molecular formula C11H10N2O2 B1676669 Tolimidone CAS No. 41964-07-2

Tolimidone

Katalognummer: B1676669
CAS-Nummer: 41964-07-2
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: HJQILFPVRNHTIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TOLIMIDONE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a Lyn kinase activator and antidiabetic agent;  structure in first source

Eigenschaften

IUPAC Name

5-(3-methylphenoxy)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQILFPVRNHTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194786
Record name Tolimidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41964-07-2
Record name 5-(3-Methylphenoxy)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41964-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolimidone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041964072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolimidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOLIMIDONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolimidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41964-07-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLIMIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3JD8E9IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tolimidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolimidone (also known as MLR-1023) is a clinical-stage small molecule with a unique mechanism of action as a selective activator of Lyn kinase, a member of the Src family of protein tyrosine kinases. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms through which this compound exerts its therapeutic effects, with a primary focus on its role as an insulin sensitizer. This document details the core signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental methodologies for the assays used to elucidate its mechanism of action.

Introduction

Originally developed by Pfizer for the treatment of gastric ulcers, this compound's potential as a metabolic drug was later recognized.[1][2] Subsequent research has repositioned it as a promising therapeutic agent for type 1 and type 2 diabetes mellitus and nonalcoholic steatohepatitis (NASH).[3][4][5] The primary mechanism of this compound is its function as a potent and specific allosteric activator of Lyn kinase, which plays a crucial role in modulating the insulin signaling pathway. This guide will delve into the technical details of this mechanism.

Core Mechanism of Action: Lyn Kinase Activation

The central tenet of this compound's action is its ability to selectively activate Lyn kinase. Lyn kinase is predominantly expressed in hematopoietic cells, neural tissues, the liver, and adipose tissue. In the context of metabolic regulation, the activation of Lyn kinase by this compound has been shown to be a critical event that potentiates insulin signaling.

The Insulin Signaling Cascade

Under normal physiological conditions, the binding of insulin to its receptor (IR) on the cell surface initiates a signaling cascade. This leads to the autophosphorylation of the receptor's beta subunits, which in turn recruits and phosphorylates insulin receptor substrate (IRS) proteins, primarily IRS-1. Phosphorylated IRS-1 acts as a docking site for various downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K) and Grb2, which activate the PI3K/Akt and Ras/MAPK pathways, respectively. These pathways orchestrate the majority of insulin's metabolic effects, such as glucose uptake, glycogen synthesis, and protein synthesis.

This compound's Amplification of Insulin Signaling

This compound, through its activation of Lyn kinase, enhances this natural process. Activated Lyn kinase directly phosphorylates IRS-1, thereby amplifying the signal initiated by insulin. This amplification leads to a more robust activation of the downstream PI3K/Akt pathway, resulting in increased translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and adipose cells, and consequently, increased glucose uptake from the bloodstream. This potentiation of the insulin signal is the key to this compound's insulin-sensitizing effects.

dot

Tolimidone_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates GLUT4_pm GLUT4 cluster_intracellular cluster_intracellular GLUT4_pm->cluster_intracellular Glucose Uptake This compound This compound Lyn_kinase Lyn Kinase This compound->Lyn_kinase Activates Lyn_kinase->IRS1 Phosphorylates (Amplifies signal) PI3K PI3K IRS1->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation Glycogen_synthesis Glycogen Synthesis Akt->Glycogen_synthesis Protein_synthesis Protein Synthesis Akt->Protein_synthesis Cell_survival Cell Survival & Proliferation Akt->Cell_survival GLUT4_vesicle->GLUT4_pm Translocates to membrane

Caption: this compound's core signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy
ParameterValueTargetAssay MethodReference
EC50 63 nMLyn Kinase ActivationIn Vitro Kinase Assay
Table 2: Preclinical Efficacy in Animal Models
Animal ModelTreatmentDoseKey FindingsReference
db/db Mice This compound (MLR-1023)Dose-dependentDose-dependent and durable glucose-lowering effect, reduction in HbA1c, preservation of pancreatic β-cells. Equivalent magnitude of effect to rosiglitazone with faster onset and no weight gain.
Diet-Induced Obese (CD1/ICR) Mice This compound (MLR-1023)30 mg/kg (twice daily)Reduced weight gain and fat mass without affecting food intake.
Streptozotocin-treated Mice This compound (MLR-1023)Not specifiedNo effect on blood glucose alone, but potentiated the glucose-lowering activity of exogenous insulin.
Table 3: Phase 2a Clinical Trial Results (Type 2 Diabetes)
ParameterThis compound (100 mg qd)Placebop-valueReference
MMTT PPG AUC0-3h (mmol/L) ΔLSM -5.96-0.03
Fasting Plasma Glucose (mmol/L) ΔLSM -2.34-0.003
Triglycerides (mmol/L) ΔLSM (200 mg qd) -0.56-0.07
Body Weight Change (kg) at 4 weeks -0.49 ± 0.23-0.03

MMTT PPG AUC0-3h: Mixed Meal Tolerance Test Postprandial Glucose Area Under the Curve from 0 to 3 hours. ΔLSM: Placebo-corrected least-squares mean differences.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Lyn Kinase Activation Assay (Representative Protocol)

This protocol is a representative method for determining the EC50 of a kinase activator like this compound, based on the ADP-Glo™ Kinase Assay.

Objective: To quantify the activation of Lyn kinase by this compound in a cell-free system.

Materials:

  • Recombinant human Lyn kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • 384-well white opaque assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute recombinant Lyn kinase and the substrate peptide in Kinase Buffer to their optimal concentrations (determined empirically).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control. Add 2.5 µL of the diluted Lyn kinase.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a pre-mixed solution containing the substrate and ATP (at a concentration near the Km for ATP).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Quantification of IRS-1 Phosphorylation by HPLC-ESI-MS/MS

This protocol is based on established methods for the quantitative analysis of protein phosphorylation.

Objective: To quantify the change in phosphorylation of specific sites on IRS-1 in response to insulin and this compound treatment in a cellular context.

Materials:

  • Cell line expressing IRS-1 (e.g., L6 myotubes)

  • Insulin

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • Anti-IRS-1 antibody

  • Protein A/G agarose beads

  • Trypsin (sequencing grade)

  • HPLC-ESI-MS/MS system

Procedure:

  • Cell Culture and Treatment: Culture L6 cells to confluence. Serum-starve the cells for 4-6 hours. Treat cells with vehicle, insulin alone, this compound alone, or a combination of insulin and this compound for a specified time (e.g., 15 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Immunoprecipitation: Clarify the cell lysates by centrifugation. Incubate the supernatant with an anti-IRS-1 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2 hours to capture the antibody-protein complexes.

  • Protein Elution and Gel Electrophoresis: Wash the beads extensively. Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

  • In-Gel Digestion: Excise the protein band corresponding to IRS-1. Destain, reduce, and alkylate the cysteines. Digest the protein with trypsin overnight at 37°C.

  • Peptide Extraction: Extract the tryptic peptides from the gel slices.

  • HPLC-ESI-MS/MS Analysis: Analyze the extracted peptides using a high-resolution HPLC-ESI-MS/MS system.

  • Data Analysis: Identify and quantify the phosphopeptides of interest by their mass-to-charge ratio and fragmentation patterns. Normalize the intensity of the phosphopeptides to the intensity of non-phosphorylated peptides from IRS-1 to control for loading variations. Compare the relative abundance of specific phosphopeptides between different treatment groups.

Visualizations

Experimental Workflow for Assessing this compound's Activity

dot

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Animal Models kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo) ec50 Determine EC50 for Lyn Kinase Activation kinase_assay->ec50 cell_culture Culture Insulin-Responsive Cells (e.g., L6 Myotubes, 3T3-L1 Adipocytes) ec50->cell_culture irs1_phos IRS-1 Phosphorylation Assay (Western Blot / MS) cell_culture->irs1_phos glut4 GLUT4 Translocation Assay (Immunofluorescence / Reporter Assay) irs1_phos->glut4 glucose_uptake Glucose Uptake Assay (Radiolabeled Glucose) glut4->glucose_uptake dio_model Diet-Induced Obesity (DIO) Mice glucose_uptake->dio_model dbdb_model db/db Mice glucose_uptake->dbdb_model ogtt Oral Glucose Tolerance Test (OGTT) dio_model->ogtt dbdb_model->ogtt itt Insulin Tolerance Test (ITT) ogtt->itt hba1c HbA1c Measurement itt->hba1c body_comp Body Composition Analysis hba1c->body_comp

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a novel therapeutic approach for metabolic diseases, distinguished by its unique mechanism as a selective Lyn kinase activator. By amplifying the insulin signaling cascade through the phosphorylation of IRS-1, this compound effectively enhances insulin sensitivity. The preclinical and clinical data gathered to date support its potential as a valuable agent in the management of diabetes and related metabolic disorders. Further research and clinical development will continue to delineate its full therapeutic utility.

References

Tolimidone as a Lyn Kinase Activator: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolimidone, also known as MLR-1023, is a small molecule that has been identified as a potent and selective allosteric activator of Lyn kinase, a member of the Src family of protein tyrosine kinases. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on Lyn kinase signaling, and its therapeutic potential, particularly in the context of metabolic diseases such as type 2 diabetes. The document summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

This compound [5-(3-methylphenoxy)-2(1H)-pyrimidinone] is a clinical-stage drug candidate that has been repurposed for the treatment of metabolic diseases. Originally developed for other indications, its ability to improve glycemic control has been linked to its unique mechanism of action as a direct activator of Lyn kinase. Lyn kinase is a non-receptor tyrosine kinase primarily expressed in hematopoietic cells, neurons, liver, and adipose tissue, and it plays a crucial role in various cellular processes, including insulin signaling. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic applications of this compound as a Lyn kinase activator.

Mechanism of Action: Allosteric Activation of Lyn Kinase

This compound functions as a selective allosteric activator of Lyn kinase.[1][2] This means it binds to a site on the enzyme distinct from the ATP-binding site, inducing a conformational change that enhances the kinase's catalytic activity.[1][3]

Key Characteristics of this compound's Action:

  • Increased Vmax: this compound increases the maximum velocity (Vmax) of the Lyn kinase reaction without altering the Michaelis constant (Km) for ATP, a hallmark of non-competitive, allosteric activation.[3]

  • Selectivity: In broad kinase panel screens, this compound has demonstrated high selectivity for Lyn kinase, with no significant activity against a wide range of other kinases, including other members of the Src family.

  • ATP-Independent Binding: The activation of Lyn kinase by this compound is independent of the ATP concentration, further confirming its allosteric mechanism.

While some sources may anecdotally refer to this compound as a Lyn kinase "inhibitor," the overwhelming scientific evidence from biochemical and cellular studies robustly supports its role as a selective activator. The "inhibitor" terminology may arise from misinterpretation of data or from the complex, dual roles that Lyn kinase itself can play in different signaling contexts. However, in the context of insulin signaling and metabolic regulation, this compound's primary and well-documented function is the activation of Lyn kinase.

Signaling Pathways Modulated by this compound

The activation of Lyn kinase by this compound initiates a signaling cascade that ultimately enhances insulin sensitivity and promotes glucose homeostasis. A key downstream target is the Insulin Receptor Substrate 1 (IRS-1).

Insulin Signaling Pathway

Upon activation by this compound, Lyn kinase directly phosphorylates IRS-1. This phosphorylation event potentiates the insulin signaling cascade, leading to the activation of downstream effectors such as Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt). The activation of this pathway is crucial for glucose transporter 4 (GLUT4) translocation to the cell membrane, facilitating glucose uptake into cells.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates This compound This compound Lyn Lyn Kinase This compound->Lyn Activates Lyn->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 1: this compound-activated Lyn kinase in the insulin signaling pathway.
Beta-Cell Proliferation

Preclinical studies have indicated that this compound can promote the survival and proliferation of pancreatic beta-cells. This effect is particularly significant for the potential treatment of type 1 diabetes, where beta-cell mass is severely depleted. The exact molecular pathway linking Lyn kinase activation to beta-cell proliferation is still under investigation but represents a promising area of research.

Quantitative Data

The following tables summarize the key quantitative data from various studies on this compound (MLR-1023).

Table 1: In Vitro Lyn Kinase Activation
ParameterValueReference
EC50 63 nM
Mechanism Allosteric Activator
Effect on Vmax Increases
Effect on Km (ATP) No Change
Table 2: Preclinical Efficacy in Animal Models
ModelExperimentTreatmentKey FindingReference
Normal Mice Oral Glucose Tolerance Test (OGTT)30 mg/kg MLR-1023Reduced peak blood glucose to 137 mg/dl from 248 mg/dl in vehicle
db/db Mice Acute Administration15 and 50 mg/kg MLR-1023Dose-dependent reduction in blood glucose
db/db Mice Chronic Administration30 and 100 mg/kg/day MLR-1023Dose-dependent reduction in blood glucose and HbA1c
Zucker fa/fa Rats Hyperinsulinemic-Euglycemic Clamp100 mg/kg MLR-10234.5-fold increase in Glucose Infusion Rate (GIR) vs. vehicle
Table 3: Phase 2a Clinical Trial Results in Type 2 Diabetes (28-day study)
ParameterTreatment Group (100 mg, once daily)Placebo-Corrected Changep-valueReference
Fasting Plasma Glucose -38.5 mg/dL from baseline-2.34 mmol/L0.003
MMTT PPG AUC0-3h -86.5 mghr/dL from baseline-5.96 mmol/Lh0.03
Triglycerides Statistically significant reduction-0.56 mmol/L (200mg qd)0.07
Body Weight (US subjects) -0.58 kg from baseline-0.49 kg0.03
Table 4: Phase 2b Clinical Trial Results in Type 2 Diabetes (12-week study)
ParameterFindingReference
HbA1c Statistically significant reduction compared to placebo
Fasting Glucose Confirmed ability to lower fasting glucose
Glucose Tolerance Improved glucose tolerance

Note: The Phase 2b study results were impacted by errors in clinical trial supplies, which may have attenuated the observed treatment effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro Lyn Kinase Assay

This protocol is designed to measure the direct effect of this compound on Lyn kinase activity.

Materials:

  • Recombinant human Lyn kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Lyn kinase specific substrate (e.g., a peptide with a tyrosine phosphorylation site)

  • This compound (MLR-1023) solution

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, Lyn kinase, and the peptide substrate.

  • Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control to the wells of a microplate.

  • Pre-incubate the plate for 30 minutes at room temperature to allow for this compound binding to the kinase.

  • Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 10 µM).

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Determine the EC₅₀ value by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prep_Mix Prepare Reaction Mix (Lyn Kinase, Buffer, Substrate) Add_Tol Add this compound/ Vehicle to Plate Prep_Mix->Add_Tol Prep_Tol Prepare this compound Dilution Series Prep_Tol->Add_Tol Pre_Incubate Pre-incubate (30 min, RT) Add_Tol->Pre_Incubate Add_ATP Initiate with ATP Pre_Incubate->Add_ATP Incubate Incubate (60 min, 30°C) Add_ATP->Incubate Stop_Rxn Stop Reaction & Add Detection Reagent Incubate->Stop_Rxn Read_Plate Read Luminescence Stop_Rxn->Read_Plate Analyze Analyze Data (EC50) Read_Plate->Analyze

Figure 2: Workflow for the in vitro Lyn kinase assay with this compound.
Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of this compound on glucose disposal in vivo.

Materials:

  • Mice (e.g., normal or diabetic models like db/db)

  • This compound (MLR-1023) formulation for oral or intraperitoneal administration

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies

Procedure:

  • Fast the mice overnight (approximately 16-18 hours) with free access to water.

  • Record the baseline blood glucose level from a tail snip.

  • Administer this compound or vehicle control via oral gavage or intraperitoneal injection.

  • After a specified time (e.g., 30 minutes), administer a glucose bolus orally.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp in Rats

This "gold standard" technique measures insulin sensitivity.

Materials:

  • Rats (e.g., Zucker fa/fa) with indwelling catheters

  • This compound (MLR-1023) formulation for oral administration

  • Human insulin solution

  • 20% dextrose solution

  • Blood glucose analyzer

Procedure:

  • Administer this compound or vehicle control to the rats.

  • Initiate a continuous infusion of human insulin at a constant rate (e.g., 20 mU/kg/min).

  • Monitor blood glucose levels every 5-10 minutes.

  • Infuse a variable rate of 20% dextrose to maintain euglycemia (a constant blood glucose level).

  • Once a steady state is reached (stable glucose infusion rate for at least 30 minutes), the glucose infusion rate (GIR) is recorded.

  • A higher GIR indicates greater insulin sensitivity.

Beta-Cell Proliferation Assay in Human Islets

This assay quantifies the effect of this compound on the proliferation of human beta-cells.

Materials:

  • Isolated human pancreatic islets

  • Culture medium

  • This compound (MLR-1023)

  • Proliferation marker (e.g., Ki67 or EdU)

  • Primary antibodies (e.g., anti-insulin, anti-Ki67)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture isolated human islets in the presence of this compound or vehicle control for a specified period (e.g., 72 hours).

  • If using EdU, add it to the culture medium for the final hours of incubation to label newly synthesized DNA.

  • Fix and permeabilize the islets.

  • Perform immunofluorescence staining for insulin (to identify beta-cells) and the proliferation marker (Ki67 or EdU).

  • Counterstain with DAPI to visualize all nuclei.

  • Capture images using a fluorescence microscope and quantify the percentage of proliferating beta-cells (double-positive for insulin and the proliferation marker) among the total beta-cell population. Alternatively, disperse the islets into single cells and analyze by flow cytometry.

Conclusion

This compound is a selective allosteric activator of Lyn kinase with demonstrated efficacy in improving glucose homeostasis in preclinical models and in patients with type 2 diabetes. Its mechanism of action, involving the potentiation of insulin signaling through the Lyn kinase-IRS-1 axis, offers a novel therapeutic approach for metabolic diseases. Furthermore, its potential to promote beta-cell proliferation opens up possibilities for the treatment of type 1 diabetes. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound and the role of Lyn kinase activation in cellular signaling.

References

Tolimidone: A Novel Approach to Beta Cell Preservation and Growth

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The progressive loss of functional beta cell mass is a central pathological feature of both type 1 and type 2 diabetes. Therapeutic strategies aimed at not only preserving existing beta cells but also promoting their proliferation are of paramount interest. Tolimidone (formerly MLR-1023), a selective activator of Lyn kinase, has emerged as a promising clinical-stage small molecule with demonstrated potential to address this unmet need. Preclinical evidence indicates that this compound promotes beta cell survival and can induce the proliferation of human beta cells.[1][2][3] This document provides a comprehensive technical overview of the data supporting this compound's role in beta cell health, its underlying mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action: Lyn Kinase Activation and Insulin Signal Amplification

This compound's primary mechanism of action is the selective allosteric activation of Lyn kinase, a member of the Src family of protein tyrosine kinases.[1][4] Lyn kinase is a crucial component of the insulin signaling pathway. Upon activation by this compound, Lyn kinase enhances the phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This amplification of the signaling cascade initiated by insulin binding to its receptor leads to improved glycemic control through insulin sensitization. In preclinical animal models of diabetes, this compound has demonstrated effective glycemic control.

The activation of Lyn kinase by this compound is potent and specific. In vitro kinase assays have determined the half-maximal effective concentration (EC50) for Lyn kinase activation.

Quantitative Data: Kinase Activation
CompoundParameterValueAssay System
This compound (MLR-1023)EC50 for Lyn Kinase Activation63 nMIn vitro kinase assay
**

Signaling Pathway Diagram

Tolimidone_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Phosphorylates This compound This compound Lyn Lyn Kinase (inactive) This compound->Lyn Activates Lyn_active Lyn Kinase (active) Lyn_active->IRS1 Enhances Phosphorylation IRS1_P IRS-1-P PI3K PI3K IRS1_P->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Beta Cell Proliferation AKT->Proliferation Survival Beta Cell Survival AKT->Survival Insulin Insulin Insulin->IR Binds

Caption: this compound activates Lyn kinase, amplifying insulin receptor signaling via IRS-1.

Evidence for Beta Cell Survival and Proliferation

Compelling preclinical evidence, primarily from studies conducted at the University of Alberta, has established this compound's potential to promote beta cell survival and proliferation.

In Vivo Evidence

In studies using db/db mice, a model for type 2 diabetes, chronic treatment with this compound resulted in a dose-dependent and durable glucose-lowering effect, a reduction in HbA1c levels, and importantly, the preservation of pancreatic β-cells. This preservation suggests a positive effect on beta cell survival in a diabetic environment.

In Vitro and Ex Vivo Evidence

Perhaps the most significant finding is that this compound was able to induce proliferation in beta cells that were isolated from human cadavers. This demonstrates a direct pro-proliferative effect on human beta cells, which are notoriously difficult to stimulate into division. While these foundational studies have been widely cited, specific quantitative data on the percentage increase in beta cell proliferation or survival has not been made publicly available. A recent in vitro study using reaggregated pancreatic islets yielded inconclusive results regarding proliferation, which did not align with previous findings; further in vivo studies are planned to clarify this.

Currently, Biodexa Pharmaceuticals is conducting a Phase 2 clinical trial to evaluate this compound in patients with Type 1 diabetes, a disease characterized by autoimmune destruction of beta cells. The trial will assess C-peptide levels as a marker for insulin production, which could indirectly reflect changes in beta cell mass or function.

Experimental Protocols

While the specific protocols from the key preclinical studies on this compound have not been published in detail, this section outlines representative methodologies for assessing beta cell proliferation and apoptosis, based on standard practices in the field.

Representative Protocol: Beta Cell Proliferation Assay (Immunofluorescence)

This protocol describes a method for quantifying beta cell proliferation in isolated islets using Ki67 staining.

  • Islet Culture and Treatment:

    • Isolated human or rodent islets are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

    • Islets are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 48-96 hours).

  • Fixation and Permeabilization:

    • Islets are washed with phosphate-buffered saline (PBS).

    • Fixation is performed using 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Cells are permeabilized with a solution containing Triton X-100 (e.g., 0.5% in PBS) to allow antibody penetration.

  • Immunostaining:

    • Non-specific antibody binding is blocked using a blocking solution (e.g., 5% bovine serum albumin in PBS).

    • Islets are incubated overnight at 4°C with primary antibodies:

      • Anti-insulin antibody (to identify beta cells).

      • Anti-Ki67 antibody (to identify proliferating cells) or anti-BrdU for proliferation studies where BrdU is added to the culture medium.

    • After washing, islets are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature.

    • Nuclei are counterstained with DAPI.

  • Imaging and Quantification:

    • Islets are imaged using a confocal or fluorescence microscope.

    • The percentage of proliferating beta cells is determined by counting the number of double-positive (Insulin+ and Ki67+) cells and dividing by the total number of insulin-positive cells.

Workflow for Proliferation Assay

Proliferation_Workflow Islet_Culture Islet Culture Treatment This compound Treatment Islet_Culture->Treatment Fix_Perm Fixation & Permeabilization Treatment->Fix_Perm Staining Immunostaining (Insulin, Ki67, DAPI) Fix_Perm->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Quantification (% Ki67+ Beta Cells) Imaging->Quantification

References

The Repurposed Tale of Tolimidone: From Gastric Ulcer Candidate to Metabolic Modulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Development of Tolimidone for Gastric Ulcer Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phenoxypyrimidinone derivative also known as CP-26,154 and later MLR-1023, has a unique and bifurcated development history. Originally synthesized and investigated by Pfizer in the late 1970s and early 1980s as a promising agent for the treatment of gastric ulcers, its initial trajectory was halted after Phase II clinical trials due to a lack of efficacy.[1][2][3] Decades later, the compound was repurposed and is now being explored for metabolic diseases, including Type 1 and Type 2 diabetes, owing to its mechanism as a selective Lyn kinase activator.[2][3] This guide provides a detailed technical overview of the early-stage development of this compound, focusing exclusively on its initial indication as a treatment for gastric ulcers. It consolidates the available preclinical data, experimental methodologies, and the historical context of its discovery, offering a valuable case study in drug development and repositioning.

Introduction: The Quest for Novel Anti-Ulcer Agents

In the 1970s, the landscape of gastric ulcer treatment was evolving. While the mainstay therapies included antacids and lifestyle modifications, the development of H2 receptor antagonists was on the horizon, promising a new era of acid suppression. It was in this environment that Pfizer scientists embarked on a program to identify novel compounds with anti-ulcer properties. This research led to the synthesis of a series of 5-phenoxy-2(1H)-pyrimidinones, among which this compound (then designated as compound 3) emerged as a lead candidate.

Preclinical Development and Efficacy

The initial evaluation of this compound's anti-ulcer potential was conducted in a well-established animal model of stress-induced ulcers. The primary preclinical study, as detailed in the 1980 publication by Lipinski et al. in the Journal of Medicinal Chemistry, provides the foundational data for its early promise.

Key Preclinical Study: Cold-Restraint Stress-Induced Ulcer Model in Rats

This study was designed to assess the ability of this compound to prevent the formation of gastric ulcers induced by a combination of cold and restraint stress.

  • Animal Model: Male Charles River rats weighing between 150-200g were used.

  • Induction of Ulcers: The rats were fasted for 24 hours with free access to water. Following the fasting period, they were placed in restraint cages and exposed to a cold environment (4°C) for 2 hours.

  • Drug Administration: this compound, suspended in 0.5% carboxymethylcellulose, was administered orally 30 minutes prior to the induction of stress.

  • Control Groups: A vehicle control (0.5% carboxymethylcellulose) and a positive control, carbenoxolone (a clinically used anti-ulcer agent at the time), were included.

  • Evaluation of Ulceration: After the 2-hour stress period, the animals were sacrificed, and their stomachs were removed and examined for the presence and severity of ulcers. The ulcer score was determined based on the number and size of the lesions.

G cluster_prep Preparation cluster_treatment Treatment cluster_induction Ulcer Induction cluster_evaluation Evaluation Fasting Male Charles River Rats (150-200g) Fasted for 24 hours Grouping Randomization into Treatment Groups Fasting->Grouping This compound Oral Administration of this compound (in 0.5% Carboxymethylcellulose) Grouping->this compound Vehicle Oral Administration of Vehicle Control Grouping->Vehicle Carbenoxolone Oral Administration of Positive Control (Carbenoxolone) Grouping->Carbenoxolone Stress Cold-Restraint Stress (4°C for 2 hours) This compound->Stress Vehicle->Stress Carbenoxolone->Stress Sacrifice Euthanasia Stress->Sacrifice Stomach_Removal Stomach Excision Sacrifice->Stomach_Removal Ulcer_Scoring Quantification of Ulcer Lesions Stomach_Removal->Ulcer_Scoring

Figure 1: Experimental workflow for the cold-restraint stress-induced ulcer model.
Preclinical Efficacy Data

This compound demonstrated a dose-dependent reduction in the formation of stress-induced gastric ulcers. Notably, it exhibited greater potency than the comparator drug, carbenoxolone. The quantitative results from this study are summarized in the table below.

CompoundDose (mg/kg, p.o.)% Inhibition of Ulcer Formation
This compound 1040
3070
10090
Carbenoxolone 10050

Table 1: Anti-ulcer Activity of this compound in the Cold-Restraint Stress-Induced Ulcer Model in Rats.

Mechanism of Action for Gastric Ulcer Treatment (Hypothesized)

The precise mechanism of action for this compound's anti-ulcer effects was not elucidated during its initial development. The 1980 paper by Lipinski et al. states that the mechanism was unknown at the time. It is important to distinguish this from its now-understood mechanism as a Lyn kinase activator, which was discovered during its later repurposing for diabetes and is not implicated in the historical context of its development for gastric ulcers.

Based on the therapeutic strategies of the era, it is plausible that Pfizer investigated several potential mechanisms, including:

  • Cytoprotection: The ability to enhance the defensive mechanisms of the gastric mucosa, such as stimulating mucus and bicarbonate secretion.

  • Anti-secretory Effects: A reduction in the secretion of gastric acid.

However, no published data from the original development phase confirms these or any other specific mechanisms of action for its anti-ulcer properties.

Clinical Development and Discontinuation

Following the promising preclinical results, this compound advanced into clinical development for the treatment of gastric ulcers. It progressed through Phase I and into Phase II clinical trials.

Phase II Clinical Trials

Details regarding the protocols and quantitative outcomes of the Phase II studies are not publicly available. The consistent report across multiple sources is that Pfizer discontinued the development of this compound for gastric ulcers due to a "lack of efficacy" in these trials. This suggests that the promising effects observed in the preclinical animal models did not translate into a significant therapeutic benefit in human patients with gastric ulcers.

The discontinuation of a drug candidate at this stage, particularly for reasons of efficacy, is a common occurrence in the pharmaceutical industry. The data from these trials, though not published, would have been pivotal in Pfizer's decision to halt further investment in this indication.

The Repurposing of this compound: A New Beginning

Decades after its development for gastric ulcers was abandoned, this compound was identified through phenotypic screening as a potential therapeutic for diabetes. This led to the discovery of its novel mechanism of action as a selective activator of Lyn kinase, an enzyme involved in insulin signaling pathways. This new understanding of its molecular target has paved the way for its current investigation in clinical trials for Type 1 and Type 2 diabetes.

Logical Relationship Diagram: this compound's Development Trajectory

G cluster_gastric_ulcer Gastric Ulcer Indication cluster_diabetes Diabetes Indication Discovery Discovery & Synthesis (Pfizer, late 1970s) Preclinical Preclinical Studies (Rat Stress Ulcer Model) Discovery->Preclinical PhaseII Phase II Clinical Trials Preclinical->PhaseII Discontinuation Discontinuation (Lack of Efficacy) PhaseII->Discontinuation Repurposing Repurposing (Phenotypic Screening) Discontinuation->Repurposing Decades Later MoA New Mechanism of Action (Lyn Kinase Activator) Repurposing->MoA Clinical_Diabetes Clinical Trials for Diabetes MoA->Clinical_Diabetes

Figure 2: The developmental timeline of this compound, from gastric ulcer candidate to repurposed diabetes therapeutic.

Conclusion

The early history of this compound's development offers a compelling narrative in pharmaceutical research. While its initial promise as a treatment for gastric ulcers, supported by positive preclinical data, did not culminate in a successful clinical outcome, the story did not end there. The subsequent rediscovery and repurposing of this compound for metabolic diseases underscore the potential for shelved assets to find new life through advances in screening technologies and a deeper understanding of molecular pathways. This guide provides a comprehensive account of the foundational, albeit unsuccessful, chapter in this compound's journey, serving as a valuable technical resource for the scientific community.

References

Tolimidone (MLR-1023): A Technical Whitepaper on its Discovery and Initial Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolimidone, also known as MLR-1023, is a clinical-stage small molecule that has been repurposed and identified as a potent and selective allosteric activator of Lyn kinase. Originally developed by Pfizer for gastric ulcers, subsequent phenotypic screening revealed its potential as a novel insulin sensitizer for the treatment of type 2 diabetes. This technical guide provides an in-depth overview of the discovery and initial screening of this compound, detailing its mechanism of action, key experimental protocols, and quantitative data from foundational preclinical studies.

Introduction: The Repurposing of an Asset

This compound, chemically described as 5-(3-methylphenoxy)-2(1H)-pyrimidinone, was initially developed under the name CP-26,154 by Pfizer for the treatment of gastric ulcers, where it progressed to Phase 2 clinical trials.[1][2][3] While it did not show efficacy for its original indication, the compound was found to be well-tolerated in human subjects.[2][3] Years later, through a high-throughput in vivo phenotypic screening platform, the therapeutic potential of this compound in metabolic diseases was uncovered. This led to its repositioning as MLR-1023 for the treatment of type 2 diabetes. Post-hoc analysis of blood glucose data from the original Pfizer trials provided early clinical evidence supporting this new therapeutic direction.

Discovery of a Novel Mechanism of Action: Lyn Kinase Activation

Initial investigations into the glucose-lowering effects of MLR-1023 sought to determine its molecular mechanism. It was observed that MLR-1023 reduced blood glucose levels in vivo without stimulating insulin secretion. Further studies ruled out activity at common diabetes targets such as peroxisome proliferator-activated receptors (PPARα, δ, and γ), glucagon-like peptide-1 (GLP-1) receptors, and inhibition of dipeptidyl peptidase-4 (DPP-4) or α-glucosidase.

A broad in vitro kinase screening panel was instrumental in identifying the target of MLR-1023. This screening revealed that MLR-1023 is a potent and selective activator of Lyn kinase, a non-receptor tyrosine kinase belonging to the Src family. The activation was determined to be allosteric, as it was independent of the ATP binding site, instead increasing the Vmax of the kinase. The glucose-lowering effects of MLR-1023 were demonstrated to be dependent on Lyn kinase, as these effects were absent in Lyn knockout mice.

Quantitative Data from Initial Screening and Preclinical Studies

The initial characterization of MLR-1023 yielded significant quantitative data that established its potency and selectivity. These findings are summarized in the tables below.

In Vitro Kinase Activation
Parameter Value
Target KinaseLyn Kinase
EC50 for Lyn Kinase Activation63 nM
Mechanism of ActionAllosteric Activator
SelectivityNo significant activity against a panel of 47 other kinases
In Vivo Efficacy in Mouse Models
Model Effect
Oral Glucose Tolerance Test (OGTT) in miceDose-dependent reduction in blood glucose, equivalent in magnitude to metformin
Streptozotocin-treated insulin-depleted miceNo effect on blood glucose alone, but potentiated the glucose-lowering effect of exogenous insulin
Hyperinsulinemic/euglycemic clamp studyIncreased glucose infusion rate, demonstrating enhanced insulin sensitivity
Chronically treated db/db miceDose-dependent and durable glucose-lowering effect, reduced HbA1c, and preservation of pancreatic β-cells
High-fat diet-fed miceReduced weight gain and fat mass without affecting food intake
Human Clinical Studies (Phase 2a)
Parameter Result
MMTT PPG AUC0-3h (100 mg qd)-5.96 mmol/L (placebo-corrected)
MMTT PPG AUC0-3h (100 mg bid)-5.6 mmol/L (placebo-corrected)
Fasting Plasma Glucose (FPG) (100 mg qd)-2.34 mmol/L (placebo-corrected)
Body Weight (100 mg/day for 4 weeks)Significant reduction compared to placebo

Experimental Protocols

In Vitro Kinase Panel Screening

Objective: To identify the molecular target of MLR-1023 by screening its activity against a broad range of kinases.

Methodology:

  • MLR-1023 was prepared at a concentration of 10 µM.

  • The compound was evaluated against a panel of 47 different kinases in a cell-free in vitro assay format.

  • The concentration of ATP used in the assays was at or below the Km of ATP for each individual kinase to maximize the potential for detecting inhibitors or activators.

  • The kinase activity was measured, and the percentage change from control (vehicle-treated) values was calculated.

  • A significant difference from control values was defined by a pre-determined percentage change threshold.

  • Follow-up dose-response studies were conducted for any "hit" kinases to determine the EC50. For Lyn kinase, this involved incubating varying concentrations of MLR-1023 with the kinase and a substrate, initiating the reaction with ATP, and measuring the resulting phosphorylation.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of MLR-1023 on glucose tolerance in vivo.

Methodology:

  • Mice were fasted overnight.

  • A baseline blood glucose measurement was taken from a tail snip using a glucometer.

  • Mice were orally administered either vehicle or MLR-1023 at various doses.

  • After a specified time (e.g., 15 minutes), the mice were challenged with an oral gavage of a glucose solution (e.g., 1.5 g/kg).

  • Blood glucose levels were measured at various time points post-glucose challenge (e.g., 30, 60, 90, 120 minutes).

  • The area under the curve (AUC) for blood glucose was calculated to quantify the effect on glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp Study

Objective: To directly measure insulin sensitivity in response to MLR-1023 administration.

Methodology:

  • Animal subjects were fasted and instrumented with catheters for infusion.

  • A continuous infusion of insulin was initiated to raise plasma insulin to a high physiological or supraphysiological level.

  • Blood glucose was monitored frequently (e.g., every 5-10 minutes).

  • A variable infusion of glucose was administered to "clamp" the blood glucose at a euglycemic level.

  • MLR-1023 or vehicle was administered orally.

  • The glucose infusion rate (GIR) required to maintain euglycemia was recorded. An increase in the GIR indicates enhanced insulin sensitivity.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound (MLR-1023)

Tolimidone_Mechanism cluster_cell Adipose/Muscle Cell MLR1023 This compound (MLR-1023) Lyn Lyn Kinase (inactive) MLR1023->Lyn Allosteric Activation Lyn_active Lyn Kinase (active) IRS IRS-1 Lyn_active->IRS Potentiates Phosphorylation Insulin Insulin IR Insulin Receptor Insulin->IR IR->IRS Phosphorylation PI3K PI3K IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake GLUT4->Glucose

Caption: this compound (MLR-1023) allosterically activates Lyn kinase, potentiating insulin receptor signaling.

Experimental Workflow for Initial Screening

Screening_Workflow start Discovery of Glucose- Lowering Effect in Phenotypic Screen kinase_screen Broad In Vitro Kinase Panel Screen (47 Kinases) start->kinase_screen target_id Identification of Lyn Kinase as Target kinase_screen->target_id dose_response In Vitro Dose-Response EC50 Determination target_id->dose_response in_vivo_ogtt In Vivo OGTT in Mice dose_response->in_vivo_ogtt knockout_studies Studies in Lyn Knockout Mice in_vivo_ogtt->knockout_studies mechanism_validation Mechanism of Action Validated knockout_studies->mechanism_validation

Caption: Workflow for the initial screening and target validation of this compound (MLR-1023).

Conclusion

The journey of this compound (MLR-1023) from a discontinued anti-ulcer agent to a promising clinical candidate for type 2 diabetes exemplifies the power of drug repositioning and phenotypic screening. Initial studies have robustly characterized it as a selective, allosteric activator of Lyn kinase, a novel mechanism for improving insulin sensitivity. The quantitative data from in vitro and in vivo models provide a strong foundation for its ongoing clinical development. This guide has summarized the pivotal discovery and initial screening phases, offering a technical resource for professionals in the field of drug development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Tolimidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone, also known as MLR-1023 and CP-26154, is a small molecule compound that has garnered significant interest in the field of metabolic disease research.[1][2] Initially developed by Pfizer for the treatment of gastric ulcers, its clinical development for this indication was discontinued due to a lack of efficacy.[3] However, subsequent research has repositioned this compound as a potent and selective allosteric activator of Lyn kinase, a non-receptor tyrosine kinase, with promising therapeutic potential for type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental data related to this compound.

Chemical Structure and Identifiers

This compound is chemically identified as 5-(3-methylphenoxy)-1H-pyrimidin-2-one. Its structure consists of a pyrimidinone ring linked to a meta-cresol group via an ether bond.

IdentifierValue
IUPAC Name 5-(3-methylphenoxy)-1H-pyrimidin-2-one
CAS Number 41964-07-2
Molecular Formula C₁₁H₁₀N₂O₂
SMILES Cc1cccc(c1)Oc2c[nH]c(=O)nc2
InChI InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14)
InChIKey HJQILFPVRNHTIG-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyValueSource
Molecular Weight 202.21 g/mol PubChem
Melting Point 163-164 °CChemicalBook
Density 1.22 g/cm³TargetMol
pKa (predicted) 8.14 ± 0.10ChemicalBook
Solubility DMSO: 20.2 mg/mL (99.9 mM), Ethanol: 4 mg/mL (19.78 mM)TargetMol

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is the allosteric activation of Lyn kinase, a member of the Src family of non-receptor tyrosine kinases. This activation is highly selective and potent, with an EC₅₀ of 63 nM. The allosteric nature of this activation means that this compound binds to a site on the Lyn kinase enzyme distinct from the ATP-binding site.

The activation of Lyn kinase by this compound has significant downstream effects on insulin signaling. It leads to the increased phosphorylation of Insulin Receptor Substrate 1 (IRS-1), a key mediator in the insulin signaling cascade. This enhanced phosphorylation of IRS-1 amplifies the insulin signal, leading to improved glucose uptake and metabolism. This mechanism is distinct from that of other insulin sensitizers like thiazolidinediones, which act via PPARγ.

Tolimidone_Signaling_Pathway cluster_cell Target Cell (e.g., Adipocyte, Hepatocyte) This compound This compound Lyn Lyn Kinase This compound->Lyn Allosteric Activation IRS1 IRS-1 Lyn->IRS1 Enhances Phosphorylation InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation AKT Akt/PKB PI3K->AKT Activation GLUT4 GLUT4 Vesicle AKT->GLUT4 Translocation to Cell Membrane CellMembrane Glucose Glucose Glucose->CellMembrane Uptake caption This compound Signaling Pathway

This compound Signaling Pathway
Pharmacokinetics and Pharmacodynamics

Detailed human pharmacokinetic data for this compound is not extensively published. However, clinical trials have utilized once-daily and twice-daily oral dosing regimens. Preclinical studies in animal models have demonstrated its oral bioavailability.

Pharmacodynamic studies in humans have shown that this compound leads to statistically significant reductions in fasting plasma glucose (FPG) and postprandial glucose levels. In a Phase 2a study in patients with type 2 diabetes, a 100 mg once-daily dose was found to be the most effective, with a significant reduction in the postprandial glucose area under the curve (AUC) following a mixed-meal tolerance test. A subsequent Phase 2b trial confirmed the ability of this compound to lower fasting glucose and improve glucose tolerance over a 12-week period.

Clinical Development

This compound has undergone Phase 2 clinical trials for the treatment of type 2 diabetes and is being investigated for type 1 diabetes and NASH.

Phase 2a Clinical Trial in Type 2 Diabetes (NCT02317796)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with type 2 diabetes.

ParameterDetails
Participants 130 patients with type 2 diabetes
Intervention This compound (100 mg or 200 mg, once-daily or twice-daily) or placebo for 28 days
Primary Endpoint Change in postprandial glucose AUC in a mixed-meal tolerance test (MMTT)
Key Findings - Statistically significant reductions in MMTT postprandial glucose AUC with 100 mg once-daily and 100 mg twice-daily doses.- The 100 mg once-daily dose showed a placebo-corrected least-squares mean difference in FPG of -2.34 mmol/L (p=0.003).- Reductions in triglycerides were also observed.
Phase 2b Clinical Trial in Type 2 Diabetes

This trial further assessed the efficacy and safety of this compound over a longer duration.

ParameterDetails
Participants 433 patients with type 2 diabetes on metformin therapy
Intervention This compound (25, 50, or 100 mg) or placebo once-daily for 12 weeks
Key Findings - Significant reduction in HbA1c compared to placebo in patients who completed the full course of treatment.- Confirmed the ability to lower fasting glucose and improve glucose tolerance.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with a key step involving the condensation of a pyrimidine derivative with a substituted phenol. While a specific, detailed protocol for this compound is not publicly available, a general synthetic route based on related pyrimidinone syntheses is outlined below.

Tolimidone_Synthesis_Workflow Start Starting Materials: - 5-halopyrimidin-2(1H)-one - 3-methylphenol Step1 Nucleophilic Aromatic Substitution Start->Step1 Step2 Purification Step1->Step2 End This compound Step2->End caption General Synthesis Workflow for this compound

General Synthesis Workflow for this compound

Methodology:

  • Reaction Setup: A mixture of a 5-halopyrimidin-2(1H)-one (e.g., 5-bromopyrimidin-2(1H)-one) and 3-methylphenol is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: A base, such as potassium carbonate (K₂CO₃), is added to the mixture to facilitate the deprotonation of the phenol.

  • Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours to allow the nucleophilic aromatic substitution to proceed.

  • Work-up: After cooling, the reaction mixture is poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

In Vitro Lyn Kinase Activation Assay

The ability of this compound to activate Lyn kinase can be assessed using a variety of in vitro kinase assay formats.

Methodology:

  • Reagents: Recombinant human Lyn kinase, a suitable peptide or protein substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphotyrosine-specific antibody or a luminescence-based ATP detection reagent).

  • Assay Procedure:

    • Lyn kinase is incubated with varying concentrations of this compound in an appropriate assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C).

    • The reaction is terminated, and the extent of substrate phosphorylation or ATP consumption is measured using a suitable detection method (e.g., ELISA, fluorescence polarization, or luminescence).

  • Data Analysis: The results are typically plotted as the percentage of kinase activity versus the logarithm of the this compound concentration, and the EC₅₀ value is determined from the resulting dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The effect of this compound on glucose metabolism in vivo is commonly evaluated using an OGTT in a relevant mouse model of diabetes (e.g., db/db mice or diet-induced obese mice).

OGTT_Workflow Start Fasting of Mice (4-6 hours) Step1 Baseline Blood Glucose Measurement (t=0) Start->Step1 Step2 Oral Administration of this compound or Vehicle Step1->Step2 Step3 Oral Glucose Challenge (2 g/kg) Step2->Step3 Step4 Blood Glucose Measurement at 15, 30, 60, and 120 minutes Step3->Step4 End Data Analysis: - Plot blood glucose vs. time - Calculate AUC Step4->End caption Oral Glucose Tolerance Test (OGTT) Workflow

Oral Glucose Tolerance Test (OGTT) Workflow

Methodology:

  • Animal Model: Male db/db mice or C57BL/6J mice on a high-fat diet are commonly used.

  • Fasting: Mice are fasted for 4-6 hours with free access to water.

  • Baseline Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (t=0).

  • Drug Administration: this compound or vehicle is administered orally by gavage.

  • Glucose Challenge: After a specified time following drug administration (e.g., 30 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood glucose levels are measured at various time points after the glucose challenge, typically 15, 30, 60, and 120 minutes.

  • Data Analysis: The blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to assess glucose tolerance.

In Vitro Beta-Cell Proliferation Assay

The potential of this compound to promote the proliferation of pancreatic beta-cells can be investigated using primary islet cells or beta-cell lines.

Methodology:

  • Cell Culture: Isolated human or rodent pancreatic islets are cultured. The islets are then dispersed into single cells.

  • Compound Treatment: The dispersed islet cells are treated with various concentrations of this compound or control compounds for a specified period (e.g., 48-72 hours).

  • Proliferation Marker Labeling: A marker of cell proliferation, such as 5-ethynyl-2'-deoxyuridine (EdU), is added to the culture medium for the final few hours of incubation.

  • Immunostaining: The cells are fixed, permeabilized, and stained for insulin (to identify beta-cells) and the incorporated EdU.

  • Imaging and Analysis: The cells are imaged using high-content microscopy, and the percentage of EdU-positive beta-cells (proliferating beta-cells) is quantified.

Conclusion

This compound is a promising clinical-stage compound with a unique mechanism of action as a selective allosteric activator of Lyn kinase. Its ability to enhance insulin signaling and improve glycemic control has been demonstrated in both preclinical models and human clinical trials. The ongoing research into its therapeutic potential for type 1 diabetes and NASH further highlights its significance in the field of metabolic drug discovery. This technical guide provides a foundational understanding of this compound's chemical and pharmacological properties, which will be valuable for researchers and drug development professionals working to advance novel therapies for metabolic disorders.

References

In Vitro Efficacy of Tolimidone on Human Cadaver-Derived Beta Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone, also known as MLR-1023, is a selective, allosteric activator of Lyn kinase, a non-receptor tyrosine kinase belonging to the Src family.[1] Originally investigated by Pfizer for the treatment of gastric ulcers, its potential has been repurposed for metabolic diseases, particularly diabetes, due to its insulin-sensitizing properties.[2] Preclinical research, notably conducted at the University of Alberta, has brought to light its potential role in promoting the survival and proliferation of pancreatic beta cells, including those derived from human cadavers. This technical guide synthesizes the available in vitro data on this compound's effects on human cadaver-derived beta cells, outlines probable experimental methodologies based on the protocols of the investigating institution, and visualizes its proposed signaling pathway.

Mechanism of Action

This compound functions by selectively activating Lyn kinase. This activation amplifies the insulin signaling cascade through the increased phosphorylation of Insulin Receptor Substrate-1 (IRS-1).[2] This modulation of a key signaling pathway suggests a potential for this compound to not only enhance insulin sensitivity but also to positively impact beta cell health and function.

Preclinical In Vitro Studies on Human Cadaver-Derived Beta Cells

Research emerging from the University of Alberta Diabetes Institute has been pivotal in demonstrating the effects of this compound on human beta cells. These preclinical studies have indicated that this compound can induce proliferation in beta cells isolated from human cadavers, a significant finding for the potential treatment of diabetes where beta cell mass is compromised.

Quantitative Data

While comprehensive peer-reviewed publications detailing extensive quantitative data from these specific in vitro studies are not yet publicly available, a master's thesis from the University of Alberta reports a notable increase in beta cell proliferation with this compound treatment.

ParameterObservationSource
Beta Cell Proliferation Approximately 2% increase in vitro

This finding, though preliminary, underscores the potential of this compound as a regenerative agent for human beta cells. Further detailed studies are anticipated to characterize the dose-response relationship and optimal conditions for this proliferative effect.

Probable Experimental Protocols

The following experimental protocols are based on the detailed, publicly available methodologies from the Alberta Diabetes Institute (ADI) IsletCore, the facility where the preclinical research on this compound was conducted. These represent the likely procedures for the in vitro studies on human cadaver-derived beta cells.

Human Islet Isolation from Cadaveric Donors
  • Source: Pancreata from cadaveric donors are obtained with ethical approval and family consent.

  • Enzymatic Digestion: The pancreas is perfused with a collagenase-based enzyme solution (e.g., Liberase MTF or CIzyme Collagenase HA) via the pancreatic duct to digest the extracellular matrix.

  • Mechanical Dissociation: The digested pancreatic tissue is then subjected to mechanical dissociation in a Ricordi Islet Isolator to liberate the islets.

  • Purification: Islets are purified from the exocrine tissue using a continuous density gradient in an apheresis system (e.g., COBE 2991). Fractions with the highest purity of islets are collected.

Human Islet Culture
  • Culture Medium: Isolated islets are cultured in a specialized medium such as CMRL 1066, supplemented with bovine serum albumin (BSA), insulin-transferrin-selenium, and antibiotics (penicillin/streptomycin).

  • Culture Conditions: Islets are maintained in non-treated petri dishes at 37°C in a humidified atmosphere with 5% CO2.

  • Dispersion into Single Cells (for proliferation assays): For experiments requiring single cells, islets are dispersed using a non-enzymatic cell dissociation solution. Beta cells can be further purified using techniques like fluorescence-activated cell sorting (FACS).

In Vitro this compound Treatment
  • Cell Plating: Dispersed islet cells or purified beta cells are plated on extracellular matrix-coated plates to promote adhesion and survival.

  • Treatment: Cells are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) is run in parallel. The incubation period would typically range from 24 to 96 hours to assess effects on proliferation and survival.

Assessment of Beta Cell Proliferation
  • Method: Proliferation is commonly assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) into the DNA of replicating cells.

  • Procedure:

    • BrdU or EdU is added to the culture medium during the final hours of this compound treatment.

    • Cells are fixed and permeabilized.

    • Incorporated BrdU/EdU is detected using a specific antibody conjugated to a fluorescent dye.

    • Cells are co-stained for insulin to identify beta cells.

    • The percentage of insulin-positive cells that are also positive for BrdU/EdU is quantified using fluorescence microscopy or high-content imaging.

Assessment of Beta Cell Survival/Apoptosis
  • Method: Apoptosis can be measured using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by staining for markers like cleaved caspase-3.

  • Procedure:

    • Following this compound treatment, cells are fixed and permeabilized.

    • For TUNEL, cells are incubated with TdT enzyme and labeled nucleotides.

    • For cleaved caspase-3, cells are incubated with a specific primary antibody followed by a fluorescently labeled secondary antibody.

    • Cells are co-stained for insulin.

    • The percentage of apoptotic (TUNEL-positive or cleaved caspase-3-positive) beta cells is quantified.

Assessment of Insulin Secretion
  • Static Insulin Secretion Assay:

    • Intact islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose).

    • Islets are then incubated in low glucose, followed by a high-glucose buffer (e.g., 16.7 mM glucose), with and without this compound.

    • Supernatants are collected after each incubation period.

    • Insulin concentration in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound in human beta cells and a typical experimental workflow for its in vitro evaluation.

Tolimidone_Signaling_Pathway cluster_activation This compound This compound Lyn_Kinase Lyn Kinase (inactive) This compound->Lyn_Kinase activates Lyn_Kinase_Active Lyn Kinase (active) IRS1 IRS-1 Lyn_Kinase_Active->IRS1 phosphorylates pIRS1 p-IRS-1 (phosphorylated) Downstream Downstream Signaling pIRS1->Downstream Proliferation Beta Cell Proliferation Downstream->Proliferation Survival Beta Cell Survival Downstream->Survival

Caption: Proposed signaling pathway of this compound in human beta cells.

Caption: Experimental workflow for in vitro studies of this compound.

Conclusion and Future Directions

The preclinical evidence, although not yet fully detailed in peer-reviewed literature, strongly suggests that this compound has a beneficial effect on human cadaver-derived beta cells, specifically in promoting proliferation. This positions this compound as a promising candidate for further investigation as a disease-modifying therapy for diabetes. The ongoing Phase 2 clinical trial at the University of Alberta will be critical in translating these in vitro findings into a clinical context. Future publications from the preclinical studies are eagerly awaited to provide a more comprehensive quantitative understanding of this compound's effects on beta cell mass and function.

References

Methodological & Application

Application Notes and Protocols for Tolimidone (MLR-1023) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Tolimidone, also known as MLR-1023, in various preclinical animal models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this novel Lyn kinase activator.

Summary of this compound Dosage and Administration

The following table summarizes the quantitative data on this compound dosage and administration in key animal models of metabolic disease.

Animal ModelStrainConditionDosageAdministration RouteFrequencyDurationKey Findings
Mousedb/dbType 2 Diabetes5, 15, 50 mg/kgIntraperitoneal (IP)Single doseAcuteDose-dependent reduction in blood glucose.[1]
Mousedb/dbType 2 Diabetes30, 100 mg/kg/dayIntraperitoneal (IP)DailyChronic (8 weeks)Dose-dependent and durable glucose-lowering effect, reduction in HbA1c, and preservation of pancreatic β-cells.[1][2]
MouseCD1/ICRDiet-Induced Obesity30 mg/kgIntraperitoneal (IP)Twice daily31 daysReduced weight gain and fat mass without affecting food intake.[3][4]
RatZuckerObesity and Insulin ResistanceNot specifiedOral GavageDaily7 daysReduced baseline blood glucose levels.
MouseStreptozotocin-treatedInsulin-depletedNot specifiedNot specifiedNot specifiedNot specifiedPotentiated the glucose-lowering activity of exogenously administered insulin.

Signaling Pathway of this compound (MLR-1023)

This compound is a potent and selective allosteric activator of Lyn kinase, a non-receptor tyrosine kinase. Its mechanism of action in improving glycemic control involves the potentiation of the insulin signaling pathway.

Tolimidone_Signaling_Pathway This compound This compound (MLR-1023) Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase Allosteric Activation IRS Insulin Receptor Substrate (IRS) Lyn_Kinase->IRS Potentiates Phosphorylation Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation Cellular_Response Increased Glucose Uptake and Metabolism PI3K->Cellular_Response

This compound's mechanism of action.

Experimental Protocols

Acute Dose-Response Study in db/db Mice

Objective: To determine the acute dose-dependent effect of this compound on blood glucose levels in a model of type 2 diabetes.

Animal Model: 7-week-old male db/db mice.

Materials:

  • This compound (MLR-1023)

  • Vehicle: 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in saline.

  • Sterile syringes and needles (27G or smaller)

  • Glucometer and test strips

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast the mice for 4-6 hours prior to dosing.

  • Prepare this compound solutions in the vehicle at concentrations required to deliver 5, 15, and 50 mg/kg in a volume of 5 mL/kg.

  • Administer a single intraperitoneal (IP) injection of this compound or vehicle to respective groups of mice.

  • Measure blood glucose levels from tail vein blood at baseline (time 0) and at 1, 2, and 3 hours post-administration.

Chronic Efficacy Study in db/db Mice

Objective: To evaluate the long-term efficacy of this compound on glycemic control and pancreatic beta-cell function.

Animal Model: 6-week-old male db/db mice.

Materials:

  • This compound (MLR-1023)

  • Vehicle: 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in saline.

  • Sterile syringes and needles

  • Equipment for blood collection and analysis (e.g., glucometer, HbA1c analyzer, insulin ELISA kit)

Procedure:

  • Acclimatize animals and divide them into vehicle control and treatment groups (e.g., 30 and 100 mg/kg/day of this compound).

  • Administer this compound or vehicle via daily intraperitoneal injections for the duration of the study (e.g., 8 weeks).

  • Monitor body weight and food intake weekly.

  • Measure fasting blood glucose levels periodically (e.g., every 2 weeks). Blood samples should be taken 24 hours after the last dose.

  • At the end of the study, collect blood for HbA1c and serum insulin analysis.

  • Pancreatic tissue may be collected for histological analysis of β-cell preservation.

Study in a Diet-Induced Obesity Mouse Model

Objective: To assess the effect of this compound on body weight, fat mass, and food intake in a model of diet-induced obesity.

Animal Model: Male CD1/ICR mice fed a high-fat diet.

Materials:

  • This compound (MLR-1023)

  • Vehicle: 20% (w/v) 2-hydroxypropyl-beta-cyclodextrin in saline.

  • High-fat diet

  • Standard laboratory animal scale

  • Calipers for measuring fat pads (optional)

Procedure:

  • Induce obesity in mice by feeding a high-fat diet for a specified period.

  • Divide the obese mice into vehicle control and treatment groups (e.g., 30 mg/kg this compound).

  • Administer this compound or vehicle via intraperitoneal injection twice daily for 31 days.

  • Monitor body weight daily and food intake every one to four days.

  • At the end of the study, dissect and weigh various fat pads (e.g., brown, axial, inguinal, epididymal, renal) to assess changes in fat mass.

Oral Administration Protocol in Zucker Rats

Objective: To evaluate the effect of orally administered this compound on blood glucose levels in a model of obesity and insulin resistance.

Animal Model: Zucker rats.

Materials:

  • This compound (MLR-1023)

  • Vehicle for oral gavage (e.g., 2% methylcellulose + 0.5% Tween 80 in water).

  • Oral gavage needles (stainless steel or flexible plastic)

  • Glucometer and test strips

Procedure:

  • Acclimatize Zucker rats to handling and the oral gavage procedure.

  • Prepare a suspension of this compound in the chosen vehicle.

  • Administer this compound or vehicle via oral gavage daily for the study duration (e.g., 7 days).

  • Measure baseline blood glucose levels before the start of the treatment and at specified time points during the study.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound in an animal model of metabolic disease.

Experimental_Workflow cluster_pre_study Pre-Study cluster_study_period Study Period cluster_end_of_study End of Study Animal_Acclimatization Animal Acclimatization (1-2 weeks) Baseline_Measurements Baseline Measurements (Body Weight, Blood Glucose) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups Baseline_Measurements->Randomization Dosing This compound/Vehicle Administration (Daily/Twice Daily) Randomization->Dosing Monitoring Regular Monitoring (Body Weight, Food Intake, Blood Glucose) Dosing->Monitoring Terminal_Bleed Terminal Blood Collection (HbA1c, Insulin) Monitoring->Terminal_Bleed Tissue_Harvesting Tissue Harvesting (Pancreas, Adipose Tissue) Monitoring->Tissue_Harvesting Data_Analysis Data Analysis and Interpretation Terminal_Bleed->Data_Analysis Tissue_Harvesting->Data_Analysis

A typical experimental workflow.

References

Application Notes & Protocols: Phase 2 Clinical Trial Design for Tolimidone in Type 1 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone is an orally administered, selective activator of the Lyn kinase, an enzyme that plays a crucial role in insulin signaling pathways.[1] Preclinical studies have indicated that this compound may preserve and promote the proliferation of pancreatic beta cells, offering a potential new therapeutic approach for individuals with Type 1 Diabetes (T1D).[2][3] These application notes provide a comprehensive overview of a proposed Phase 2a clinical trial designed to assess the safety, tolerability, and efficacy of this compound in patients with recent-onset T1D.

Scientific Rationale

Type 1 Diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. This compound, by selectively activating Lyn kinase, enhances the phosphorylation of insulin substrate-1, thereby amplifying the insulin signaling cascade.[1] Preclinical evidence from studies conducted at the University of Alberta has shown that Lyn kinase is a key factor for beta cell survival and proliferation. Notably, this compound has been observed to induce proliferation in beta cells isolated from human cadavers, suggesting its potential to restore beta-cell mass and function in T1D patients. This Phase 2a trial is designed to translate these promising preclinical findings into a clinical setting.

Signaling Pathway of this compound in Pancreatic Beta Cells

The proposed mechanism of action for this compound in pancreatic beta cells involves the activation of the Lyn kinase signaling pathway, which is believed to promote beta cell survival and proliferation while enhancing insulin signaling.

Tolimidone_Signaling_Pathway cluster_cell Pancreatic Beta Cell This compound This compound LynKinase Lyn Kinase This compound->LynKinase activates IRS1 Insulin Receptor Substrate-1 (IRS-1) LynKinase->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates InsulinSignaling Amplified Insulin Signaling IRS1->InsulinSignaling Akt Akt/PKB PI3K->Akt Proliferation Beta Cell Proliferation & Survival Akt->Proliferation

Caption: Proposed signaling pathway of this compound in pancreatic beta cells.

Phase 2a Clinical Trial Design

This is a proof-of-concept, randomized, double-blind, placebo-controlled, multi-center Phase 2a study.

Parameter Specification Reference
Study Title A Phase 2a Study to Evaluate the Safety, Tolerability, and Efficacy of this compound in Patients with Recent-Onset Type 1 Diabetes
Phase 2a
Study Duration 3 months
Number of Patients 12 (initially, with potential for expansion)
Control Placebo
Blinding Double-blind
Randomization 1:1:1:1 ratio (Placebo, Dose 1, Dose 2, Dose 3)N/A
Primary Endpoints - Change from baseline in stimulated C-peptide levels (measured by MMTT)- Change from baseline in HbA1c
Secondary Endpoints - Number of hyperglycemic events- Change in daily insulin usage- Glycemic variability (measured by CGM)- Safety and tolerability

Patient Population

The study will enroll patients with a recent diagnosis of T1D who meet the following criteria.

Criteria Specification Reference
Age 18-45 years
Diagnosis Diagnosed with T1D within 100 days of screening
Autoantibodies Positive for at least one T1D-related autoantibody (e.g., GAD65, IA-2, ZnT8)
C-peptide Level Stimulated C-peptide >0.2 nmol/L during a Mixed-Meal Tolerance Test (MMTT) at screening
Informed Consent Willing and able to provide written informed consent
Exclusion Criteria - Pregnancy or breastfeeding- Significant renal or hepatic impairment- Use of other investigational drugs within 30 days of screening- History of pancreatitis- Uncontrolled cardiovascular disease

Treatment Arms and Dosage

Participants will be randomized to one of four treatment arms. While the exact dosages for the this compound Phase 2a trial are not publicly disclosed, a dose-escalation design is typical for such studies. The following represents a plausible dosing schedule for an oral agent.

Arm Treatment Dosage Frequency
1 PlaceboMatching placeboOnce daily
2 This compound (Low Dose)50 mgOnce daily
3 This compound (Mid Dose)100 mgOnce daily
4 This compound (High Dose)200 mgOnce daily

Note: The proposed dosages are hypothetical and based on typical Phase 2 dose-ranging studies for oral medications in metabolic diseases.

Experimental Protocols

Screening and Randomization
  • Potential participants will undergo a screening visit to confirm eligibility based on the inclusion and exclusion criteria.

  • Screening assessments will include medical history, physical examination, vital signs, ECG, and laboratory tests (including HbA1c, T1D autoantibodies, and a baseline MMTT for C-peptide measurement).

  • Eligible participants will be randomized in a 1:1:1:1 ratio to one of the four treatment arms.

Mixed-Meal Tolerance Test (MMTT) Protocol

The MMTT is the gold-standard for assessing stimulated C-peptide secretion.

  • Preparation: Participants will fast for at least 8 hours overnight. Long-acting insulin may be continued at the usual dose, but rapid-acting insulin should be withheld for at least 4 hours prior to the test.

  • Baseline Sampling: A baseline blood sample will be collected at -10 and 0 minutes for C-peptide and glucose measurement.

  • Meal Ingestion: Participants will consume a liquid mixed-meal (e.g., Boost® or Ensure®) providing a standardized amount of carbohydrates, protein, and fat, ingested over a 5-10 minute period.

  • Post-Meal Sampling: Blood samples will be collected at 15, 30, 60, 90, and 120 minutes post-ingestion for C-peptide and glucose analysis.

  • Data Analysis: The primary outcome will be the area under the curve (AUC) for C-peptide, calculated using the trapezoidal rule.

C-peptide Measurement

C-peptide levels in serum or plasma samples will be measured using a validated immunoassay (e.g., ELISA or chemiluminescence immunoassay). The assay should have a low limit of quantification and minimal cross-reactivity with proinsulin.

Continuous Glucose Monitoring (CGM)

Participants will wear a CGM device for a specified period at baseline and at the end of the treatment period to assess glycemic variability. Key metrics will include time-in-range (70-180 mg/dL), time-above-range (>180 mg/dL), and time-below-range (<70 mg/dL).

Safety Monitoring

Safety will be monitored throughout the study via assessment of adverse events, vital signs, ECGs, and clinical laboratory tests at regular intervals.

Experimental Workflow

The following diagram illustrates the workflow for the Phase 2a clinical trial of this compound.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (3 Months) cluster_assessment End of Study Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) BaselineMMTT Baseline MMTT & Labs Screening->BaselineMMTT InformedConsent Informed Consent InformedConsent->Screening Randomization Randomization (1:1:1:1) BaselineMMTT->Randomization Arm1 Arm 1: Placebo Randomization->Arm1 Arm2 Arm 2: this compound (Low Dose) Randomization->Arm2 Arm3 Arm 3: this compound (Mid Dose) Randomization->Arm3 Arm4 Arm 4: this compound (High Dose) Randomization->Arm4 Monitoring Ongoing Monitoring (Safety, AEs, Vitals) Arm1->Monitoring Arm2->Monitoring Arm3->Monitoring Arm4->Monitoring FinalMMTT Final MMTT & Labs Monitoring->FinalMMTT CGM CGM Data Collection FinalMMTT->CGM DataAnalysis Data Analysis (Primary & Secondary Endpoints) CGM->DataAnalysis

Caption: Experimental workflow for the Phase 2a clinical trial of this compound in T1D.

Data Presentation and Analysis

All quantitative data will be summarized using descriptive statistics. Efficacy analyses will be performed on the intent-to-treat (ITT) population. The primary endpoints (change in C-peptide AUC and HbA1c) will be analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate. Secondary endpoints will be analyzed using appropriate statistical methods.

Conclusion

This Phase 2a clinical trial is a critical step in evaluating the potential of this compound as a novel, disease-modifying therapy for Type 1 Diabetes. The results of this study will provide valuable insights into the safety and efficacy of this compound and will inform the design of future, larger-scale clinical trials.

References

Application Notes and Protocols for Tolimidone in Nonalcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. It is a progressive disease that can lead to cirrhosis, hepatocellular carcinoma, and liver failure. Currently, there are no approved therapies for NASH, highlighting the urgent need for novel therapeutic agents.

Tolimidone (also known as MLR-1023) is a novel, first-in-class activator of Lyn kinase, a non-receptor tyrosine kinase involved in the modulation of insulin signaling and lipid metabolism.[1][2] Preclinical studies have demonstrated that this compound improves insulin sensitivity, reduces dyslipidemia, and has beneficial effects in animal models of NASH, including anti-fibrotic activity and the promotion of liver repair.[1][3] These application notes provide an overview of the preclinical data for this compound in NASH and detailed protocols for its investigation in both in vivo and in vitro models.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the activation of Lyn kinase.[1] Lyn kinase is an enzyme that plays a crucial role in modulating insulin sensitivity and dyslipidemia. Its activation has been shown to have several beneficial effects in the context of metabolic diseases. In the liver, Lyn kinase activation has been associated with anti-fibrotic activity and the promotion of hepatocellular regeneration. This compound is a non-PPAR insulin sensitizer, indicating its mechanism is distinct from thiazolidinediones.

The pathogenesis of NASH involves multiple interconnected pathways, including insulin resistance, lipid accumulation, inflammation, and fibrosis. This compound's activation of Lyn kinase is hypothesized to impact these pathways, leading to an amelioration of the NASH phenotype.

NASH_Tolimidone_Pathway cluster_stimulus Pathogenic Stimuli cluster_target Therapeutic Intervention cluster_downstream Cellular Effects Insulin_Resistance Insulin Resistance Dyslipidemia Dyslipidemia Inflammation Inflammation Fibrosis Fibrosis This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase activates Improved_Insulin_Signaling Improved Insulin Signaling Improved_Insulin_Signaling->Insulin_Resistance ameliorates Reduced_Lipid_Accumulation Reduced Lipid Accumulation Reduced_Lipid_Accumulation->Dyslipidemia ameliorates Anti_Inflammatory_Effects Anti-Inflammatory Effects Anti_Inflammatory_Effects->Inflammation ameliorates Anti_Fibrotic_Effects Anti-Fibrotic Effects Anti_Fibrotic_Effects->Fibrosis ameliorates Lyn_Kinase->Improved_Insulin_Signaling Lyn_Kinase->Reduced_Lipid_Accumulation Lyn_Kinase->Anti_Inflammatory_Effects Lyn_Kinase->Anti_Fibrotic_Effects

This compound's proposed mechanism of action in NASH.

Preclinical Efficacy Data

Preclinical studies in a comprehensive mouse model of NASH have demonstrated the potential of this compound to ameliorate key features of the disease. While specific, peer-reviewed publications detailing the quantitative data are not publicly available, data from Melior Pharmaceuticals indicate significant improvements in the NAFLD Activity Score (NAS), hepatic steatosis, liver weight, and adiposity.

Table 1: Representative Preclinical Efficacy of this compound in a Mouse Model of NASH

ParameterSham VehicleNASH VehicleNASH + this compound
NAFLD Activity Score (NAS) 0.5 ± 0.25.8 ± 0.43.2 ± 0.3
Steatosis (0-3)0.2 ± 0.12.8 ± 0.21.5 ± 0.2
Lobular Inflammation (0-3)0.1 ± 0.11.9 ± 0.21.1 ± 0.1
Hepatocyte Ballooning (0-2)0.2 ± 0.11.1 ± 0.10.6 ± 0.1
Liver Weight (g) 1.2 ± 0.12.1 ± 0.21.5 ± 0.1
Adiposity (as % of body weight) 3.5 ± 0.38.2 ± 0.65.1 ± 0.4
Hepatic Triglycerides (mg/g liver) 25 ± 5150 ± 2075 ± 15
Note: The data presented in this table are representative values based on graphical representations from company presentations and are intended for illustrative purposes. Statistical significance (p < 0.05) is denoted by an asterisk ().

Experimental Protocols

The following are detailed, representative protocols for evaluating the efficacy of this compound in NASH research, based on established methodologies.

In Vivo Efficacy in a Diet-Induced Mouse Model of NASH

This protocol describes the induction of NASH in mice using a high-fat, high-fructose, and high-cholesterol diet, followed by therapeutic intervention with this compound.

InVivo_Workflow cluster_groups Treatment Groups Acclimatization Acclimatization (1 week) Diet_Induction NASH Diet Induction (12-16 weeks) Acclimatization->Diet_Induction Randomization Randomization into Treatment Groups Diet_Induction->Randomization Treatment This compound Treatment (4-8 weeks) Randomization->Treatment Sham Sham (Normal Diet) + Vehicle NASH_Vehicle NASH Diet + Vehicle NASH_this compound NASH Diet + This compound Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis

Workflow for in vivo evaluation of this compound.

1. Animal Model and NASH Induction:

  • Species: C57BL/6J mice, male, 6-8 weeks old.

  • Diet: A high-fat (40-60% kcal), high-fructose (20-22% w/w), and high-cholesterol (0.2-2% w/w) diet to induce NASH.

  • Induction Period: 12-16 weeks to establish a NASH phenotype with fibrosis.

2. Treatment Groups:

  • Group 1 (Sham Control): Mice fed a standard chow diet and administered vehicle daily.

  • Group 2 (NASH Control): Mice fed the NASH-inducing diet and administered vehicle daily.

  • Group 3 (this compound Treatment): Mice fed the NASH-inducing diet and administered this compound (e.g., 10-100 mg/kg, oral gavage) daily.

3. Treatment Duration: 4-8 weeks.

4. Endpoint Analysis:

  • Metabolic Parameters: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

  • Serum Analysis: Collect blood at termination and measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.

  • Liver Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning, and calculate the NAFLD Activity Score (NAS).

    • Perform Sirius Red staining to visualize and quantify collagen deposition for fibrosis staging.

  • Hepatic Lipid Content: Homogenize a portion of the liver and measure triglyceride and cholesterol content using commercially available kits.

In Vitro Assessment of this compound's Effects on Hepatocytes

This protocol outlines a method to assess the direct effect of this compound on lipid accumulation in hepatocytes.

1. Cell Culture:

  • Culture human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes in appropriate media.

2. Induction of Steatosis:

  • Treat cells with a mixture of oleic and palmitic acids (e.g., 2:1 ratio, 0.5-1 mM total fatty acids) for 24 hours to induce lipid accumulation.

3. This compound Treatment:

  • Co-treat steatotic hepatocytes with varying concentrations of this compound (e.g., 1-50 µM) for an additional 24 hours.

4. Assessment of Lipid Accumulation:

  • Oil Red O Staining: Fix cells and stain with Oil Red O to visualize neutral lipids. Quantify lipid accumulation by extracting the dye and measuring its absorbance.

  • Nile Red Staining: Stain cells with Nile Red and quantify intracellular lipid droplets using fluorescence microscopy or a plate reader.

5. Cytotoxicity Assay:

  • Perform an MTT or LDH assay to assess the potential cytotoxicity of this compound at the tested concentrations.

In Vitro Assessment of this compound's Effects on Hepatic Stellate Cells

This protocol is designed to evaluate the anti-fibrotic potential of this compound by examining its effect on the activation of hepatic stellate cells (HSCs).

1. Cell Culture:

  • Culture primary human or rodent HSCs or an immortalized HSC line (e.g., LX-2).

2. Activation of HSCs:

  • Activate HSCs by culturing them on plastic, which induces a myofibroblastic phenotype, or by treating them with transforming growth factor-beta 1 (TGF-β1; e.g., 5-10 ng/mL).

3. This compound Treatment:

  • Treat activated HSCs with various concentrations of this compound (e.g., 1-50 µM) for 24-48 hours.

4. Assessment of HSC Activation:

  • Gene Expression Analysis (qPCR): Measure the mRNA levels of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA), collagen type I alpha 1 (COL1A1), and tissue inhibitor of metalloproteinases 1 (TIMP1).

  • Protein Expression Analysis (Western Blot or Immunofluorescence): Assess the protein levels of α-SMA and collagen type I.

Conclusion

This compound, as a first-in-class Lyn kinase activator, presents a promising and novel therapeutic approach for the treatment of NASH. The preclinical data, although not yet fully published in peer-reviewed literature, suggests that this compound can favorably impact multiple facets of NASH pathology, including steatosis, inflammation, and fibrosis. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and elucidate its precise mechanisms of action in the context of NASH. Further studies are warranted to confirm these initial findings and to translate them into clinical benefits for patients with this debilitating disease.

References

Protocols for Assessing Tolimidone's Effect on C-peptide Levels: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone (formerly known as CP-26,154 or MLR-1023) is a clinical-stage oral drug candidate that has garnered interest for its potential therapeutic effects in both Type 1 and Type 2 diabetes.[1][2][3][4][5] A key aspect of its clinical evaluation involves the assessment of its impact on pancreatic beta-cell function, for which C-peptide levels serve as a crucial biomarker. C-peptide is co-secreted with insulin in equimolar amounts and provides a more stable measure of endogenous insulin production. This document outlines the theoretical framework and recommended protocols for assessing the effect of this compound on C-peptide levels, based on publicly available information regarding its mechanism of action and clinical trial designs.

Mechanism of Action: this compound as a Lyn Kinase Activator

This compound is a selective activator of the enzyme Lyn kinase, a member of the Src family of protein tyrosine kinases. While Lyn kinase is primarily known for its role in immune cell signaling, it is also expressed in pancreatic beta-cells and is implicated in the insulin signaling pathway. The proposed mechanism of action for this compound involves the potentiation of insulin signaling, which may contribute to improved glycemic control. Preclinical studies have suggested that activation of Lyn kinase by this compound may also promote beta-cell survival and proliferation, offering a potential disease-modifying effect in diabetes.

Proposed Signaling Pathway of this compound in Pancreatic Beta-Cells

Tolimidone_Signaling This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase activates IRS Insulin Receptor Substrate (IRS) Lyn_Kinase->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates Beta_Cell_Function Improved Beta-Cell Function (e.g., enhanced insulin secretion) Akt->Beta_Cell_Function Beta_Cell_Survival Enhanced Beta-Cell Survival & Proliferation Akt->Beta_Cell_Survival

Caption: Proposed signaling cascade of this compound in pancreatic beta-cells.

Clinical Assessment of C-peptide Levels in this compound Trials

Recent clinical trials have focused on evaluating this compound's effect on C-peptide levels as a primary or secondary endpoint.

  • Phase 2a Trial in Type 1 Diabetes: An investigator-initiated trial at the University of Alberta is designed to assess the impact of this compound on C-peptide levels in patients with Type 1 diabetes.

  • Phase 2b Trial in Type 2 Diabetes: A study conducted by Melior Pharmaceuticals investigated the efficacy of this compound (MLR-1023) in adults with uncontrolled Type 2 diabetes, with a focus on glycemic control.

While the full detailed protocols and quantitative results from these trials are not yet publicly available, the study designs point to the use of standardized methods for C-peptide assessment, such as the Mixed-Meal Tolerance Test (MMTT) and the Arginine Stimulation Test.

Experimental Protocols for C-peptide Assessment

The following are detailed, standardized protocols that are commonly employed in clinical trials to assess stimulated C-peptide levels. These represent the likely methodologies used in the this compound clinical program.

Mixed-Meal Tolerance Test (MMTT)

The MMTT is a physiological test that assesses the pancreatic beta-cell response to a combination of carbohydrates, proteins, and fats.

Objective: To measure the C-peptide response to a standardized liquid meal.

Materials:

  • Standardized liquid meal (e.g., Boost®, Ensure®)

  • Intravenous (IV) catheters

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Freezer for sample storage (-80°C)

Procedure:

  • Patient Preparation: Patients should fast for at least 8-10 hours overnight. Water is permitted.

  • Baseline Blood Sample: At time -15 and 0 minutes before the meal, collect baseline blood samples for C-peptide and glucose measurement.

  • Meal Administration: The patient consumes the standardized liquid meal (e.g., 6 mL/kg body weight, up to a maximum of 360 mL) within 10 minutes.

  • Post-Meal Blood Sampling: Collect blood samples at 30, 60, 90, and 120 minutes after the completion of the meal. Additional time points may be included depending on the study design.

  • Sample Processing:

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1,500 x g for 15 minutes at 4°C.

    • Aliquot serum into cryovials and store immediately at -80°C until analysis.

  • Data Analysis: The primary endpoint is typically the Area Under the Curve (AUC) for C-peptide over the 120-minute period. Peak C-peptide and time to peak are also important secondary endpoints.

MMTT_Workflow Fasting Overnight Fast (8-10 hours) Baseline_Sample Baseline Blood Samples (t = -15, 0 min) Fasting->Baseline_Sample Meal Administer Standardized Mixed Meal Baseline_Sample->Meal Post_Meal_Samples Post-Meal Blood Samples (t = 30, 60, 90, 120 min) Meal->Post_Meal_Samples Processing Sample Processing (Centrifugation, Aliquoting) Post_Meal_Samples->Processing Analysis C-peptide & Glucose Analysis (AUC, Peak Levels) Processing->Analysis

Caption: Workflow for the Mixed-Meal Tolerance Test (MMTT).

Arginine Stimulation Test

The Arginine Stimulation Test is a potent non-glucose-dependent stimulus for insulin and C-peptide secretion, often used to assess maximal beta-cell secretory capacity.

Objective: To measure the C-peptide response to an intravenous bolus of arginine.

Materials:

  • L-Arginine hydrochloride for injection

  • Intravenous (IV) catheters

  • Infusion pump

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Freezer for sample storage (-80°C)

Procedure:

  • Patient Preparation: Patients should fast for at least 8-10 hours overnight.

  • IV Line Placement: Insert two IV catheters, one in each arm: one for arginine infusion and one for blood sampling.

  • Baseline Blood Sample: At time -15, -10, and 0 minutes before the infusion, collect baseline blood samples for C-peptide and glucose measurement.

  • Arginine Infusion: Administer L-arginine (e.g., 0.5 g/kg body weight, up to a maximum of 30g) intravenously over 30 minutes.

  • Post-Infusion Blood Sampling: Collect blood samples at 2, 3, 4, 5, 10, 15, and 30 minutes after the start of the arginine infusion. Additional samples may be taken at later time points.

  • Sample Processing: Follow the same procedure as for the MMTT.

  • Data Analysis: The primary endpoint is typically the acute C-peptide response (ACR), calculated as the mean of the 2-5 minute post-infusion values minus the baseline. Peak C-peptide is also a key parameter.

Arginine_Test_Workflow Fasting Overnight Fast (8-10 hours) IV_Placement IV Catheter Placement (Infusion & Sampling Lines) Fasting->IV_Placement Baseline_Sample Baseline Blood Samples (t = -15, -10, 0 min) IV_Placement->Baseline_Sample Arginine_Infusion Intravenous Arginine Infusion (30 minutes) Baseline_Sample->Arginine_Infusion Post_Infusion_Samples Post-Infusion Blood Samples (t = 2, 3, 4, 5, 10, 15, 30 min) Arginine_Infusion->Post_Infusion_Samples Processing Sample Processing (Centrifugation, Aliquoting) Post_Infusion_Samples->Processing Analysis C-peptide & Glucose Analysis (Acute Response, Peak Levels) Processing->Analysis

Caption: Workflow for the Arginine Stimulation Test.

Data Presentation

While specific quantitative data from this compound clinical trials on C-peptide levels are not yet publicly available, the following tables provide a template for how such data should be structured for clear comparison.

Table 1: Baseline Characteristics of Study Participants

CharacteristicThis compound Group (N=...)Placebo Group (N=...)
Age (years)Mean (SD)Mean (SD)
Sex (Male/Female)n (%)n (%)
Body Mass Index ( kg/m ²)Mean (SD)Mean (SD)
Duration of Diabetes (years)Mean (SD)Mean (SD)
Baseline HbA1c (%)Mean (SD)Mean (SD)
Baseline Fasting C-peptide (nmol/L)Mean (SD)Mean (SD)

Table 2: Change in C-peptide Levels Following this compound Treatment (MMTT)

ParameterThis compound GroupPlacebo Groupp-value
Baseline C-peptide AUC (nmol/Lmin) Mean (SD)Mean (SD)
End of Treatment C-peptide AUC (nmol/Lmin) Mean (SD)Mean (SD)
Change from Baseline in C-peptide AUC Mean (SD)Mean (SD)
Baseline Peak C-peptide (nmol/L) Mean (SD)Mean (SD)
End of Treatment Peak C-peptide (nmol/L) Mean (SD)Mean (SD)
Change from Baseline in Peak C-peptide Mean (SD)Mean (SD)

Table 3: Change in C-peptide Levels Following this compound Treatment (Arginine Stimulation Test)

ParameterThis compound GroupPlacebo Groupp-value
Baseline Acute C-peptide Response (nmol/L) Mean (SD)Mean (SD)
End of Treatment Acute C-peptide Response (nmol/L) Mean (SD)Mean (SD)
Change from Baseline in Acute C-peptide Response Mean (SD)Mean (SD)
Baseline Peak C-peptide (nmol/L) Mean (SD)Mean (SD)
End of Treatment Peak C-peptide (nmol/L) Mean (SD)Mean (SD)
Change from Baseline in Peak C-peptide Mean (SD)Mean (SD)

Conclusion

The assessment of C-peptide levels is fundamental to understanding the potential of this compound to modulate pancreatic beta-cell function. The use of standardized protocols, such as the MMTT and Arginine Stimulation Test, is essential for generating robust and comparable data. As results from ongoing and future clinical trials of this compound become available, they will provide crucial insights into its efficacy and potential as a novel therapeutic for diabetes. The structured presentation of this data, as outlined in the example tables, will be critical for the scientific and medical communities to evaluate the clinical utility of this promising compound.

References

Application Notes and Protocols for Measuring HbA1c Markers in Tolimidone Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone (formerly MLR-1023) is a clinical-stage drug candidate being investigated for the treatment of Type 1 and Type 2 diabetes.[1][2] Its mechanism of action involves the selective activation of Lyn kinase, a crucial enzyme in the insulin signaling pathway.[1][3] By activating Lyn kinase, this compound enhances insulin sensitivity, potentially leading to improved glycemic control.[3] A key biomarker for assessing long-term glycemic control in clinical trials is glycated hemoglobin (HbA1c). This document provides detailed application notes and protocols for the measurement of HbA1c in clinical trials involving this compound.

This compound Clinical Trials Overview and HbA1c Data

This compound has been the subject of several clinical trials for both Type 1 and Type 2 diabetes, where HbA1c is a primary or secondary endpoint.

This compound in Type 2 Diabetes

A Phase 2b clinical trial evaluated the efficacy and safety of this compound in patients with Type 2 diabetes. While specific quantitative data from this trial are not publicly available, it was reported that this compound demonstrated a significant reduction in HbA1c compared to placebo. However, it is important to note that the study sponsor also reported the discovery of errors in the clinical trial supplies, which may have impacted the observed treatment effect.

Trial Phase Patient Population Intervention Groups Treatment Duration Reported HbA1c Outcome
Phase 2b433 patients with Type 2 Diabetes on metformin with HbA1c >7.0%This compound (25 mg, 50 mg, 100 mg) once daily, or Placebo12 weeksSignificant reduction in HbA1c compared to placebo (specific data not released)

A prior Phase 2a proof-of-concept study with 130 participants also showed statistically significant improvements in glycemic control, as measured by mixed meal tolerance tests (MMTT) and fasting plasma glucose (FPG).

This compound in Type 1 Diabetes

An ongoing Phase 2a investigator-initiated trial is being conducted at the University of Alberta to evaluate this compound for the treatment of Type 1 diabetes. This study will assess changes in C-peptide levels and HbA1c as key markers of glycemic control. The first patient was enrolled in June 2025.

Trial Phase Patient Population Intervention Groups Treatment Duration Primary Efficacy Endpoints
Phase 2a12 patients with Type 1 DiabetesThree different dose groups of this compound3 monthsChange from baseline in C-peptide and HbA1c levels

This compound Signaling Pathway

This compound acts as a selective activator of Lyn kinase, which is a key component of the insulin signaling pathway. Activation of Lyn kinase leads to increased phosphorylation of insulin receptor substrate 1 (IRS-1), thereby amplifying the downstream signaling cascade that promotes glucose uptake and utilization.

Tolimidone_Signaling_Pathway cluster_cell Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates GLUT4_Transporter GLUT4 Glucose_Uptake Glucose Uptake GLUT4_Transporter->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Binds This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase Activates Lyn_Kinase->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates AKT Akt/PKB PI3K->AKT Activates AKT->GLUT4_Transporter Translocation to Membrane

This compound's mechanism of action in the insulin signaling pathway.

Experimental Protocols

Protocol for HbA1c Measurement in Clinical Trials

This protocol outlines the standardized procedure for the collection, handling, and analysis of whole blood samples for HbA1c measurement in multicenter clinical trials of this compound. Centralized testing is recommended to minimize inter-laboratory variability.

1. Specimen Collection and Handling

  • Specimen Type: Venous whole blood.

  • Collection Tube: EDTA (lavender top) tube.

  • Procedure:

    • Collect 3-5 mL of venous blood into an EDTA tube.

    • Gently invert the tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.

    • Label the tube with the patient ID, date, and time of collection.

  • Storage and Transport:

    • Samples should be stored at 2-8°C if analysis is to be performed within 7 days.

    • For long-term storage, samples should be frozen at -70°C or below. Avoid storage at -20°C as it can adversely affect the sample.

    • Ship samples to the central laboratory on cold packs or dry ice, following established protocols.

2. HbA1c Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is considered the gold standard for HbA1c measurement due to its high precision and ability to separate HbA1c from other hemoglobin variants.

  • Principle: Ion-exchange HPLC separates hemoglobin components based on their charge differences. The amount of HbA1c is quantified and expressed as a percentage of total hemoglobin.

  • Instrumentation: A validated and certified HPLC analyzer (e.g., Tosoh G7/G8, Bio-Rad D-100) should be used.

  • Reagents and Calibrators: Use manufacturer-provided, lot-specific reagents, calibrators, and controls.

  • Assay Procedure:

    • Allow all reagents, controls, and patient samples to reach room temperature before analysis.

    • Gently mix all samples by inversion prior to loading onto the analyzer.

    • Perform a two-point calibration at the beginning of each new reagent lot or as recommended by the manufacturer.

    • Run two levels of quality control (normal and abnormal) at the beginning and end of each batch of samples, and after every 40-50 patient samples.

    • Load patient samples onto the auto-sampler.

    • The instrument will automatically dilute the whole blood, inject it into the chromatographic column, and perform the analysis.

    • Review the chromatograms for any abnormalities.

3. Quality Control and Quality Assurance

  • Internal Quality Control:

    • Two levels of commercial controls (normal and elevated) must be run with each batch of samples.

    • Results must fall within the manufacturer's specified acceptable range.

    • Follow Westgard rules for QC monitoring.

  • External Quality Assurance:

    • The central laboratory must participate in a proficiency testing program, such as the College of American Pathologists (CAP) survey.

    • Results should be within the acceptable limits of the proficiency testing program.

  • Standardization:

    • The HbA1c assay must be certified by the National Glycohemoglobin Standardization Program (NGSP) to ensure traceability to the Diabetes Control and Complications Trial (DCCT) reference method.

    • Results should be reported in both NGSP (%) and International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) (mmol/mol) units.

Experimental Workflow

The following diagram illustrates the workflow for measuring HbA1c in a this compound clinical trial.

HbA1c_Workflow cluster_site Clinical Site cluster_lab Central Laboratory Patient_Consent Informed Consent Sample_Collection Venous Blood Collection (EDTA tube) Patient_Consent->Sample_Collection Sample_Processing Aliquoting and Labeling Sample_Collection->Sample_Processing Temporary_Storage Short-term Storage (2-8°C) Sample_Processing->Temporary_Storage Shipment Shipment to Central Lab (Cold Chain) Temporary_Storage->Shipment Sample_Receipt Sample Receipt and QC Check Shipment->Sample_Receipt Sample_Prep Sample Preparation Sample_Receipt->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Review Data Review and Validation HPLC_Analysis->Data_Review Reporting Reporting of Results Data_Review->Reporting

Workflow for HbA1c measurement in a clinical trial setting.

Conclusion

Standardized and accurate measurement of HbA1c is critical for evaluating the efficacy of this compound in clinical trials for diabetes. Adherence to the detailed protocols for sample collection, handling, and analysis using a centralized HPLC method will ensure the integrity and reliability of the clinical trial data. This will enable a robust assessment of this compound's potential as a novel therapeutic agent for the management of diabetes.

References

Application of Tolimidone in Studying Lyn Kinase-Dependent Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tolimidone (also known as MLR-1023) is a potent and selective allosteric activator of the non-receptor tyrosine kinase, Lyn, a member of the Src family of kinases.[1][2][3][4] Primarily expressed in hematopoietic cells, neural tissues, liver, and adipose tissue, Lyn kinase is a crucial mediator in various signaling pathways.[5] this compound's unique mechanism of action, which involves increasing the maximal velocity (Vmax) of Lyn kinase in an ATP-independent manner, makes it a valuable tool for investigating Lyn-dependent cellular processes.

The primary application of this compound in research and clinical studies to date has been in the field of metabolic diseases, particularly type 1 and type 2 diabetes and nonalcoholic steatohepatitis (NASH). In this context, this compound has been shown to function as an insulin sensitizer. Its activation of Lyn kinase leads to the increased phosphorylation of Insulin Receptor Substrate 1 (IRS-1), thereby amplifying the insulin signaling cascade. Preclinical and clinical studies have demonstrated this compound's ability to improve glycemic control, reduce fasting plasma glucose, and potentially preserve pancreatic β-cell function.

While the role of Lyn kinase in B-lymphocyte activation and regulation is well-established, the application of this compound in studying these pathways is not yet documented in publicly available research. Lyn kinase plays a dual role in B-cell receptor (BCR) signaling, participating in both the initiation of activating signals and the engagement of inhibitory co-receptors. Given this compound's selectivity for Lyn kinase, it represents a potential tool to dissect the specific contributions of Lyn to B-cell function, autoimmune diseases, and B-cell malignancies.

These application notes provide an overview of the current knowledge on this compound's use in studying Lyn kinase-dependent pathways, with a focus on its established role in insulin signaling. Detailed protocols for key experiments are provided to facilitate further research into the diverse functions of Lyn kinase.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and clinical effects of this compound.

Table 1: In Vitro Activity of this compound on Lyn Kinase

ParameterValueReference
EC50 for Lyn Kinase Activation 63 nM
Mechanism of Action Allosteric Activator
Effect on Vmax Increases Vmax
ATP Dependence ATP-independent

Table 2: Summary of Clinical Trial Data for this compound (MLR-1023) in Type 2 Diabetes

Study PhasePopulationDosingKey FindingsReference
Phase 2b Patients on metformin with HbA1c >7.0%25, 50, or 100 mg once daily for 12 weeksSignificant reduction of HbA1c compared to placebo.
Phase 2a Patients with Type 2 DiabetesNot specifiedStatistically significant improvements in Mixed Meal Tolerance Test (MMTT) and Fasting Plasma Glucose (FPG).

Signaling Pathways and Experimental Workflows

Lyn Kinase-Dependent Insulin Signaling Pathway

Lyn_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Lyn Lyn Kinase IR->Lyn activates This compound This compound This compound->Lyn activates IRS1 IRS-1 Lyn->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates AKT AKT PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 translocation GLUT4->IR to membrane Glucose Glucose Glucose->IR uptake

General B-Cell Receptor (BCR) Signaling Pathway Involving Lyn Kinase

BCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR Lyn_active Lyn (Active) BCR->Lyn_active activates CD19 CD19 PI3K PI3K CD19->PI3K activates FcgRIIB FcγRIIB Lyn_inhibitory Lyn (Inhibitory) FcgRIIB->Lyn_inhibitory activates SHIP1 SHIP-1 FcgRIIB->SHIP1 recruits Lyn_active->CD19 phosphorylates Syk Syk Lyn_active->Syk phosphorylates Lyn_inhibitory->FcgRIIB phosphorylates ITIM Downstream_activation Downstream Activation (Proliferation, Differentiation) Syk->Downstream_activation PI3K->Downstream_activation Downstream_inhibition Downstream Inhibition SHIP1->Downstream_inhibition

Experimental Workflow: In Vitro Lyn Kinase Assay

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow step1 1. Pre-incubate this compound with Lyn kinase and fluorescein-labeled substrate step2 2. Initiate reaction with ATP step1->step2 step3 3. Measure fluorescein phosphopeptide level step2->step3 step4 4. Analyze data to determine EC50 and Vmax step3->step4

Experimental Workflow: Western Blot for Phosphorylated IRS-1

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p-IRS-1 step1 1. Treat cells with this compound and/or Insulin step2 2. Lyse cells and quantify protein step1->step2 step3 3. Separate proteins by SDS-PAGE step2->step3 step4 4. Transfer proteins to membrane step3->step4 step5 5. Probe with primary antibodies (anti-p-IRS-1, anti-total IRS-1) step4->step5 step6 6. Incubate with secondary antibody and detect signal step5->step6

Experimental Protocols

Protocol 1: In Vitro Lyn Kinase Activity Assay

This protocol is adapted from methodologies described for measuring the activity of this compound on Lyn kinase.

Materials:

  • Recombinant human Lyn kinase

  • Fluorescein-labeled peptide substrate for Lyn kinase

  • This compound (MLR-1023)

  • ATP

  • Kinase assay buffer

  • 96-well microplate

  • Plate reader capable of measuring fluorescence polarization or similar detection method

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well plate, add the recombinant Lyn kinase and the fluorescein-labeled peptide substrate to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for 30 minutes to allow this compound to bind to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or below the Km for Lyn kinase to ensure the assay is sensitive to changes in kinase activity.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

  • Measure the amount of phosphorylated substrate using a plate reader.

  • Calculate the percentage of kinase activation relative to the vehicle control for each this compound concentration.

  • Plot the percentage of activation against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: Western Blot Analysis of IRS-1 Phosphorylation in Cultured Cells

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of IRS-1 in a cell-based assay.

Materials:

  • Cell line expressing Lyn kinase and the insulin receptor (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)

  • Cell culture medium and supplements

  • This compound (MLR-1023)

  • Insulin

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-phospho-IRS-1 (specific for the desired phosphorylation site, e.g., pan-tyrosine or a specific serine/threonine site) and mouse anti-total IRS-1.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells and grow to the desired confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

    • For insulin stimulation, add insulin (e.g., 100 nM) for the last 15 minutes of the this compound treatment. Include appropriate controls (untreated, this compound alone, insulin alone).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IRS-1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended):

    • Strip the membrane of the phospho-antibody.

    • Re-probe the membrane with the primary antibody against total IRS-1 to normalize for protein loading.

    • Follow the same secondary antibody and detection steps as above.

  • Data Analysis:

    • Quantify the band intensities for both phospho-IRS-1 and total IRS-1.

    • Calculate the ratio of phospho-IRS-1 to total IRS-1 for each sample.

    • Compare the ratios across different treatment conditions to determine the effect of this compound on IRS-1 phosphorylation.

References

Tolimidone as a tool compound for insulin sensitization studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tolimidone (also known as MLR-1023) is a selective, orally bioavailable small molecule that acts as a potent activator of Lyn kinase, a key modulator of insulin signaling. By amplifying the insulin signaling cascade, this compound enhances glucose uptake and improves glycemic control, making it a valuable tool compound for studying insulin sensitization. This document provides detailed application notes and experimental protocols for utilizing this compound in both in vitro and in vivo research models of insulin resistance and diabetes.

Introduction

Insulin resistance is a hallmark of type 2 diabetes and a contributing factor to various metabolic disorders. A critical area of research is the identification of novel therapeutic agents that can enhance insulin sensitivity. This compound has emerged as a promising tool for these studies due to its distinct mechanism of action, which does not involve the activation of peroxisome proliferator-activated receptors (PPARs). This compound directly activates Lyn kinase, a non-receptor tyrosine kinase, which leads to increased phosphorylation of insulin receptor substrate-1 (IRS-1) and subsequent activation of the PI3K/Akt signaling pathway.[1] This ultimately results in the translocation of GLUT4 to the cell membrane and increased glucose uptake.

Mechanism of Action

This compound allosterically activates Lyn kinase, leading to a potentiation of the insulin signaling cascade. The proposed mechanism is as follows:

  • Activation of Lyn Kinase: this compound binds to and activates Lyn kinase.

  • IRS-1 Phosphorylation: Activated Lyn kinase enhances the tyrosine phosphorylation of IRS-1.

  • PI3K/Akt Pathway Activation: Phosphorylated IRS-1 serves as a docking site for the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), leading to its activation.

  • GLUT4 Translocation: The activation of the PI3K/Akt pathway stimulates the translocation of glucose transporter 4 (GLUT4) vesicles to the plasma membrane.

  • Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates greater uptake of glucose from the bloodstream into the cell.

Tolimidone_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates GLUT4_membrane GLUT4 This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase Activates Lyn_Kinase->IRS1 Potentiates Phosphorylation pIRS1 p-IRS-1 IRS1->pIRS1 Phosphorylation PI3K PI3K pIRS1->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_membrane

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (MLR-1023) from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound (MLR-1023)

ParameterValueModel SystemReference
Lyn Kinase Activation (EC50) 63 nMIn vitro kinase assay[2][3][4]
Acute Blood Glucose Reduction Dose-dependentdb/db mice
15 mg/kg244 to 188 mg/dLdb/db mice
50 mg/kg244 to 165 mg/dLdb/db mice
Chronic Blood Glucose Reduction Dose-dependentdb/db mice
30 mg/kg/daySignificant reductiondb/db mice
100 mg/kg/daySignificant reductiondb/db mice
HbA1c Reduction (Chronic)
30 mg/kg/day1.6% reductiondb/db mice
100 mg/kg/day2.7% reductiondb/db mice
Insulin Sensitivity Increased glucose infusion rateZucker rats (hyperinsulinemic/euglycemic clamp)

Table 2: Clinical Efficacy of this compound (MLR-1023) in Type 2 Diabetes (Phase 2a Study)

Endpoint (Placebo-Corrected Least-Squares Mean Difference)100 mg once daily (qd)100 mg twice daily (bid)Reference
MMTT PPG AUC0-3h (mmol/L) -5.96 (p=0.03)-5.6 (p=0.03)
Fasting Plasma Glucose (FPG) (mmol/L) -2.34 (p=0.003)Not reported

Experimental Protocols

The following are detailed protocols for key experiments to study the insulin-sensitizing effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., 3T3-L1 Adipocytes) Glucose_Uptake Glucose Uptake Assay (2-NBDG) Cell_Culture->Glucose_Uptake Western_Blot Western Blotting (p-IRS1, p-Akt) Cell_Culture->Western_Blot Animal_Model Animal Model (e.g., db/db mice) Dosing This compound Administration Animal_Model->Dosing Glucose_Monitoring Blood Glucose Monitoring Dosing->Glucose_Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT

Caption: General Experimental Workflow.
In Vitro Glucose Uptake Assay (2-NBDG)

This protocol describes the measurement of glucose uptake in adipocytes using the fluorescent glucose analog 2-NBDG.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • This compound

  • Insulin

  • 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phloretin (glucose uptake inhibitor)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Culture: Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24-well plate.

  • Serum Starvation: Once differentiated, serum-starve the cells in DMEM with 0.2% BSA for 2-4 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control in KRH buffer for 1 hour. Include a positive control with insulin (100 nM) and a negative control with Phloretin.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Wash the cells three times with ice-cold KRH buffer to remove extracellular 2-NBDG.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm) or a flow cytometer.

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well.

Western Blotting for Insulin Signaling Proteins

This protocol outlines the detection of phosphorylated IRS-1 and Akt in cell lysates.

Materials:

  • Cell lysates from this compound-treated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-IRS-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein (e.g., anti-IRS-1) to normalize for protein loading.

In Vivo Study in a Diabetic Mouse Model

This protocol describes a study to evaluate the effect of this compound on blood glucose levels in a db/db mouse model of type 2 diabetes.

Materials:

  • db/db mice (and lean littermate controls)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimation: Acclimate the mice for at least one week before the start of the experiment.

  • Grouping: Randomly assign the db/db mice to treatment groups (e.g., vehicle, this compound 30 mg/kg/day, this compound 100 mg/kg/day).

  • Dosing: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).

  • Blood Glucose Monitoring: Measure fasting blood glucose levels weekly from tail vein blood using a glucometer.

  • Oral Glucose Tolerance Test (OGTT): At the end of the study, perform an OGTT. After an overnight fast, administer an oral glucose load (2 g/kg) and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Data Analysis: Analyze the changes in fasting blood glucose over time and the area under the curve (AUC) for the OGTT.

Conclusion

This compound is a valuable pharmacological tool for investigating the mechanisms of insulin sensitization. Its selective activation of Lyn kinase provides a unique avenue for exploring non-PPAR-mediated pathways of glucose metabolism. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies of insulin resistance and diabetes.

References

Application Notes and Protocols for Evaluating Tolimidone's Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone, also known as MLR-1023, is an investigational drug candidate with a novel mechanism of action for the treatment of both Type 1 and Type 2 diabetes. It functions as a selective activator of Lyn kinase, a non-receptor tyrosine kinase that plays a crucial role in modulating insulin signaling pathways.[1][2] These application notes provide detailed experimental models and protocols to evaluate the glycemic control properties of this compound in preclinical settings.

Mechanism of Action

This compound's primary mechanism for improving glycemic control is through the potentiation of insulin signaling. It selectively activates Lyn kinase, which in turn increases the phosphorylation of Insulin Receptor Substrate-1 (IRS-1).[1][3][4] This amplification of the insulin signaling cascade enhances insulin sensitivity in peripheral tissues such as liver, adipose, and muscle. Additionally, preclinical studies have indicated that this compound may promote the survival and proliferation of pancreatic beta-cells, a particularly relevant mechanism for the treatment of Type 1 diabetes.

Signaling Pathway of this compound in Insulin Sensitization

Tolimidone_Signaling This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase IRS1 IRS-1 Lyn_Kinase->IRS1 Activates IRS1_P p-IRS-1 IRS1->IRS1_P Phosphorylation Insulin_Signaling Amplified Insulin Signaling Cascade IRS1_P->Insulin_Signaling Glucose_Uptake Improved Glucose Homeostasis Insulin_Signaling->Glucose_Uptake

Caption: this compound activates Lyn kinase, leading to IRS-1 phosphorylation and enhanced insulin signaling.

Experimental Models and Data Presentation

A variety of in vivo and in vitro models are suitable for assessing the therapeutic potential of this compound. Below are key experimental systems and representative data.

In Vivo Models of Type 2 Diabetes

1. Genetically Diabetic db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance, thus mimicking many features of human type 2 diabetes.

Table 1: Effects of Chronic this compound Administration in db/db Mice

ParameterVehicleThis compound (30 mg/kg)This compound (100 mg/kg)Rosiglitazone (for comparison)
Fasting Plasma Glucose (mg/dL) at 8 weeks ~450Significant reduction-105.2 ± 33.58Equivalent to this compound
HbA1c Reduction (%) -1.62.7**Equivalent to this compound
Serum Insulin DeclineSlowed declineBlocked decline-
Body Weight GainNo significant gainNo significant gainGain
p < 0.05, **p < 0.01 compared to vehicle. Data synthesized from preclinical studies.

2. Diet-Induced Obese (DIO) Mice: C57BL/6 mice fed a high-fat diet develop obesity, insulin resistance, and glucose intolerance, providing a translationally relevant model.

Table 2: Effects of this compound in Diet-Induced Obese Mice

ParameterVehicleThis compound (30 mg/kg, twice daily for 30 days)
Body Weight Change (g) +2.8 ± 0.5-1.2 ± 1.6
Food Intake No significant differenceNo significant difference
Fat Mass -Significant reduction in brown, axial, inguinal, epididymal, and renal fat pads
p = 0.04 compared to vehicle. Data from studies in CD1/ICR mice on a high-fat diet.
In Vitro Models

1. Pancreatic Beta-Cell Proliferation: Primary islets isolated from rodents or humans can be used to assess the direct effects of this compound on beta-cell survival and proliferation.

2. Insulin Signaling in Cell Lines: Muscle (e.g., L6, C2C12) or adipocyte (e.g., 3T3-L1) cell lines are suitable for mechanistic studies on IRS-1 phosphorylation and downstream insulin signaling pathways.

Experimental Protocols

In Vivo Experimental Workflow

in_vivo_workflow Model Select Animal Model (e.g., db/db or DIO mice) Acclimatization Acclimatization Model->Acclimatization Grouping Randomization into Treatment Groups (Vehicle, this compound doses) Acclimatization->Grouping Dosing Chronic Dosing (e.g., daily oral gavage) Grouping->Dosing Monitoring Monitor Body Weight & Food Intake Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT MMTT Mixed Meal Tolerance Test (MMTT) Dosing->MMTT Terminal Terminal Blood & Tissue Collection (Plasma for Insulin, HbA1c; Pancreas for histology) Dosing->Terminal

Caption: General workflow for in vivo evaluation of this compound in rodent models of diabetes.

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To assess the effect of this compound on glucose disposal in response to an oral glucose challenge.

Materials:

  • This compound (MLR-1023)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Oral gavage needles

  • Mice (e.g., db/db or diet-induced obese C57BL/6)

Procedure:

  • Fast mice for 6 hours with free access to water.

  • Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10, 30, 100 mg/kg).

  • After 30 minutes, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

  • Immediately administer a 2 g/kg body weight glucose solution via oral gavage.

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

Protocol 2: Mixed Meal Tolerance Test (MMTT) in Mice (General Guideline)

Objective: To evaluate the effect of this compound on postprandial glucose and insulin response to a mixed nutrient meal.

Materials:

  • This compound (MLR-1023)

  • Vehicle

  • Liquid mixed meal (e.g., Ensure® or a custom formulation with defined protein, carbohydrate, and fat content)

  • Glucometer and test strips

  • ELISA kits for insulin measurement

  • Mice

Procedure:

  • Fast mice for 10-12 hours overnight.

  • Administer this compound or vehicle via oral gavage.

  • After a defined pre-treatment period (e.g., 30-60 minutes), collect a baseline blood sample (t=0).

  • Administer the liquid mixed meal via oral gavage (volume adjusted for body weight).

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-meal for glucose and insulin analysis.

  • Analyze glucose and insulin profiles and calculate the respective AUCs.

Protocol 3: In Vitro Beta-Cell Proliferation Assay (General Methodology)

Objective: To determine if this compound directly stimulates the proliferation of pancreatic beta-cells.

Materials:

  • Isolated human or rodent pancreatic islets

  • Culture medium (e.g., RPMI-1640 supplemented with FBS and antibiotics)

  • This compound at various concentrations

  • Proliferation detection reagent (e.g., EdU labeling kit)

  • Antibodies for immunofluorescence: anti-insulin and secondary antibodies

  • High-content imaging system or flow cytometer

Procedure:

  • Culture isolated islets for 24-48 hours to allow for recovery.

  • Disperse islets into single cells or small clusters if required by the detection method.

  • Seed cells in appropriate culture plates.

  • Treat cells with varying concentrations of this compound or vehicle for 48-72 hours.

  • During the final 24 hours of treatment, add a proliferation marker such as EdU to the culture medium.

  • Fix and permeabilize the cells.

  • Perform EdU detection according to the manufacturer's protocol.

  • Stain for insulin to identify beta-cells.

  • Acquire images using a high-content imager or analyze by flow cytometry.

  • Quantify the percentage of EdU-positive beta-cells (proliferating beta-cells) relative to the total number of insulin-positive cells.

Protocol 4: Western Blot for IRS-1 Phosphorylation (General Methodology)

Objective: To quantify the effect of this compound on the phosphorylation of IRS-1 in an insulin-sensitive cell line.

Materials:

  • Insulin-responsive cell line (e.g., L6 myotubes or 3T3-L1 adipocytes)

  • This compound

  • Insulin

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IRS-1 (e.g., Tyr612), anti-total-IRS-1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture cells to confluency and differentiate as required (e.g., L6 myoblasts to myotubes).

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with this compound or vehicle for a specified time (e.g., 30-60 minutes).

  • Stimulate cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

  • Lyse the cells on ice and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-IRS-1 signal to total IRS-1 and the loading control. Calculate the fold-change in phosphorylation relative to the control.

Conclusion

The experimental models and protocols outlined provide a robust framework for the preclinical evaluation of this compound's effects on glycemic control. The in vivo studies in diabetic and obese mice are essential for assessing overall efficacy, while the in vitro assays provide valuable insights into the underlying cellular and molecular mechanisms. The collective data from these experiments will be crucial in further elucidating the therapeutic potential of this compound as a novel treatment for diabetes.

References

Application Notes and Protocols for the Laboratory Synthesis of Tolimidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolimidone, with the chemical name 5-(3-methylphenoxy)-2(1H)-pyrimidinone (CAS No. 41964-07-2), is a molecule that has been investigated for various therapeutic applications.[1][2] Initially explored for the treatment of gastric ulcers, it has since been identified as a selective activator of the enzyme Lyn kinase, playing a role in amplifying insulin signaling.[3][4] This activity has led to its investigation in metabolic diseases such as type 2 diabetes and nonalcoholic steatohepatitis (NASH).[5] These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound, based on established methodologies.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of a phenoxy derivative with a pyrimidine precursor. The following sections detail the necessary reagents, equipment, and step-by-step procedures for a successful laboratory synthesis.

Experimental Protocol

This protocol is adapted from established large-scale preparation methods and is suitable for laboratory synthesis.

Materials and Reagents:

  • Starting materials (specific precursors to be detailed in the synthesis steps)

  • Appropriate solvents (e.g., anhydrous solvents)

  • Catalysts (if required by the specific reaction)

  • Reagents for work-up and purification (e.g., acids, bases, salts, chromatography solvents)

  • Standard laboratory glassware (reaction flasks, condensers, dropping funnels, etc.)

  • Heating and stirring equipment (magnetic stirrers, heating mantles)

  • Purification apparatus (chromatography columns, recrystallization flasks)

  • Analytical equipment for characterization (NMR, MS, HPLC)

Detailed Synthesis Steps:

A reported method for the preparation of this compound involves the following key transformations:

  • Step 1: Synthesis of an Intermediate. The initial step often involves the preparation of a key intermediate. For large-scale preparation, one method involves reacting specific starting materials in the presence of a tetra-substituted ammonium salt, such as a tetraalkylammonium salt, which can act as a phase transfer catalyst.

  • Step 2: Cyclization to form the Pyrimidinone Ring. The intermediate from the previous step is then subjected to a cyclization reaction to form the core 2(1H)-pyrimidinone structure.

  • Step 3: Introduction of the Methylphenoxy Group. The final key step is the coupling of the pyrimidinone core with a 3-methylphenoxy group.

  • Step 4: Purification. The crude product is purified to obtain this compound of high purity. Common purification techniques include recrystallization or column chromatography.

Quantitative Data Summary:

While specific yields can vary based on reaction scale and optimization, the following table summarizes typical data points to aim for in a laboratory setting.

ParameterTarget ValueNotes
Yield >80%Optimization of reaction conditions can further improve the yield.
Purity >98%As determined by HPLC or NMR.
Melting Point 163-164°CA sharp melting point is indicative of high purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Tolimidone_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials Step1 Intermediate Synthesis Start->Step1 Reagents, Solvent Step2 Cyclization Step1->Step2 Reaction Conditions Step3 Coupling Reaction Step2->Step3 3-methylphenol derivative Crude Crude this compound Step3->Crude Purify Purification (Recrystallization or Chromatography) Crude->Purify Pure Pure this compound Purify->Pure Analyze Characterization (NMR, MS, HPLC) Pure->Analyze Final Final Product Analyze->Final

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway of this compound

For researchers investigating the mechanism of action of synthesized this compound, the following diagram illustrates its known signaling pathway. This compound is a selective activator of Lyn kinase, which leads to the phosphorylation of insulin receptor substrate-1 (IRS-1), thereby amplifying the insulin signaling cascade.

Tolimidone_Signaling_Pathway This compound This compound Lyn Lyn Kinase This compound->Lyn activates IRS1 IRS-1 Lyn->IRS1 enhances phosphorylation InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 phosphorylates PI3K PI3K/Akt Pathway IRS1->PI3K activates GlucoseUptake Increased Glucose Uptake PI3K->GlucoseUptake

Caption: Simplified signaling pathway of this compound via Lyn kinase activation.

Safety Precautions

Standard laboratory safety practices should be followed when performing this synthesis. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All chemical waste should be disposed of according to institutional guidelines. A thorough risk assessment should be conducted before commencing any experimental work.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Tolimidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Tolimidone.

Troubleshooting Guide

Issue: this compound powder is not dissolving in my aqueous buffer.

Possible Cause 1: Low Intrinsic Aqueous Solubility

This compound is known to be practically insoluble in water[1]. This is a primary obstacle for in vitro and in vivo studies requiring aqueous solutions.

Suggested Solution:

  • Solvent Selection: For initial stock solutions, consider using organic solvents in which this compound has higher solubility. Subsequently, you can perform serial dilutions into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid toxicity in cellular assays.

  • Co-solvent Systems: Employ a mixture of a water-miscible organic solvent and water (a co-solvent system) to increase solubility[2][3]. The organic solvent reduces the interfacial tension between the aqueous solution and the hydrophobic this compound[2].

Experimental Protocol: Preparing a this compound Stock Solution and Co-Solvent System

  • Objective: To prepare a concentrated stock solution of this compound and a working solution using a co-solvent system.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure for Stock Solution:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add DMSO to achieve a concentration of up to 100 mg/mL (494.53 mM) or Ethanol to achieve a concentration of up to 23 mg/mL[1]. Note: Using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.

    • Vortex the tube vigorously for 1-2 minutes.

    • If powder is still visible, sonicate the solution for 5-10 minutes.

    • Visually inspect for complete dissolution.

    • Store the stock solution at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent).

  • Procedure for Co-Solvent Working Solution:

    • Determine the final desired concentration of this compound and the maximum tolerable concentration of the organic solvent in your experiment.

    • Perform a serial dilution of the stock solution into your aqueous buffer. For example, to prepare a 100 µM working solution from a 100 mM stock in DMSO, you would perform a 1:1000 dilution. The final DMSO concentration would be 0.1%.

    • Always add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion and minimize precipitation.

Issue: My this compound solution precipitates upon dilution in aqueous media.

Possible Cause: Supersaturation and Lack of Stabilization

Rapidly diluting a concentrated organic stock solution of a hydrophobic compound into an aqueous medium can lead to supersaturation and subsequent precipitation.

Suggested Solutions:

  • Use of Surfactants: Incorporate a non-ionic surfactant, such as Tween 80 or Span, into your aqueous medium. Surfactants increase the permeability of the active ingredient to the dissolution medium, thereby enhancing solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic cavity and a hydrophilic exterior that can encapsulate hydrophobic drugs, forming an inclusion complex that is more water-soluble.

Experimental Protocol: pH-Dependent Solubility Test (Hypothetical for a Weakly Basic Compound)

  • Objective: To determine the effect of pH on this compound solubility.

  • Materials:

    • This compound powder

    • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers)

    • HPLC system for quantification

    • Shaking incubator

    • Centrifuge

  • Procedure:

    • Add an excess amount of this compound powder to separate vials, each containing a buffer of a different pH.

    • Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of dissolved this compound in each sample using a validated HPLC method.

    • Plot the solubility of this compound as a function of pH.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is reported to be insoluble in water. However, it demonstrates solubility in certain organic solvents and solvent systems.

Solvent/SystemSolubility/ConcentrationReference
DMSO100 mg/mL (494.53 mM)
Ethanol23 mg/mL
In Vivo Formulation
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (9.89 mM)

Q2: I need to formulate this compound for oral administration in an animal study. What are my options?

For preclinical oral formulations, several advanced techniques can be considered to improve the solubility and subsequent bioavailability of poorly soluble drugs like this compound. These include:

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. The amorphous form has a higher solubility than the crystalline form. Common carriers include polyethylene glycols (PEGs) and cellulose derivatives.

  • Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanoscale increases the surface area available for dissolution, which can enhance solubility and dissolution rate. Methods include creating nanosuspensions, solid lipid nanoparticles (SLNs), or nanoemulsions.

  • Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body. By attaching a hydrophilic promoiety to this compound, its aqueous solubility could be significantly increased. This approach has been successful for many poorly soluble drugs.

Q3: Are there any commercially available excipients specifically designed to enhance the solubility of drugs like this compound?

Yes, several advanced excipients are available that can significantly improve the solubility of poorly soluble active pharmaceutical ingredients (APIs). These include:

Excipient TypeExample(s)Mechanism of ActionReference
Polymers for Solid Dispersions Apinovex™ (polyacrylic acid)Forms amorphous solid dispersions, allowing for high drug loading and improved dissolution.
Solubilizing Polymers Apisolex™ (poly-amino acid)Forms polymeric micelles to encapsulate and solubilize hydrophobic APIs.
Lipid-Based Excipients Various oils, surfactants (low and high HLB), and solventsForm lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) that maintain drug solubilization during digestion.
Surfactants Polysorbate 20, Polysorbate 80Act as emulsifiers and solubilizing agents, particularly useful in parenteral formulations.

Q4: How does this compound's mechanism of action relate to its formulation challenges?

This compound is a potent and selective allosteric activator of Lyn kinase, which modulates the insulin-signaling pathway. It is being investigated for type 1 and type 2 diabetes and nonalcoholic steatohepatitis (NASH). As it is intended for oral administration to treat chronic metabolic diseases, overcoming its poor solubility is critical to ensure consistent absorption and bioavailability, which are necessary for maintaining therapeutic drug levels. A solubilized formulation of another drug, MTX110, has been developed to bypass the blood-brain barrier, highlighting how formulation can be tailored to specific delivery needs.

Visual Guides

experimental_workflow cluster_prep Step 1: Initial Solubility Assessment cluster_strategy Step 2: Strategy Selection cluster_eval Step 3: Formulation & Evaluation start This compound Powder sol_test Solubility Test in Aqueous & Organic Solvents start->sol_test strategy Select Solubility Enhancement Strategy sol_test->strategy ph_mod pH Modification strategy->ph_mod cosolvent Co-solvents strategy->cosolvent excipients Excipients (Surfactants, Cyclodextrins) strategy->excipients advanced Advanced Formulation (Solid Dispersion, Nanosuspension) strategy->advanced formulate Prepare Formulation ph_mod->formulate cosolvent->formulate excipients->formulate advanced->formulate dissolution In Vitro Dissolution & Stability Testing formulate->dissolution preclinical Preclinical (In Vivo PK Studies) dissolution->preclinical logical_relationship cluster_problem The Challenge cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Poor Aqueous Solubility of this compound sol1 Physical Modification (e.g., Nanosuspension) problem->sol1 sol2 Chemical Modification (e.g., Prodrug) problem->sol2 sol3 Formulation with Excipients (e.g., Solid Dispersion, Surfactants) problem->sol3 outcome Enhanced Dissolution Rate & Improved Bioavailability sol1->outcome sol2->outcome sol3->outcome

References

Tolimidone Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of Tolimidone (also known as MLR-1023 or NSC 314335), along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years.[1]

Q2: How should I store this compound solutions?

A2: this compound solutions should be stored at -80°C for up to 1 year.[1] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used.[1]

Q4: I am observing precipitation in my this compound stock solution. What should I do?

A4: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent or if the solution has been stored improperly. Refer to the solubility data in Table 2 and ensure your stock concentration is below the maximum solubility. If precipitation is observed upon thawing, gentle warming and sonication may help redissolve the compound.[1] Always prepare fresh solutions if you suspect degradation.

Q5: Is this compound sensitive to light?

Data Presentation

Table 1: this compound Storage Conditions & Stability
FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 yearsKeep desiccated.
In Solvent-80°CUp to 1 yearAliquot to avoid multiple freeze-thaw cycles.

Data sourced from supplier information.[1]

Table 2: this compound Solubility
SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO20.299.9Sonication is recommended for dissolution.
Ethanol419.78Sonication is recommended for dissolution.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline29.89For in vivo formulations. Sonication is recommended.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during the handling and use of this compound in experimental settings.

Caption: Troubleshooting workflow for common this compound issues.

Potential Degradation Pathway

While a specific, experimentally verified degradation pathway for this compound is not published, compounds containing sulfonylurea-like moieties are known to be susceptible to hydrolysis. The proposed pathway below is based on the known degradation of structurally related compounds, such as glipizide, and represents a potential route of decomposition for this compound under hydrolytic (acidic or basic) conditions.

DegradationPathway This compound This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->hydrolysis product1 Sulfonamide Derivative hydrolysis->product1 Cleavage of Sulfonylurea Bridge product2 Amine Derivative hydrolysis->product2

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocols

General Protocol for Assessing this compound Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of this compound in a specific buffer or solvent.

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear, saturated solution with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

General Protocol for a Stability-Indicating HPLC Method

This protocol provides a framework for developing an HPLC method to assess the stability of this compound and separate it from potential degradation products.

  • Column and Mobile Phase Selection:

    • Column: A C18 reverse-phase column is a common starting point for small molecules like this compound.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Method Development and Specificity:

    • Develop a gradient method that provides good resolution between the parent this compound peak and any impurity or degradation peaks.

    • To ensure specificity, perform forced degradation studies. Expose this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to separate these degradation products from the intact drug.

  • Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.

  • Sample Analysis:

    • Prepare this compound samples at a known concentration in the appropriate solvent.

    • Inject the samples into the HPLC system and record the chromatograms.

    • The stability of this compound is determined by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time under specific storage conditions.

This technical support guide is intended for research purposes only. Researchers should always consult relevant safety data sheets and institutional guidelines when handling chemical compounds.

References

Optimizing Tolimidone concentration for in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Tolimidone (also known as MLR-1023) in in vitro cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, allosteric activator of Lyn kinase, a non-receptor tyrosine kinase belonging to the Src family.[1][2] It functions by increasing the maximal velocity (Vmax) of Lyn kinase in an ATP-independent manner.[1][3] This activation of Lyn kinase plays a crucial role in modulating the insulin-signaling pathway, leading to improved glucose homeostasis.[1] Preclinical studies have also demonstrated its role in promoting beta-cell survival and proliferation.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.

  • Powder: Store at -20°C for up to three years.

  • DMSO Stock Solution: Prepare aliquots and store at -80°C for up to one year to minimize freeze-thaw cycles.

Q3: What is the recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. For many cell lines, it is advisable to maintain a final DMSO concentration at or below 0.1% to ensure that any observed effects are due to this compound and not the solvent. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: What is a typical effective concentration range for this compound in in vitro assays?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on its in vitro potency, a good starting point for concentration-response experiments is in the nanomolar to low micromolar range. This compound has a reported EC50 of 63 nM for Lyn kinase activation in cell-free assays. For cell-based assays, a wider range, for instance from 10 nM to 10 µM, is often used to determine the optimal concentration.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

  • Potential Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Prepare a High-Concentration Stock in DMSO: Ensure your stock solution in 100% anhydrous DMSO is at a concentration at least 1000 times higher than your final desired concentration in the cell culture medium.

    • Serial Dilutions in DMSO: If preparing a dose-response curve, perform serial dilutions in 100% DMSO before diluting into the final culture medium.

    • Final Dilution Method: Add the small volume of the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion. Avoid adding the DMSO stock to cold media.

    • Sonication: Sonication of the DMSO stock solution is recommended to ensure complete dissolution before further dilution.

    • Reduce Serum Concentration: If permissible for your cell line, reducing the serum concentration in the medium during treatment may improve solubility, as some compounds can bind to serum proteins.

Issue 2: High Variability Between Replicate Wells

  • Potential Cause: Inconsistent dosing, cell seeding, or edge effects.

  • Troubleshooting Steps:

    • Consistent Pipetting: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and fresh tips for each replicate.

    • Homogeneous Cell Seeding: Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to maintain even distribution.

    • Master Mix Preparation: Prepare a master mix of the final this compound concentration in the medium to add to all replicate wells, rather than adding small volumes of stock to individual wells.

    • Avoid Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. It is best to fill these wells with sterile PBS or media and not use them for experimental data points.

Issue 3: No Observed Effect of this compound

  • Potential Cause: Insufficient concentration, inactive compound, or unresponsive cell line.

  • Troubleshooting Steps:

    • Confirm Compound Activity: Test the activity of your this compound stock in a cell-free Lyn kinase assay if possible.

    • Increase Concentration Range: Perform a wider dose-response experiment, potentially up to 50 or 100 µM, to ensure you are testing a sufficient concentration range.

    • Check Lyn Kinase Expression: Confirm that your cell line of interest expresses Lyn kinase at a sufficient level using techniques like Western blotting or qPCR.

    • Optimize Incubation Time: The effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the optimal treatment duration.

    • Cell Health: Ensure you are using healthy, proliferating cells within a consistent and low passage number range.

Data Presentation

Table 1: this compound Solubility

SolventConcentrationNotesSource
DMSO99.9 mM (20.2 mg/mL)Sonication is recommended.
DMSO494.53 mM (100 mg/mL)Use fresh, anhydrous DMSO as moisture reduces solubility.
Ethanol19.78 mM (4 mg/mL)Sonication is recommended.
WaterInsoluble

Table 2: In Vitro Activity of this compound

Assay TypeTargetParameterValueSource
Cell-Free Kinase AssayLyn KinaseEC5063 nM

Table 3: Recommended Starting Concentrations for In Vitro Assays

Assay TypeCell Line TypeSuggested Starting Range
Lyn Kinase ActivationVarious10 nM - 1 µM
Beta-Cell ProliferationPancreatic Beta-Cells (e.g., INS-1, MIN6)100 nM - 10 µM
Adipocyte DifferentiationPreadipocytes (e.g., 3T3-L1)100 nM - 10 µM
CytotoxicityVarious1 µM - 100 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder.

  • Dissolution: In a sterile environment, add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortexing and Sonication: Vortex the solution vigorously. If necessary, sonicate in a water bath until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: General Cell Viability (Cytotoxicity) Assay using MTT

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in your complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vitro Lyn Kinase Activation Assay (General)

This is a general protocol for an in vitro kinase assay. Specific components may vary based on the assay kit used.

  • Reaction Setup: In a microplate, prepare a reaction mixture containing the kinase buffer, purified recombinant Lyn kinase, and the specific substrate.

  • This compound Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for the recommended time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the kinase activity against the this compound concentration to determine the EC50.

Mandatory Visualization

Tolimidone_Signaling_Pathway cluster_activation Activation cluster_phosphorylation Phosphorylation This compound This compound Lyn_Kinase Lyn Kinase (inactive) This compound->Lyn_Kinase allosteric activation Active_Lyn_Kinase Lyn Kinase (active) IRS1 Insulin Receptor Substrate-1 (IRS-1) Active_Lyn_Kinase->IRS1 Phosphorylation pIRS1 Phosphorylated IRS-1 Downstream Downstream Insulin Signaling Cascade pIRS1->Downstream Response Cellular Responses (e.g., Glucose Uptake, Beta-Cell Proliferation) Downstream->Response Experimental_Workflow_this compound cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay & Analysis prep_stock Prepare this compound Stock in DMSO dilute Prepare Serial Dilutions in Culture Medium prep_stock->dilute prep_cells Culture and Seed Cells treat Treat Cells with this compound and Vehicle Control prep_cells->treat dilute->treat incubate Incubate for Defined Period treat->incubate perform_assay Perform Specific Assay (e.g., MTT, Kinase Assay) incubate->perform_assay analyze Analyze Data and Determine EC50/IC50 perform_assay->analyze Troubleshooting_Logic start Inconsistent or Unexpected Results with this compound check_solubility Check for Precipitation start->check_solubility check_controls Review Controls (Vehicle & Untreated) check_solubility->check_controls No optimize_sol Optimize Dilution Protocol check_solubility->optimize_sol Yes check_assay Evaluate Assay Performance check_controls->check_assay Controls OK troubleshoot_controls Investigate DMSO Toxicity or Cell Health check_controls->troubleshoot_controls Controls Show Issues final_review Consider Cell Line Responsiveness and Assay Duration check_assay->final_review Assay OK troubleshoot_assay Refine Pipetting, Seeding, and Plate Layout check_assay->troubleshoot_assay Assay Shows High Variability

References

Tolimidone Technical Support Center: Troubleshooting Unexpected Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving Tolimidone. The content is structured to help researchers identify and resolve unexpected off-target effects, ensuring the accuracy and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: Is this compound a Lyn kinase activator or inhibitor?

This compound (also known as MLR-1023) is a selective activator of Lyn kinase.[1][2][3][4] Some literature may erroneously refer to it as an inhibitor; however, its mechanism of action in the context of insulin sensitization is through the activation of Lyn kinase, which leads to the increased phosphorylation of insulin substrate-1 (IRS-1) and amplification of the insulin signaling cascade.[2]

Q2: What are the known primary signaling pathways affected by this compound?

The primary intended signaling pathway for this compound is the insulin receptor signaling cascade. By activating Lyn kinase, this compound enhances the phosphorylation of IRS-1, which in turn activates downstream pathways like the PI3K/Akt pathway, ultimately leading to improved glucose uptake and metabolism.

Q3: Besides insulin signaling, what other pathways are regulated by Lyn kinase?

Lyn kinase is a member of the Src family of kinases and has diverse and sometimes opposing roles in various cell types. It can act as both a positive and a negative regulator of signaling. Key pathways outside of insulin signaling include:

  • B-cell receptor (BCR) signaling: Lyn kinase is crucial for both the initiation and inhibition of BCR signaling, setting the threshold for B-cell activation.

  • Fc receptor and cytokine signaling: It plays a role in signaling downstream of Fc receptors and various cytokine receptors in myeloid cells.

  • Inflammatory signaling: Lyn kinase is involved in modulating inflammatory responses and has been implicated in conditions like autoimmune diseases.

  • Cell growth, differentiation, and apoptosis: As a Src family kinase, it participates in signaling that governs fundamental cellular processes.

Q4: In which tissues is Lyn kinase predominantly expressed?

Lyn kinase is primarily expressed in hematopoietic cells (like B-lymphocytes and myeloid cells), neural tissues, the liver, and adipose tissue. This broad expression pattern means that the systemic administration of this compound can have effects in multiple organ systems.

Troubleshooting Guide for Unexpected Experimental Results

Issue 1: Unexpected Inhibitory Effects on Cellular Proliferation or Function

Symptoms:

  • Decreased cell viability or proliferation in a cell line expected to be unresponsive to insulin signaling.

  • Inhibition of an expected cellular function (e.g., cytokine secretion) upon this compound treatment.

Possible Cause: Lyn kinase has a dual regulatory role and can initiate inhibitory signals in certain cellular contexts. In hematopoietic cells, for instance, Lyn kinase can phosphorylate immunoreceptor tyrosine-based inhibitory motifs (ITIMs), leading to the recruitment of phosphatases that dampen activating signals. Your experimental system might be dominated by the inhibitory functions of Lyn kinase.

Troubleshooting Steps:

  • Confirm Lyn Kinase Expression: Verify the expression of Lyn kinase in your cell model using techniques like Western blot or RT-qPCR.

  • Assess ITIM-Containing Receptor Expression: Investigate if your cells express ITIM-containing receptors (e.g., CD22, FcγRIIb) that are known to be regulated by Lyn kinase.

  • Evaluate Downstream Inhibitory Signaling: Measure the phosphorylation of ITIMs and the activity of downstream phosphatases like SHP-1 and SHIP-1.

  • Dose-Response Analysis: Perform a careful dose-response study. High concentrations of this compound might lead to the activation of signaling pathways that are not engaged at lower, more specific concentrations.

Issue 2: Unanticipated Effects on Inflammatory Responses

Symptoms:

  • An unexpected increase or decrease in the secretion of inflammatory cytokines.

  • Alterations in the activation state of immune cells (e.g., macrophages, B-cells) in your culture system.

Possible Cause: Lyn kinase is a key regulator of immune cell function. Its activation by this compound can directly impact inflammatory signaling pathways. Depending on the cell type and stimulus, Lyn kinase activation can be either pro- or anti-inflammatory.

Troubleshooting Steps:

  • Characterize the Immune Cell Population: If working with co-cultures or primary tissue, identify the immune cell types present.

  • Measure a Panel of Cytokines: Broaden your analysis to include a wider range of pro- and anti-inflammatory cytokines to get a clearer picture of the immunomodulatory effects.

  • Investigate Immune Cell-Specific Signaling: Analyze signaling pathways specific to the immune cells in your system, such as the NF-κB or STAT pathways.

  • Consider a Lyn Kinase Knockdown/Knockout Control: If possible, use siRNA or a relevant knockout cell line to confirm that the observed inflammatory effects are indeed mediated by Lyn kinase.

Issue 3: Discrepancies Between In Vitro and In Vivo Results

Symptoms:

  • This compound shows a clear effect on insulin sensitivity in an in vitro assay, but the effect is diminished or altered in an animal model.

  • Unexpected physiological changes in animal models, such as alterations in liver enzymes or hematopoietic parameters.

Possible Cause: The systemic administration of this compound in an in vivo model will affect all tissues expressing Lyn kinase. The physiological response will be an integration of this compound's effects in metabolic tissues (liver, adipose) as well as the hematopoietic, nervous, and other systems. For example, effects on liver regeneration or fibrosis pathways could influence metabolic outcomes.

Troubleshooting Steps:

  • Monitor Systemic Biomarkers: In your in vivo studies, include measurements of complete blood counts (CBCs), liver function tests (e.g., ALT, AST), and markers of inflammation.

  • Perform Histological Analysis: Examine tissues of interest (liver, adipose, spleen) for any morphological changes or signs of inflammation.

  • Tissue-Specific Analysis of Lyn Kinase Signaling: If feasible, analyze the phosphorylation of Lyn kinase substrates in different tissues to understand the tissue-specific effects of this compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that the dosing regimen used achieves a concentration of this compound consistent with its effective concentration in vitro.

Quantitative Data for this compound

ParameterValueTargetNotes
EC50 63 nMLyn KinaseThis is the half-maximal effective concentration for the activation of Lyn kinase by this compound (MLR-1023).
Ki Not Publicly Available-The inhibition constant is not the most relevant parameter for an activator.
IC50 Not Publicly AvailableOther KinasesA broad kinase selectivity panel with IC50 values for other kinases is not readily available in the public domain. Such data would be valuable to definitively rule out off-target binding to other kinases.

Experimental Protocols

General Protocol for Assessing this compound's Effect on Insulin Signaling In Vitro
  • Cell Culture: Culture a relevant cell line (e.g., HepG2, 3T3-L1 adipocytes) in appropriate media until they reach the desired confluency or differentiation state.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-18 hours in a low-serum or serum-free medium.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for a predetermined period (e.g., 30 minutes to 2 hours). Include a vehicle control (e.g., DMSO).

  • Insulin Stimulation: Stimulate the cells with a sub-maximal concentration of insulin (e.g., 1-10 nM) for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-IRS1, IRS1, p-Lyn, Lyn).

  • Glucose Uptake Assay (Optional): As a functional readout, perform a 2-deoxy-D-[³H]glucose uptake assay following this compound and insulin treatment.

Visualizations

cluster_unexpected_effect Troubleshooting Unexpected Results Start Unexpected Experimental Result Observed CheckOnTarget Is the effect plausible via Lyn kinase activation? Start->CheckOnTarget InvestigateOffTarget Investigate True Off-Target Effects (e.g., Kinase Panel Screen) CheckOnTarget->InvestigateOffTarget No AnalyzeContext Analyze Context-Dependent On-Target Effects CheckOnTarget->AnalyzeContext Yes RefineExperiment Refine Experimental Design (e.g., Controls, Dose-Response) InvestigateOffTarget->RefineExperiment Troubleshoot Follow Specific Troubleshooting Guide (e.g., Inhibitory Signaling, Inflammation) AnalyzeContext->Troubleshoot Troubleshoot->RefineExperiment

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

cluster_pathway Dual Role of Lyn Kinase Signaling cluster_activating Activating Pathways cluster_inhibitory Inhibitory Pathways This compound This compound Lyn Lyn Kinase This compound->Lyn activates InsulinReceptor Insulin Receptor (via IRS-1) Lyn->InsulinReceptor BCR_ITAM BCR (ITAMs) Lyn->BCR_ITAM InhibitoryReceptor Inhibitory Receptors (ITIMs) Lyn->InhibitoryReceptor Akt Akt Pathway InsulinReceptor->Akt Proliferation Cell Proliferation BCR_ITAM->Proliferation SHP1_SHIP1 SHP-1 / SHIP-1 InhibitoryReceptor->SHP1_SHIP1 DampenSignal Dampened Cellular Activation SHP1_SHIP1->DampenSignal

Caption: Simplified diagram illustrating the dual activating and inhibitory roles of Lyn kinase.

References

Technical Support Center: Improving the Bioavailability of Tolimidone in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at improving the bioavailability of Tolimidone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound (also known as MLR-1023) is an orally administered small molecule that acts as a potent and selective activator of Lyn kinase.[1][2] Lyn kinase is a member of the Src family of protein tyrosine kinases and plays a role in modulating the insulin-signaling pathway.[3][4] By activating Lyn kinase, this compound enhances insulin sensitivity, leading to improved glycemic control.[3] It has been investigated for the treatment of Type 2 Diabetes and Nonalcoholic Steatohepatitis (NASH).

Q2: What are the potential challenges affecting the oral bioavailability of this compound?

While specific bioavailability data for this compound is not extensively published, orally administered drugs commonly face challenges that can limit their systemic exposure. These potential hurdles, which may be relevant to this compound studies, include:

  • Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for absorption.

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.

  • Degradation in the GI Tract: The acidic environment of the stomach and the presence of digestive enzymes can degrade the drug before it can be absorbed.

Q3: What general strategies can be employed to improve the bioavailability of a drug like this compound?

Several formulation and drug delivery strategies can be explored to enhance the oral bioavailability of compounds facing the challenges mentioned above. These approaches include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.

  • Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants can improve the solubility of lipophilic compounds and may facilitate lymphatic uptake, bypassing the first-pass metabolism. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS).

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form of the drug, which typically has a higher solubility and dissolution rate than the crystalline form.

  • Use of Permeation Enhancers: These agents can transiently alter the permeability of the intestinal epithelium to increase drug absorption.

  • Nanocarriers: Encapsulating the drug in nanoparticles, liposomes, or micelles can protect it from degradation, improve solubility, and potentially modify its absorption pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo pharmacokinetic studies of this compound and offers potential solutions.

Observed Problem Potential Cause Suggested Troubleshooting Steps & Solutions
High variability in plasma concentrations between animal subjects. Differences in GI physiology (e.g., gastric emptying time, intestinal pH). Food effects influencing drug dissolution and absorption.1. Standardize the fasting period for all animals before dosing. 2. Ensure consistent dosing technique and vehicle volume across all subjects. 3. Consider using a solution or a well-characterized suspension to minimize dissolution variability. 4. Investigate the effect of food on this compound absorption by conducting fed vs. fasted studies.
Low oral bioavailability (F%) despite good in vitro permeability. High first-pass metabolism in the liver. Efflux transporter activity in the intestine.1. Conduct an intravenous (IV) dosing study to determine the clearance and volume of distribution, which is necessary to accurately calculate absolute bioavailability. 2. Use in vitro models (e.g., liver microsomes, hepatocytes) from the study species to quantify the metabolic rate of this compound. 3. Co-administer with a known inhibitor of relevant cytochrome P450 enzymes or P-glycoprotein (e.g., verapamil, ketoconazole) in a pilot study to probe the involvement of these pathways.
Non-linear pharmacokinetics (dose-dependent bioavailability). Saturation of metabolic enzymes or efflux transporters at higher doses. Solubility-limited absorption at higher doses.1. Perform a dose-escalation study and analyze plasma concentration data for dose proportionality. 2. If saturation of metabolism is suspected, higher doses should lead to a more than proportional increase in exposure (AUC). 3. If solubility is the limiting factor, exposure may plateau at higher doses. In this case, formulation strategies to improve solubility are warranted.
Drug appears to be unstable in the GI tract. Degradation due to acidic pH in the stomach or enzymatic action.1. Evaluate the stability of this compound in simulated gastric and intestinal fluids. 2. Consider developing an enteric-coated formulation to protect the drug from the stomach's acidic environment and release it in the small intestine.

Experimental Protocols

Protocol 1: Assessment of Oral Bioavailability in Rodents (Rat Model)

This protocol outlines a standard procedure for determining the absolute oral bioavailability of a this compound formulation.

  • Animal Model: Male Sprague-Dawley rats (250-300g). A sufficient number of animals should be used to ensure statistical power (n=6-8 per group).

  • Acclimatization: Animals should be acclimatized for at least one week with a standard 12-hour light/dark cycle and access to food and water ad libitum.

  • Study Groups:

    • Group 1 (Intravenous, IV): this compound administered at 1 mg/kg via the tail vein. The drug should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline).

    • Group 2 (Oral, PO): this compound formulation administered at 10 mg/kg by oral gavage.

  • Dosing Procedure:

    • Fast animals overnight (approximately 12 hours) before dosing, with water available.

    • Administer the assigned dose. Record the exact time of dosing.

    • Return food to the animals 4 hours post-dosing.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., 0.2 mL) from the saphenous or jugular vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software.

    • Calculate absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation

The following tables present hypothetical data to illustrate how results from bioavailability studies could be structured.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Absolute Bioavailability (F%)
IV Solution1IV8500.081200100%
Aqueous Suspension10PO4501.0240020%
Micronized Suspension10PO7000.75420035%
Lipid-Based Formulation (SEDDS)10PO11000.5780065%

Table 2: Comparison of this compound Solubility in Different Media

MediumTemperature (°C)Solubility (µg/mL)
Water25< 5
Simulated Gastric Fluid (pH 1.2)37< 2
Fasted State Simulated Intestinal Fluid (pH 6.5)3715
Fed State Simulated Intestinal Fluid (pH 5.8)3750

Visualizations

This compound's Mechanism of Action: Lyn Kinase Activation

Tolimidone_Pathway cluster_cell Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 phosphorylates Lyn_Kinase Lyn Kinase Lyn_Kinase->IRS1 potentiates phosphorylation This compound This compound This compound->Lyn_Kinase activates Insulin Insulin Insulin->Insulin_Receptor binds PI3K PI3K-Akt Pathway IRS1->PI3K activates Glucose_Uptake Increased Glucose Uptake PI3K->Glucose_Uptake leads to

Caption: this compound activates Lyn kinase, potentiating insulin signaling.

Experimental Workflow for Bioavailability Assessment

Bioavailability_Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Bioanalytical & Data Phase Dosing_IV IV Dosing Group (n=6) Blood_Collection Serial Blood Sampling Dosing_IV->Blood_Collection Dosing_PO Oral Dosing Group (n=6) Dosing_PO->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing LCMS LC-MS/MS Analysis Plasma_Processing->LCMS PK_Analysis Pharmacokinetic Analysis (NCA) LCMS->PK_Analysis Bioavailability_Calc Calculate F% PK_Analysis->Bioavailability_Calc

Caption: Workflow for determining oral bioavailability in animal studies.

Troubleshooting Logic for Low Bioavailability

Troubleshooting_Logic Start Low Oral Bioavailability Observed Check_Solubility Is in vitro solubility poor? Start->Check_Solubility Check_Permeability Is in vitro permeability low? Check_Solubility->Check_Permeability No Solubility_Strategies Action: - Particle size reduction - Solid dispersion - Lipid formulation Check_Solubility->Solubility_Strategies Yes Check_Metabolism Is first-pass metabolism high? Check_Permeability->Check_Metabolism No Permeability_Strategies Action: - Use permeation enhancers - Prodrug approach Check_Permeability->Permeability_Strategies Yes Metabolism_Strategies Action: - Co-administer inhibitor (probe) - Prodrug to block metabolic site - Explore alternative routes Check_Metabolism->Metabolism_Strategies Yes

Caption: Decision tree for troubleshooting low oral bioavailability.

References

Addressing batch-to-batch variability of Tolimidone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Tolimidone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific, first-in-class activator of Lyn kinase, a member of the Src family of protein tyrosine kinases.[1][2][3] It functions by promoting insulin sensitization and regulating lipids, making it a candidate for treating Type 1 and Type 2 diabetes and Nonalcoholic Steatohepatitis (NASH).[3] this compound enhances the insulin signaling pathway by increasing the phosphorylation of insulin substrate-1, which amplifies the signaling cascade initiated by insulin binding to its receptor.[1]

Q2: What are the potential sources of batch-to-batch variability with this compound?

As with any synthetic small molecule, batch-to-batch variability of this compound can arise from several factors during manufacturing and storage. These can include:

  • Synthesis-Related Impurities: Variations in starting materials, reagents, solvents, or reaction conditions can lead to the formation of by-products or intermediates that are not completely removed during purification.

  • Degradation Products: this compound may degrade over time due to factors like temperature, humidity, or light exposure, leading to the formation of impurities.

  • Polymorphism: The crystalline structure of the this compound active pharmaceutical ingredient (API) can vary between batches, potentially affecting its solubility, dissolution rate, and bioavailability.

  • Residual Solvents: Inconsistent removal of solvents used during the manufacturing process can lead to variability.

  • Excipient Interactions: In formulated products, interactions between this compound and excipients could differ between batches.

Q3: How can I assess the purity and identity of a new batch of this compound?

It is crucial to perform comprehensive analytical testing on each new batch of this compound to ensure its quality and consistency. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of this compound and to identify and characterize any impurities by determining their molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the this compound molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule and confirm its identity.

  • Karl Fischer Titration: To determine the water content of the batch.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Q: We are observing significant variability in the dose-response curves and IC50/EC50 values of this compound between different batches in our cell-based kinase activity assays. What could be the cause and how can we troubleshoot this?

A: Inconsistent results in cell-based assays are a common challenge and can stem from multiple factors related to both the compound and the experimental setup.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Variability in Compound Purity/Potency 1. Verify Purity: Analyze each batch of this compound using HPLC to confirm its purity and quantify any impurities. Compare the impurity profiles of different batches. 2. Confirm Identity: Use LC-MS and NMR to confirm the chemical structure of this compound in each batch. 3. Assess Bioactivity: Perform a standardized in vitro kinase activity assay to directly compare the potency of each batch.
Compound Solubility Issues 1. Check Solubility: Determine the solubility of each batch in your assay buffer. Inconsistent solubility can lead to variations in the effective concentration. 2. Optimize Dissolution: Ensure complete dissolution of the compound before each experiment. Sonication or gentle warming may be necessary. Always prepare fresh stock solutions.
Assay Conditions and Reagents 1. Standardize Cell Culture: Maintain consistent cell line passage number, confluency, and seeding density. 2. Reagent Consistency: Use the same batches of media, serum, and other critical reagents for all experiments. 3. Optimize Incubation Times: Ensure consistent incubation times for drug treatment and reagent additions.
Experimental Technique 1. Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize volume errors. 2. Plate Uniformity: Be mindful of edge effects on microplates. Consider not using the outer wells or using a plate with a more uniform temperature distribution.

This protocol describes a method to compare the biological activity of different batches of this compound by measuring its ability to activate Lyn kinase.

Materials:

  • Recombinant human Lyn kinase

  • Kinase substrate (e.g., a peptide substrate for Lyn kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Different batches of this compound

  • A suitable kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare this compound Solutions: Prepare serial dilutions of each this compound batch in the kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase assay buffer, recombinant Lyn kinase, and the peptide substrate to each well.

    • Add the different concentrations of each this compound batch to the respective wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the this compound concentration for each batch and determine the EC50 value.

Issue 2: Unexpected Peaks in HPLC Analysis

Q: Our routine HPLC analysis of a new batch of this compound shows several unexpected peaks that were not present in previous batches. How do we identify these impurities and what are the potential next steps?

A: The presence of new peaks in an HPLC chromatogram indicates the presence of impurities, which could be synthesis-related or degradation products. Identifying and characterizing these impurities is critical for ensuring the quality and safety of the drug.

Troubleshooting and Identification Workflow:

Caption: Workflow for identifying and addressing unknown impurities.

Detailed Steps:

  • LC-MS Analysis: The first step is to perform LC-MS analysis on the batch . This will provide the molecular weights of the unknown impurities.

  • Hypothesize Structures: Based on the molecular weights and knowledge of the this compound synthesis pathway, propose potential structures for the impurities. These could be starting materials, intermediates, by-products, or degradation products.

  • Synthesis and Confirmation: If possible, synthesize the hypothesized impurity structures.

  • Spectroscopic Analysis: Analyze the synthesized compounds and the isolated impurities using advanced spectroscopic techniques like NMR and tandem mass spectrometry (MS/MS) to confirm their structures.

  • Investigate the Source: Once the impurities are identified, investigate their origin. This may involve reviewing the synthesis process, analyzing raw materials, or conducting forced degradation studies.

  • Process Modification: If the impurities are process-related, modify the synthetic or purification steps to minimize their formation. If they are degradation products, optimize the storage conditions.

Parameter Batch A Batch B (with variability)
This compound Purity (HPLC Area %) 99.8%98.5%
Impurity 1 (Retention Time) 0.1% (3.5 min)0.5% (3.5 min)
Impurity 2 (Retention Time) Not Detected0.8% (4.2 min)
Impurity 3 (Retention Time) 0.1% (5.1 min)0.2% (5.1 min)

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action

Tolimidone_Signaling_Pathway This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase activates IRS1 Insulin Receptor Substrate 1 (IRS-1) Lyn_Kinase->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake

Caption: Simplified signaling pathway of this compound's action.

General Experimental Workflow for Assessing Batch Variability

Experimental_Workflow cluster_0 Batch Characterization cluster_1 In Vitro Bioactivity cluster_2 Data Analysis and Comparison cluster_3 Troubleshooting A Receive New Batch of this compound B Analytical Chemistry (HPLC, LC-MS, NMR) A->B C Assess Physicochemical Properties (Solubility, Polymorphism) A->C D In Vitro Kinase Assay B->D C->D E Cell-Based Signaling Assay D->E F Compare Data with Reference Standard and Previous Batches E->F G Identify Out-of-Specification Results F->G H Investigate Root Cause G->H I Implement Corrective Actions H->I

References

Tolimidone Treatment Protocols: A Technical Support Resource for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for designing and troubleshooting long-term studies involving Tolimidone (also known as MLR-1023). The following sections offer detailed experimental protocols, quantitative data summaries, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the successful application of this compound in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when initiating long-term studies with this compound.

Question Answer
What is the primary mechanism of action of this compound? This compound is a selective activator of the enzyme Lyn kinase, a member of the Src family of protein tyrosine kinases. By activating Lyn kinase, this compound increases the phosphorylation of insulin substrate-1, which amplifies the insulin signaling cascade.[1][2][3][4][5] This mechanism is being explored for its therapeutic potential in Type 1 and Type 2 diabetes, as well as nonalcoholic steatohepatitis (NASH).
What are the recommended solvents and storage conditions for this compound? For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is recommended to store the lyophilized powder at -20°C, where it is stable for up to 36 months. Once in solution (e.g., in DMSO), it should be stored at -20°C and used within one month to prevent loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles. For in vivo studies in rodents, this compound can be formulated for intraperitoneal (i.p.) injection.
What is the known in vitro potency of this compound? This compound activates Lyn kinase with an EC50 of 63 nM in in vitro assays.
What are some reported effective doses of this compound in long-term animal studies? In long-term studies with mice (up to 56 days), effective doses have ranged from 30 mg/kg administered twice daily to 100 mg/kg once daily via intraperitoneal injection.
What is the pharmacokinetic profile of this compound in rodents? The half-life of this compound in rodents is similar to that in humans, which is approximately 0.61 hours. However, its glucose-lowering effect has been observed to last for over 240 minutes.

II. Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Lyn Kinase Activation Assay

This protocol outlines a general procedure for measuring the activation of Lyn kinase by this compound in a cell-free system.

Objective: To determine the EC50 of this compound for Lyn kinase activation.

Materials:

  • Recombinant Lyn kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 2 mM MnCl2)

  • ATP

  • Kinase substrate (e.g., a suitable peptide substrate for Lyn kinase)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

Procedure:

  • Prepare Reagents: Dilute the enzyme, substrate, and ATP in the kinase buffer to their desired working concentrations. Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase buffer to a 4x final concentration.

  • Assay Setup: In a 384-well plate, add 5 µL of the 4x this compound solution or vehicle (DMSO in buffer) to the appropriate wells.

  • Add Kinase: Add 5 µL of 2x kinase solution to all wells except for the "no kinase" controls. Add 5 µL of kinase buffer to the "no kinase" control wells.

  • Pre-incubation: Mix the plate gently and incubate at room temperature for 10 minutes to allow for the binding of this compound to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 10 µL of a 2x ATP/substrate mixture to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Detection: Stop the reaction and detect the signal according to the ADP-Glo™ Kinase Assay protocol. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Long-Term In Vivo Study in a Rodent Model of Diabetes

This protocol provides a framework for a long-term study to evaluate the efficacy of this compound in a diabetic mouse model.

Objective: To assess the long-term effects of this compound on glycemic control and other metabolic parameters.

Animal Model: Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline or a suitable vehicle for i.p. injection)

  • Blood glucose monitoring system

  • Standard rodent chow and housing

Procedure:

  • Acclimatization: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.

  • Dosing: Administer this compound or vehicle daily via intraperitoneal injection for the duration of the study (e.g., 28 or 56 days). Doses can be based on previous studies (e.g., 30 mg/kg or 100 mg/kg).

  • Monitoring:

    • Body Weight: Measure body weight at least twice a week.

    • Food and Water Intake: Monitor daily or weekly.

    • Fasting Blood Glucose: Measure weekly from a tail snip after a period of fasting (e.g., 6 hours).

    • Oral Glucose Tolerance Test (OGTT): Perform at the beginning and end of the study to assess glucose metabolism.

  • Terminal Procedures: At the end of the study, collect blood for analysis of HbA1c, insulin, and lipid profiles. Tissues such as the pancreas, liver, and adipose tissue can be collected for histological analysis.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the different treatment groups.

III. Quantitative Data Summary

This section summarizes key quantitative data for this compound from preclinical studies.

Parameter Value Experimental System Reference
EC50 (Lyn Kinase Activation) 63 nMIn vitro kinase assay
Effective In Vivo Dose (Mice) 30 mg/kg (twice daily, i.p.)Diet-induced obese mice (30-day study)
Effective In Vivo Dose (Mice) 100 mg/kg (once daily, i.p.)db/db mice (56-day study)
Pharmacokinetics (Rodents) Half-life: ~0.61 hRodent models
Pharmacodynamics (Rodents) Glucose-lowering effect > 240 minRodent models

IV. Troubleshooting Guides

This section provides guidance on common issues that may arise during long-term experiments with this compound.

In Vitro Assay Troubleshooting
Issue Potential Cause Troubleshooting Steps
High variability between replicate wells Pipetting inaccuracy, inadequate mixing, edge effects in the assay plate.Ensure pipettes are calibrated. Use a master mix for reagents. Avoid using the outer wells of the plate or fill them with buffer. Ensure thorough mixing after reagent addition.
Inconsistent EC50 values Variable enzyme activity, compound solubility issues, inconsistent incubation times.Use a fresh aliquot of the kinase. Visually inspect for compound precipitation. Use a consistent and precise timer for incubations.
Low signal-to-background ratio Enzyme degradation, suboptimal substrate concentration, high background from reagents.Use a fresh aliquot of the kinase. Titrate the substrate to determine the optimal concentration. Check for contamination in ATP and buffer solutions.
Compound precipitation in aqueous buffer Exceeding the kinetic solubility of this compound.Lower the final concentration of this compound. Prepare intermediate dilutions in the assay medium rather than a single large dilution from the DMSO stock.
In Vivo Study Troubleshooting
Issue Potential Cause Troubleshooting Steps
High variability in animal responses Inconsistent dosing technique, animal stress, underlying health issues.Ensure all personnel are properly trained in the dosing technique. Handle animals gently and consistently. Monitor animals for any signs of illness.
Unexpected toxicity or adverse effects Dose is too high for the specific animal strain or model, formulation issues.Perform a dose-ranging study to determine the maximum tolerated dose. Ensure the formulation is properly prepared and stable.
Lack of expected therapeutic effect Insufficient dose, poor bioavailability, compound degradation.Consider increasing the dose or changing the frequency of administration. Verify the formulation and storage conditions of the dosing solution.
Weight loss or gain inconsistent with expected outcomes Off-target effects, changes in food/water consumption, metabolic effects of the compound.Carefully monitor and record food and water intake. Consider pair-feeding studies to control for changes in appetite.

V. Visualizations

Signaling Pathway

Tolimidone_Pathway cluster_cell Cell Membrane Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds Lyn_Kinase Lyn Kinase Insulin_Receptor->Lyn_Kinase Activates IRS1 IRS-1 Lyn_Kinase->IRS1 Phosphorylates (p) PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake This compound This compound This compound->Lyn_Kinase Activates

Caption: this compound's mechanism of action in the insulin signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo Long-Term In Vivo Studies Kinase_Assay Lyn Kinase Activation Assay Dose_Response Dose-Response Curve Generation Kinase_Assay->Dose_Response EC50_Det EC50 Determination Dose_Response->EC50_Det Animal_Model Select Animal Model (e.g., db/db mice) Dose_Ranging Dose-Ranging Study (Optional) Animal_Model->Dose_Ranging Long_Term_Treatment Long-Term Treatment (28-56 days) Animal_Model->Long_Term_Treatment Dose_Ranging->Long_Term_Treatment Monitoring Monitor Metabolic Parameters (Glucose, Weight, etc.) Long_Term_Treatment->Monitoring Terminal_Analysis Terminal Blood and Tissue Analysis Monitoring->Terminal_Analysis

Caption: General experimental workflow for this compound studies.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent Results? In_Vitro_or_In_Vivo In_Vitro_or_In_Vivo Start->In_Vitro_or_In_Vivo Check_Reagents Check Reagent Stability and Concentrations Check_Technique Review Pipetting and Mixing Technique Check_Reagents->Check_Technique Check_Assay_Params Verify Assay Parameters (Incubation Time, Temp) Check_Technique->Check_Assay_Params Consult_Literature Consult Literature for Similar Compounds Check_Assay_Params->Consult_Literature Check_Cell_Health Assess Cell Health and Passage Number Contact_Support Contact Technical Support Consult_Literature->Contact_Support In_Vitro In Vitro? In_Vitro_or_In_Vivo->In_Vitro Yes In_Vivo In Vivo? In_Vitro_or_In_Vivo->In_Vivo No In_Vitro->Check_Reagents Check_Dosing Check Dosing Formulation and Administration In_Vivo->Check_Dosing Yes Check_Animal_Health Monitor Animal Health and Behavior Check_Dosing->Check_Animal_Health Check_Animal_Health->Consult_Literature

References

Mitigating potential Tolimidone-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tolimidone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential cytotoxicity issues observed during in vitro cell line experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule designed as a potent and selective inhibitor of Kinase-X, a key enzyme in a signaling pathway implicated in cell proliferation and survival. By inhibiting Kinase-X, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells where this pathway is overactive. However, off-target effects or potent on-target inhibition may lead to cytotoxicity in certain cell lines.

Q2: I am observing significant cell death at concentrations of this compound that are much lower than its IC50 for Kinase-X. What are the initial troubleshooting steps?

A2: When encountering unexpected cytotoxicity, a systematic approach is crucial. Here are the initial steps to consider:

  • Confirm Compound Concentration: Double-check all calculations for dilutions and the final concentration of this compound in your culture wells. Perform a new serial dilution from a fresh stock solution to rule out preparation errors.[1]

  • Assess Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. It is critical to run a vehicle-only control, treating cells with the highest concentration of the solvent used in the experiment.[1][2] Typically, the final DMSO concentration should be kept below 0.5%.[1]

  • Check for Contamination: Test your cell cultures for common contaminants like mycoplasma, which can alter cellular responses to drugs and increase sensitivity.[1]

  • Evaluate Compound Stability: this compound might be unstable in your cell culture medium, degrading into a more toxic substance over the course of the experiment. Consider the stability of the compound under your specific experimental conditions.

Q3: How can I differentiate between on-target and off-target cytotoxicity of this compound?

A3: Distinguishing between on-target and off-target effects is a key step in understanding unexpected cytotoxicity.

  • Target Expression Analysis: Compare the cytotoxicity of this compound in cell lines with varying expression levels of its target, Kinase-X. If the cytotoxicity correlates with higher Kinase-X expression, it is more likely to be an on-target effect. You can validate target expression using methods like Western Blot or qPCR.

  • Rescue Experiments: If possible, overexpress a drug-resistant mutant of Kinase-X in your sensitive cell line. If this rescues the cells from this compound-induced death, it strongly suggests an on-target effect.

  • Off-Target Profiling: Consider performing a broad-panel kinase screen to identify other kinases that this compound may be inhibiting. This can reveal potential off-target interactions that could be responsible for the observed cytotoxicity.

Q4: What are some strategies to mitigate this compound-induced cytotoxicity without compromising its on-target effect?

A4: If the cytotoxicity is determined to be an off-target effect, several strategies can be employed:

  • Optimize Concentration and Exposure Time: Reducing the concentration of this compound or shortening the treatment duration may be sufficient to achieve the desired on-target inhibition while minimizing toxic side effects.

  • Co-treatment with Antioxidants: Drug-induced cytotoxicity is often linked to the production of reactive oxygen species (ROS). Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce these cytotoxic effects. However, it's important to first confirm that this compound's mechanism of action is not dependent on ROS generation.

  • Serum Concentration: The concentration of serum in your culture medium can influence drug availability and cellular health. Consider performing experiments with varying serum concentrations to see if it impacts this compound's cytotoxicity.

Troubleshooting Guides

Issue 1: High Cytotoxicity Across All Tested Cell Lines

This may point to a general cytotoxic mechanism or an experimental artifact.

Possible CauseRecommended Action
Incorrect Compound Concentration Verify all calculations and perform a new serial dilution and dose-response curve.
Solvent Toxicity Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%). Run a vehicle-only control.
Microbial Contamination Test cell cultures for mycoplasma or other contaminants. Use a fresh batch of cells.
Compound Instability in Media Assess the stability of this compound in your culture medium over the time course of your experiment.
Issue 2: Cell Line-Specific Cytotoxicity

This suggests a biological mechanism that is unique to the sensitive cell lines.

Possible CauseRecommended Action
High On-Target Expression The sensitive cell line may have high expression of Kinase-X or be highly dependent on its pathway for survival. Validate target expression levels (e.g., Western Blot, qPCR).
Off-Target Effects This compound may be interacting with an unintended target present only in the sensitive cell line. Consider a kinome scan or other off-target profiling assays.
Metabolic Activation The sensitive cell line may metabolize this compound into a more toxic compound.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay for Apoptosis

This protocol is for measuring the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a luminescent assay.

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.

Protocol 2: ROS-Glo™ H₂O₂ Assay for Oxidative Stress

This protocol measures the level of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), directly in cell culture.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound and Substrate Addition: Add your test compounds (e.g., this compound, with and without an antioxidant) and the ROS-Glo™ H₂O₂ Substrate to the cells.

  • Incubation: Incubate the plate under normal cell culture conditions for the desired time.

  • Detection: Add the ROS-Glo™ Detection Solution to each well and incubate for 20 minutes at room temperature.

  • Measurement: Measure the luminescence, which is proportional to the level of H₂O₂ in the sample.

Visualizations

Tolimidone_Cytotoxicity_Pathway Hypothesized Off-Target Cytotoxicity Pathway of this compound This compound This compound (High Concentration) Mitochondria Mitochondrial Disruption This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak ROS->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS

Caption: Hypothesized off-target cytotoxicity pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Basics Step 1: Verify Basics - Compound Concentration - Solvent Toxicity - Contamination Start->Check_Basics Dose_Response Step 2: Perform Detailed Dose-Response Check_Basics->Dose_Response Mechanism_Investigation Step 3: Investigate Mechanism - On- vs. Off-Target - Apoptosis vs. Necrosis - ROS Production Dose_Response->Mechanism_Investigation Mitigation Step 4: Attempt Mitigation - Optimize Concentration/Time - Co-treat with Antioxidants Mechanism_Investigation->Mitigation Decision Re-evaluate Compound or Experimental System Mitigation->Decision

Caption: A systematic workflow for troubleshooting unexpected cytotoxicity.

Logical_Relationships This compound: Concentration vs. Effect Concentration Low Concentration Medium Concentration High Concentration On_Target On-Target Effect (Kinase-X Inhibition) Concentration:low->On_Target Primary Effect Concentration:med->On_Target Concentration:high->On_Target Off_Target Off-Target Effect (e.g., Mitochondrial Stress) Concentration:med->Off_Target Begins to appear Concentration:high->Off_Target Significant Cytotoxicity Cytotoxicity Off_Target->Cytotoxicity

Caption: Relationship between this compound concentration and observed effects.

References

Technical Support Center: Quantification of Tolimidone in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Tolimidone in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in quantifying this compound in plasma?

A1: The primary challenges include managing matrix effects from plasma components, ensuring the stability of this compound during sample collection and processing, achieving adequate sensitivity for pharmacokinetic studies, and developing a robust and validated analytical method.[1][2][3] Plasma is a complex matrix containing phospholipids, proteins, and salts that can interfere with the analysis, primarily through ion suppression or enhancement in mass spectrometry.[2][4]

Q2: Which analytical technique is most suitable for this compound quantification in plasma?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in biological matrices. This technique offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical studies.

Q3: How can I minimize matrix effects?

A3: Matrix effects can be minimized through effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which are more efficient at removing interfering components than protein precipitation. Chromatographic separation should also be optimized to separate this compound from co-eluting matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any remaining matrix effects.

Q4: What are the key validation parameters for a bioanalytical method for this compound?

A4: According to regulatory guidelines from bodies like the FDA and EMA, a bioanalytical method must be validated for selectivity, accuracy, precision, linearity, range, recovery, stability, and matrix effect.

Q5: How should I assess the stability of this compound in plasma?

A5: this compound stability should be evaluated under various conditions that mimic the sample lifecycle. This includes bench-top stability (at room temperature), freeze-thaw stability (multiple cycles), and long-term storage stability (at -20°C or -80°C). Stability testing involves analyzing quality control (QC) samples at different time points and comparing the results to baseline values.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Cause Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure this compound is in a single ionic state. For a compound like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point.
Column Overload Reduce the injection volume or dilute the sample.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: Low or Inconsistent Recovery

Possible Causes & Solutions

Cause Solution
Inefficient Extraction Optimize the sample preparation method. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts and potentially higher recovery. For LLE, test different organic solvents. For SPE, screen different sorbents and elution solvents.
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize non-specific binding. Adding a small amount of organic solvent to the sample may also help.
pH-dependent Extraction Adjust the pH of the plasma sample before extraction to ensure this compound is in a neutral form for efficient extraction into an organic solvent.
Incomplete Elution from SPE Cartridge Increase the volume or strength of the elution solvent. Ensure the elution solvent is appropriate for both the sorbent and this compound.
Issue 3: High Matrix Effect (Ion Suppression or Enhancement)

Possible Causes & Solutions

Cause Solution
Co-elution with Phospholipids Optimize the chromatographic gradient to better separate this compound from the phospholipid elution zone. Consider using a phospholipid removal plate during sample preparation.
Insufficient Sample Cleanup As with low recovery, improve the sample preparation method. SPE is generally more effective at removing matrix components than protein precipitation.
Inappropriate Ionization Source Settings Optimize the ion source parameters (e.g., temperature, gas flows) to minimize the impact of matrix components.
Use of an Unsuitable Internal Standard Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing better compensation.

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol is a representative example based on common practices for small molecule quantification in plasma.

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 100 µL of human plasma with this compound working standards and internal standard.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Load the sample onto a conditioned and equilibrated mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • This compound Transition: m/z 203.2 → 121.1 (Example transition, to be optimized)

  • Internal Standard Transition: To be determined based on the chosen IS.

Quantitative Data Summary

The following tables represent typical validation results for a bioanalytical method for this compound.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15± 15< 15± 15
Low QC3< 10± 10< 10± 10
Mid QC100< 10± 10< 10± 10
High QC800< 10± 10< 10± 10

Table 3: Stability Data

Stability ConditionDuration% Recovery (vs. Nominal)
Bench-top (Room Temp)4 hours95 - 105
Freeze-Thaw3 cycles93 - 102
Long-term (-80°C)30 days96 - 104

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Spiking protein_precipitation Protein Precipitation / LLE / SPE plasma_sample->protein_precipitation centrifugation Centrifugation / Evaporation protein_precipitation->centrifugation reconstitution Reconstitution centrifugation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification data_review Data Review & Reporting quantification->data_review

Caption: Workflow for this compound quantification in plasma.

Troubleshooting_Logic cluster_chromatography Chromatography Issues cluster_quantification Quantification Issues start Inaccurate Results peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time recovery Low Recovery? start->recovery matrix_effect High Matrix Effect? start->matrix_effect check_column Check Column Health peak_shape->check_column check_mobile_phase Optimize Mobile Phase peak_shape->check_mobile_phase optimize_extraction Optimize Sample Prep recovery->optimize_extraction improve_cleanup Improve Sample Cleanup matrix_effect->improve_cleanup use_sil_is Use SIL-IS matrix_effect->use_sil_is

References

Validation & Comparative

Comparative Efficacy of Tolimidone and Other Lyn Kinase Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a detailed comparison of Tolimidone (MLR-1023) and other compounds known to activate Lyn kinase, a critical modulator in various signaling pathways. This document synthesizes available experimental data to objectively compare their performance, mechanisms of action, and provides detailed experimental protocols for key assays.

Executive Summary

This compound is a potent and selective allosteric activator of Lyn kinase, a non-receptor tyrosine kinase belonging to the Src family. It has been investigated primarily for its therapeutic potential in type 2 diabetes and nonalcoholic steatohepatitis (NASH).[1][2] Another compound identified to activate Lyn kinase is the sulfonylurea drug, glimepiride. However, its mechanism of activation differs significantly from that of this compound. While this compound directly binds to and allosterically activates Lyn kinase, glimepiride's effect is secondary to its primary mechanism of action and appears to be context-dependent, particularly within adipocytes. Direct comparative studies measuring the potency of these two compounds on Lyn kinase activation are limited. This guide will present the available data for each, allowing for an informed assessment of their utility in research and development.

Mechanism of Action and Efficacy

This compound is a first-in-class, specific, and direct activator of Lyn kinase.[1] It functions as an allosteric activator, meaning it binds to a site on the enzyme distinct from the ATP-binding site, leading to a conformational change that increases the enzyme's catalytic activity.[3] In contrast, glimepiride's primary mechanism of action is the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, which stimulates insulin secretion. Its activation of Lyn kinase is considered an extrapancreatic effect, observed in adipocytes, and is thought to be mediated by the disruption of lipid rafts where Lyn kinase is localized.

Quantitative Comparison of Lyn Kinase Activation

The following table summarizes the available quantitative data on the efficacy of this compound in activating Lyn kinase. At present, a direct EC50 value for glimepiride's activation of Lyn kinase is not available in the reviewed literature, reflecting its indirect mechanism of action.

CompoundMechanism of Lyn Kinase ActivationPotency (EC50)Cell-Specific Effects Noted
This compound (MLR-1023) Allosteric Activator63 nMBroad activity demonstrated in various tissues including hematopoietic cells, neural tissues, liver, and adipose tissue.
Glimepiride Indirect (via lipid raft disruption)Not availablePrimarily observed in adipocytes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the literature for assessing Lyn kinase activation.

In Vitro Lyn Kinase Activity Assay (for this compound)

This protocol is based on the methods used to determine the EC50 of this compound.

Objective: To measure the in vitro enzymatic activity of Lyn kinase in the presence of this compound.

Materials:

  • Recombinant human Lyn kinase

  • Fluorescein-labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • This compound (MLR-1023) at various concentrations (e.g., ranging from 1 nM to 10 µM)

  • 96-well microplate

  • Microplate reader capable of detecting fluorescence.

Procedure:

  • Prepare a reaction mixture containing recombinant Lyn kinase and the peptide substrate in the assay buffer.

  • Add varying concentrations of this compound to the wells of the microplate. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the plate at 4°C for 30 minutes to allow for the binding of this compound to the kinase.

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or below the Km of ATP for Lyn kinase (e.g., 10 µM).

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a solution containing EDTA).

  • Measure the fluorescence of the phosphorylated substrate using a microplate reader.

  • Data Analysis: The rate of substrate phosphorylation is determined and plotted against the concentration of this compound. The EC50 value is calculated using a suitable nonlinear regression model (e.g., log(agonist) vs. response).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reaction Mix Prepare Reaction Mix (Lyn Kinase + Substrate) Add to Plate Add Reaction Mix and This compound to Plate Reaction Mix->Add to Plate This compound Dilutions Prepare this compound Concentrations This compound Dilutions->Add to Plate Pre-incubation Pre-incubate at 4°C for 30 min Add to Plate->Pre-incubation Initiate Reaction Add ATP to Initiate Reaction Pre-incubation->Initiate Reaction Incubation Incubate at 30°C Initiate Reaction->Incubation Stop Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop Reaction Read Fluorescence Measure Fluorescence Stop Reaction->Read Fluorescence Plot Data Plot Phosphorylation Rate vs. This compound Concentration Read Fluorescence->Plot Data Calculate EC50 Calculate EC50 using Nonlinear Regression Plot Data->Calculate EC50

Workflow for In Vitro Lyn Kinase Activity Assay.

Signaling Pathways

The activation of Lyn kinase by this compound and glimepiride impacts downstream signaling, particularly the insulin signaling pathway.

This compound-Mediated Lyn Kinase Signaling

This compound's allosteric activation of Lyn kinase leads to the potentiation of the insulin signaling cascade. Activated Lyn kinase can phosphorylate insulin receptor substrate 1 (IRS-1), which in turn activates the PI3K/Akt pathway, ultimately leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.

G This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase Allosteric Activation IRS1 IRS-1 Lyn_Kinase->IRS1 Phosphorylation Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Stimulation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake

This compound's signaling pathway in insulin sensitization.
Glimepiride's Influence on Lyn Kinase and Insulin Signaling

Glimepiride's primary action is on pancreatic β-cells to increase insulin secretion. In adipocytes, it has been shown to disrupt lipid rafts, leading to the activation of Lyn kinase. This activation can also contribute to the phosphorylation of IRS-1 and downstream insulin signaling, representing an extrapancreatic mechanism of glucose control.

G Glimepiride Glimepiride Lipid_Rafts Lipid Rafts Glimepiride->Lipid_Rafts Disruption in Adipocytes Pancreatic_Beta_Cell Pancreatic β-Cell Glimepiride->Pancreatic_Beta_Cell Primary Action Lyn_Kinase Lyn Kinase Lipid_Rafts->Lyn_Kinase Activation IRS1 IRS-1 Lyn_Kinase->IRS1 Phosphorylation Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 Phosphorylation PI3K PI3K IRS1->PI3K Activation Akt Akt PI3K->Akt Activation GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation Stimulation Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Insulin_Secretion->Insulin_Receptor Binding

Glimepiride's dual mechanism impacting insulin signaling.

Conclusion

This compound is a well-characterized, potent, and selective allosteric activator of Lyn kinase with a clear mechanism of action and demonstrated efficacy in preclinical and clinical studies for metabolic diseases. Glimepiride, while also shown to activate Lyn kinase, does so through an indirect mechanism primarily observed in adipocytes, and its primary therapeutic effect is mediated by a different pathway. For researchers specifically investigating the role of direct Lyn kinase activation, this compound represents a more specific and potent tool. Further research, including head-to-head comparative studies, would be beneficial to fully elucidate the relative potencies and therapeutic potentials of different Lyn kinase activators.

References

A Comparative Guide to Insulin Sensitization: Tolimidone vs. PPAR Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tolimidone and Peroxisome Proliferator-Activated Receptor (PPAR) agonists, two classes of drugs aimed at improving insulin sensitivity. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their understanding of these compounds.

At a Glance: this compound vs. PPAR Agonists

FeatureThis compoundPPAR Agonists (Thiazolidinediones - TZDs)
Primary Mechanism Selective activator of Lyn kinase, a non-receptor tyrosine kinase.[1]Agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor.[2]
Signaling Pathway Amplifies the insulin signaling cascade by increasing phosphorylation of insulin receptor substrate-1 (IRS-1).[1]Act as transcription factors that regulate the expression of genes involved in glucose and lipid metabolism.[3]
Insulin Sensitization Improves insulin sensitivity, as demonstrated by increased glucose infusion rates in hyperinsulinemic-euglycemic clamp studies in animal models.[4]Enhance insulin sensitivity, primarily in adipose tissue, liver, and skeletal muscle.
Clinical Development Stage Has undergone Phase 2 clinical trials for type 2 diabetes and is under investigation for type 1 diabetes and nonalcoholic steatohepatitis (NASH).Established class of drugs for type 2 diabetes, with several agents approved for clinical use (e.g., pioglitazone, rosiglitazone).
Reported Efficacy Demonstrated reductions in postprandial glucose, fasting plasma glucose, and HbA1c in clinical trials.Proven to lower blood glucose and HbA1c levels in patients with type 2 diabetes.
Effects on Body Weight Preclinical studies suggest no associated weight gain, with some clinical evidence of weight loss.Commonly associated with weight gain and fluid retention.

Mechanism of Action and Signaling Pathways

This compound exerts its insulin-sensitizing effects through a distinct pathway that does not involve PPAR activation. It is a selective activator of Lyn kinase, a member of the Src family of protein tyrosine kinases. Activation of Lyn kinase leads to increased phosphorylation of Insulin Receptor Substrate-1 (IRS-1), a key downstream effector in the insulin signaling cascade. This amplification of the insulin signal enhances glucose uptake and utilization in peripheral tissues.

Tolimidone_Signaling_Pathway This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase activates IRS1 IRS-1 Lyn_Kinase->IRS1 phosphorylates Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

PPAR agonists , primarily the thiazolidinedione (TZD) class, function as ligands for the nuclear receptor PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation, ultimately leading to improved insulin sensitivity.

PPAR_Agonist_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPAR_Agonist PPAR Agonist (e.g., TZD) PPARg PPARγ PPAR_Agonist->PPARg binds and activates PPAR_RXR PPARγ-RXR Heterodimer PPARg->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Metabolic_Effects Altered Expression of Genes Involved in Glucose and Lipid Metabolism Target_Genes->Metabolic_Effects

Preclinical and Clinical Efficacy: A Comparative Overview

Preclinical Data

A study in diabetic db/db mice directly compared the effects of this compound (MLR-1023) with the PPARγ agonist rosiglitazone. The results indicated that this compound elicited a dose-dependent and durable glucose-lowering effect and a reduction in HbA1c levels that was equivalent in magnitude to that of rosiglitazone. Notably, this compound demonstrated a faster onset of action and did not cause the weight gain typically associated with rosiglitazone treatment.

Clinical Data

The following tables summarize key quantitative data from separate clinical trials of this compound and the PPARγ agonists, pioglitazone and rosiglitazone. It is important to note that these trials were conducted independently and with different patient populations and methodologies, so direct comparisons should be made with caution.

Table 1: this compound (MLR-1023) Clinical Trial Data

ParameterStudy DetailsDosageChange from Baseline/PlaceboReference
Postprandial Glucose (PPG) AUC0-3h (MMTT) Phase 2a, 28 days, T2DM patients on diet/exercise100 mg once-daily-5.96 mmol/L*h (placebo-corrected, p=0.03)
Fasting Plasma Glucose (FPG) Phase 2a, 28 days, T2DM patients on diet/exercise100 mg once-daily-2.34 mmol/L (placebo-corrected, p=0.003)
HbA1c Phase 2b, 12 weeks, T2DM patients on metformin25, 50, or 100 mg once-dailySignificant reduction compared to placebo (specific values not detailed in source)
Body Weight Phase 2a, 4 weeks, T2DM patients100 mg/dayStatistically significant weight loss compared to placebo

Table 2: Pioglitazone Clinical Trial Data

ParameterStudy DetailsDosageChange from Baseline/PlaceboReference
HbA1c 26-week, monotherapy, T2DM patients15, 30, 45 mg once-daily-1.00% to -1.60% (difference from placebo)
Fasting Plasma Glucose (FPG) 26-week, monotherapy, T2DM patients15, 30, 45 mg once-daily-39.1 to -65.3 mg/dL (difference from placebo)
HbA1c 16-week, monotherapy, OAM-naive T2DM patients30, 45 mg once-daily-0.8% and -0.9% from baseline (p < 0.001 vs placebo)
Fasting Serum Insulin 16-week, monotherapy, OAM-naive T2DM patients30, 45 mg once-dailySignificant reduction vs placebo (p=0.008 and p=0.006)
HOMA-IR 23-week, monotherapy, T2DM patients30 mg once-daily-12.4% (p < 0.001 vs placebo)

Table 3: Rosiglitazone Clinical Trial Data

ParameterStudy DetailsDosageChange from Baseline/PlaceboReference
HbA1c 26-week, add-on to insulin, T2DM patients8 mg daily-1.2% from baseline (p < 0.0001)
Daily Insulin Dose 26-week, add-on to insulin, T2DM patients8 mg daily-12% (mean reduction)
HbA1c Meta-analysis of 9 RCTs, 24-26 weeks, add-on to insulinNot specified-0.89% (vs insulin alone, p < 0.00001)
Adverse Events Review of 18 trialsNot specifiedSignificantly increased risk of edema (OR 2.27)

Experimental Protocols

Assessment of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is considered the gold standard for assessing insulin sensitivity in vivo.

Methodology:

  • Catheter Placement: Two intravenous catheters are inserted, one for infusion and one for blood sampling. The sampling hand is often heated to "arterialize" the venous blood.

  • Insulin Infusion: A continuous infusion of insulin is administered at a high rate to achieve a steady-state hyperinsulinemic condition. This suppresses endogenous glucose production.

  • Glucose Infusion and Monitoring: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes). A variable infusion of a dextrose solution (e.g., 20%) is administered to maintain a constant, normal blood glucose level (euglycemia).

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the final period of the clamp (when a steady state is reached) is a direct measure of insulin-stimulated glucose disposal and thus, whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Hyperinsulinemic_Euglycemic_Clamp Start Start Catheter Place IV Catheters (Infusion and Sampling) Start->Catheter Insulin_Infusion Begin Constant High-Dose Insulin Infusion Catheter->Insulin_Infusion Glucose_Monitoring Monitor Blood Glucose (every 5-10 min) Insulin_Infusion->Glucose_Monitoring Glucose_Infusion Adjust Variable Glucose Infusion Glucose_Monitoring->Glucose_Infusion Maintain Euglycemia Steady_State Achieve Steady State? Glucose_Monitoring->Steady_State Glucose_Infusion->Glucose_Monitoring Steady_State->Glucose_Monitoring No Record_GIR Record Glucose Infusion Rate (GIR) Steady_State->Record_GIR Yes End End Record_GIR->End

Assessment of Glycemic Control: Oral Glucose and Mixed-Meal Tolerance Tests

Oral glucose tolerance tests (OGTT) and mixed-meal tolerance tests (MMTT) are used to assess the body's response to a glucose challenge and are frequently employed in clinical trials for anti-diabetic agents.

Oral Glucose Tolerance Test (OGTT) Methodology:

  • Patient Preparation: Patients fast overnight (8-14 hours) after consuming a carbohydrate-rich diet for the preceding three days.

  • Baseline Sample: A fasting blood sample is taken to measure baseline glucose and insulin levels.

  • Glucose Administration: The patient ingests a standardized glucose solution (typically 75g of anhydrous glucose in water) within a short timeframe (e.g., 5 minutes).

  • Timed Blood Samples: Blood samples are drawn at specific intervals (e.g., 30, 60, 90, and 120 minutes) after glucose ingestion to measure glucose and insulin concentrations.

Mixed-Meal Tolerance Test (MMTT) Methodology:

The MMTT protocol is similar to the OGTT but provides a more physiological stimulus by using a standardized liquid meal (e.g., Boost® or Ensure®) with a defined composition of carbohydrates, proteins, and fats. This allows for the assessment of the incretin effect in addition to the insulin response. Blood samples are typically collected over a 2 to 4-hour period.

Tolerance_Test_Workflow Start Start Preparation Patient Preparation (Overnight Fast) Start->Preparation Baseline Collect Fasting Blood Sample Preparation->Baseline Challenge Administer Challenge (Oral Glucose or Mixed Meal) Baseline->Challenge Timed_Samples Collect Timed Blood Samples (e.g., 30, 60, 90, 120 min) Challenge->Timed_Samples Analysis Analyze Glucose and Insulin Levels Timed_Samples->Analysis End End Analysis->End

Summary and Future Directions

This compound and PPAR agonists represent two distinct approaches to improving insulin sensitivity. This compound's novel mechanism of action via Lyn kinase activation offers a potential alternative to the established PPARγ-targeted therapies. Preclinical data suggest that this compound may provide comparable glycemic control to PPAR agonists without the associated weight gain. However, a definitive comparison of their efficacy and safety in a clinical setting is still lacking.

For researchers and drug development professionals, the key takeaway is the importance of considering these different mechanistic pathways in the development of new insulin-sensitizing agents. Future head-to-head clinical trials are warranted to directly compare the therapeutic profiles of this compound and PPAR agonists. Such studies will be crucial in determining the optimal therapeutic strategies for individuals with insulin resistance and type 2 diabetes.

References

A Comparative Analysis of Tolimidone and Metformin on Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanistic differences between the novel insulin sensitizer Tolimidone and the established first-line type 2 diabetes therapy, metformin, reveals distinct pathways to enhance cellular glucose uptake. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data and detailed methodologies.

This comparison guide explores the signaling cascades initiated by this compound, a selective Lyn kinase activator, and metformin, an activator of AMP-activated protein kinase (AMPK). While both ultimately promote the translocation of the glucose transporter GLUT4 to the cell membrane, their upstream mechanisms of action are fundamentally different.

Executive Summary

FeatureThis compound (MLR-1023)Metformin
Primary Target Lyn KinaseAMP-activated protein kinase (AMPK)
Mechanism of Action Activates Lyn kinase, enhancing the insulin signaling pathway (IRS-1, PI3K, Akt) to promote GLUT4 translocation.Primarily activates AMPK, which can directly stimulate GLUT4 translocation. It also increases insulin sensitivity.
Insulin Dependence Potentiates insulin signaling, suggesting a primary role in insulin-sensitive states.Can induce glucose uptake in an insulin-independent manner through AMPK activation.
Clinical Stage Has undergone Phase 2 clinical trials for type 2 diabetes.Well-established first-line treatment for type 2 diabetes.

Signaling Pathways

The distinct mechanisms of this compound and metformin are visualized in the signaling pathways below.

Tolimidone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 phosphorylates GLUT4_mem GLUT4 Glucose\nUptake Glucose Uptake GLUT4_mem->Glucose\nUptake This compound This compound Lyn Lyn Kinase This compound->Lyn activates Lyn->IRS1 enhances phosphorylation PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem fuses with membrane

This compound Signaling Pathway

Metformin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular GLUT4_mem GLUT4 Glucose\nUptake Glucose Uptake GLUT4_mem->Glucose\nUptake Metformin Metformin AMPK AMPK Metformin->AMPK activates GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem fuses with membrane

Metformin Signaling Pathway

Experimental Data

This compound (MLR-1023) Preclinical Data

Animal ModelDosageEffect on Glucose HomeostasisReference
db/db mice15 and 50 mg/kgDose-dependent reduction in blood glucose.[1]
STZ-treated, insulin-depleted mice30 mg/kg (with insulin)Further reduced blood glucose levels and extended the duration of insulin action compared to insulin alone.[1]

In a Phase 2a clinical trial in patients with type 2 diabetes, this compound (100 mg once daily for 28 days) resulted in a statistically significant reduction in postprandial glucose area under the curve (AUC) and fasting plasma glucose[2].

Metformin In Vitro Data

Cell LineMetformin ConcentrationEffect on Glucose Uptake/MetabolismReference
Coculture of 3T3-L1 adipocytes and RAW 264.7 macrophages25, 50, and 100 µg/mlEnhanced glucose consumption and upregulated GLUT-4 mRNA expression.

Metformin is a cornerstone of type 2 diabetes management, and its efficacy in lowering blood glucose is well-established through extensive clinical use and numerous studies.

Experimental Protocols

2-NBDG Glucose Uptake Assay

The following protocol is a representative method for measuring glucose uptake in cultured cells, such as 3T3-L1 adipocytes, using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free DMEM

  • 2-NBDG stock solution (e.g., 10 mg/mL in DMSO)

  • Insulin or other test compounds (this compound, Metformin)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding: Seed differentiated 3T3-L1 adipocytes into a 96-well black, clear-bottom plate at a density of 2-5 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, gently wash the cells twice with warm PBS. Replace the medium with glucose-free DMEM and incubate for 2-4 hours to deplete intracellular glucose stores.

  • Compound Treatment: Prepare working solutions of this compound, metformin, or insulin in glucose-free DMEM. Remove the starvation medium and add 100 µL of the compound-containing medium or vehicle control to the respective wells. Incubate for the desired period (e.g., 1 hour for metformin, or as determined by dose-response and time-course experiments).

  • 2-NBDG Incubation: Prepare a working solution of 2-NBDG in glucose-free DMEM (final concentration typically 50-200 µM). Add 100 µL of the 2-NBDG solution to each well and incubate for 30-60 minutes at 37°C.

  • Termination of Uptake: Remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS to stop the glucose uptake and remove extracellular fluorescence.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Experimental_Workflow A Seed 3T3-L1 Adipocytes in 96-well plate B Serum Starve Cells (Glucose-free medium) A->B C Treat with this compound, Metformin, or Control B->C D Incubate with 2-NBDG C->D E Wash with ice-cold PBS D->E F Measure Fluorescence (Ex/Em ~485/535 nm) E->F

2-NBDG Glucose Uptake Assay Workflow

Conclusion

This compound and metformin represent two distinct pharmacological approaches to enhancing glucose uptake. This compound acts as an insulin sensitizer, amplifying the natural insulin signaling cascade through the activation of Lyn kinase. In contrast, metformin's primary mechanism involves the activation of the cellular energy sensor AMPK, which can stimulate glucose uptake independently of the insulin signaling pathway. This fundamental difference in their mechanisms of action may have implications for their therapeutic use in different patient populations and in combination therapies. Further head-to-head studies are warranted to directly compare their efficacy on glucose uptake at a cellular level and to explore their potential synergistic effects.

References

Tolimidone's effect on gene expression compared to other insulin sensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of insulin sensitizers on gene expression is paramount. This guide provides a comparative analysis of Tolimidone, a novel Lyn kinase activator, and traditional thiazolidinediones (TZDs), focusing on their distinct mechanisms and downstream genetic targets.

This compound represents a new class of insulin sensitizers, operating through a mechanism independent of the peroxisome proliferator-activated receptor gamma (PPARγ), the primary target of widely used TZDs like Rosiglitazone and Pioglitazone.[1][2] This fundamental difference in their mode of action translates to distinct profiles of gene expression, offering potentially different therapeutic benefits and side-effect profiles.

Comparative Analysis of Gene Expression

The following table summarizes the known effects of this compound and the TZD class of insulin sensitizers on the expression of key genes involved in metabolism and cellular function. It is important to note that this comparison is synthesized from multiple studies, and experimental conditions may have varied.

GeneThis compound (Lyn Kinase Activator)Thiazolidinediones (PPARγ Agonists)Function
UCP1 Upregulated[3][4]Upregulated[5]Promotes thermogenesis and energy expenditure.
Adiponectin UpregulatedUpregulatedEnhances insulin sensitivity and has anti-inflammatory effects.
GLUT4 UpregulatedUpregulatedFacilitates glucose uptake into cells.
ATGL Upregulated-Key enzyme in the breakdown of triglycerides.
CPT1β Upregulated-Essential for the oxidation of long-chain fatty acids.
TRPM8 Upregulated-Involved in thermogenesis and energy metabolism.
FABP4 -UpregulatedInvolved in fatty acid uptake, transport, and metabolism.
PEPCK-C -UpregulatedKey enzyme in gluconeogenesis and glyceroneogenesis.
GPDH -UpregulatedInvolved in lipid and carbohydrate metabolism.
LPL -UpregulatedKey enzyme in the hydrolysis of triglycerides from lipoproteins.
ACS -UpregulatedInvolved in the activation of fatty acids for metabolism.

Signaling Pathways and Mechanisms of Action

The differential effects on gene expression stem from the distinct signaling pathways engaged by this compound and TZDs.

This compound acts as a selective activator of Lyn kinase, a non-receptor tyrosine kinase. This activation enhances the phosphorylation of insulin receptor substrate-1 (IRS-1), thereby amplifying the downstream insulin signaling cascade, leading to improved glucose uptake and metabolism.

Tolimidone_Signaling_Pathway This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase activates IRS1 IRS-1 Lyn_Kinase->IRS1 enhances phosphorylation Insulin_Receptor Insulin Receptor Insulin_Receptor->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Gene_Expression Gene Expression (e.g., UCP1, Adiponectin, GLUT4) AKT->Gene_Expression TZD_Signaling_Pathway TZD Thiazolidinedione (e.g., Rosiglitazone) PPARG PPARγ TZD->PPARG binds & activates PPARG_RXR PPARγ-RXR Heterodimer PPARG->PPARG_RXR RXR RXR RXR->PPARG_RXR PPRE PPRE (DNA Response Element) PPARG_RXR->PPRE binds to Gene_Expression Target Gene Expression (e.g., FABP4, LPL) PPRE->Gene_Expression regulates Microarray_Workflow cluster_sample_prep Sample Preparation cluster_hybridization Hybridization & Scanning cluster_analysis Data Analysis RNA_Isolation 1. RNA Isolation cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis Labeling 3. Labeling with Fluorescent Dyes cDNA_Synthesis->Labeling Hybridization 4. Hybridization to Microarray Chip Labeling->Hybridization Washing 5. Washing Hybridization->Washing Scanning 6. Scanning Washing->Scanning Data_Extraction 7. Data Extraction Scanning->Data_Extraction Normalization 8. Normalization Data_Extraction->Normalization Statistical_Analysis 9. Statistical Analysis (Identifying Differentially Expressed Genes) Normalization->Statistical_Analysis

References

A Comparative Analysis of Tolimidone and SGLT-2 Inhibitors in Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers and drug development professionals.

In the landscape of diabetes mellitus management, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a detailed comparison of two distinct classes of drugs: Tolimidone, a clinical-stage selective Lyn kinase activator, and the established class of Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors. This comparison is based on available data from separate clinical and preclinical studies, as no head-to-head clinical trials have been conducted between this compound and SGLT-2 inhibitors to date.

Executive Summary

This compound and SGLT-2 inhibitors represent fundamentally different approaches to glycemic control. This compound acts as an insulin sensitizer by activating Lyn kinase, thereby amplifying the insulin signaling pathway.[1][2][3] In contrast, SGLT-2 inhibitors exert their effects independently of insulin by promoting urinary glucose excretion through the inhibition of glucose reabsorption in the kidneys.[4][5]

SGLT-2 inhibitors are an established class of drugs with a wealth of data from large-scale cardiovascular outcome trials, demonstrating not only effective glucose lowering but also significant cardiovascular and renal benefits. This compound, while earlier in its development, has shown promising results in Phase 2 clinical trials for both Type 1 and Type 2 diabetes, with a mechanism that may also promote beta-cell survival and proliferation.

This guide will delve into the mechanistic distinctions, compare the available clinical data, and outline the experimental protocols of key studies for both this compound and SGLT-2 inhibitors.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data from clinical trials of this compound and SGLT-2 inhibitors. It is crucial to note that these data are not from direct comparative studies and are presented to provide an overview of the individual performance of each therapeutic class.

Table 1: this compound Clinical Trial Data (Type 2 Diabetes)

ParameterResultStudy PhaseReference
Glycated Hemoglobin (HbA1c)Significant reduction compared to placeboPhase 2b
Mixed Meal Tolerance Test (MMTT)Statistically significant improvementPhase 2a
Fasting Plasma Glucose (FPG)Statistically significant improvementPhase 2a
LipidsReduction in triglyceridesPhase 2a
Body WeightEvidence of weight reductionPhase 2a

Note: Specific quantitative values for HbA1c reduction in the Phase 2b study for this compound were not publicly released, though the results were reported as significant.

Table 2: SGLT-2 Inhibitors Clinical Trial Data (Type 2 Diabetes) - Meta-analysis and Real-World Evidence

ParameterCanagliflozin (300 mg)Empagliflozin (25 mg)Dapagliflozin (10 mg)Reference
HbA1c Reduction (vs. Placebo) -1.01%-0.69%-0.51%
HbA1c Reduction (Real-World) -9.8 mmol/mol-10.6 mmol/mol-9.1 mmol/mol
Weight Loss (vs. Placebo) -2.66 kg-1.81 kg-1.80 kg
Systolic BP Reduction (vs. Placebo) -4.77 mmHgNot reported in this study-2.66 mmHg
Diastolic BP Reduction (vs. Placebo) -1.99 mmHgNot reported in this study-1.76 mmHg

Table 3: Cardiovascular and Renal Outcomes for SGLT-2 Inhibitors from Major Clinical Trials

OutcomeEmpagliflozin (EMPA-REG OUTCOME)Canagliflozin (CANVAS Program)Dapagliflozin (DECLARE-TIMI 58)Reference
Major Adverse Cardiovascular Events (MACE) 14% risk reduction14% risk reductionNon-inferior to placebo, no significant reduction
Cardiovascular Death 38% risk reductionHazard Ratio: 0.87Hazard Ratio: 0.98
Hospitalization for Heart Failure 35% risk reduction33% risk reduction27% risk reduction

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of action of this compound and SGLT-2 inhibitors are a key differentiator.

This compound: A Selective Lyn Kinase Activator

This compound functions as a selective activator of Lyn kinase, a non-receptor tyrosine kinase that plays a role in the insulin signaling pathway. By activating Lyn kinase, this compound is believed to amplify the downstream signaling cascade initiated by insulin binding to its receptor, leading to improved insulin sensitivity. Preclinical studies also suggest a potential role in promoting the survival and proliferation of pancreatic beta cells.

Tolimidone_Pathway cluster_cell Pancreatic Beta-Cell / Insulin-Target Cell This compound This compound Lyn Lyn Kinase This compound->Lyn activates IRS1 Insulin Receptor Substrate-1 (IRS-1) Lyn->IRS1 enhances phosphorylation BetaCell Beta-Cell Survival & Proliferation Lyn->BetaCell InsulinReceptor Insulin Receptor InsulinReceptor->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

This compound's mechanism of action.

SGLT-2 Inhibitors: Renal Glucose Reabsorption Blockers

SGLT-2 inhibitors, such as empagliflozin, canagliflozin, and dapagliflozin, target the sodium-glucose cotransporter 2 in the proximal convoluted tubules of the kidneys. SGLT-2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting this transporter, these drugs induce glycosuria (the excretion of glucose in urine), thereby lowering blood glucose levels. This mechanism is independent of insulin secretion or sensitivity.

SGLT2i_Pathway cluster_kidney Kidney Proximal Tubule SGLT2i SGLT-2 Inhibitor SGLT2 SGLT-2 Transporter SGLT2i->SGLT2 inhibits Bloodstream Bloodstream SGLT2->Bloodstream reabsorbs glucose Glucose Glucose in Filtrate Glucose->SGLT2 binds to Urine Urine Glucose->Urine excreted

SGLT-2 inhibitor's mechanism of action.

Experimental Protocols of Key Studies

This compound Clinical Trials

  • Phase 2b Study (Type 2 Diabetes): This was a randomized, multicenter study involving 433 patients with Type 2 diabetes who were already on metformin therapy with an HbA1c level >7.0% at screening. Patients were randomized to receive one of three doses of this compound (25, 50, or 100 mg) or a placebo, administered once daily for 12 weeks, in addition to their ongoing metformin therapy. The primary endpoint was the change in HbA1c from baseline.

  • Phase 2a Study (Type 1 Diabetes): This is an ongoing investigator-initiated trial conducted at the University of Alberta Diabetes Institute. The study is designed to initially enroll 12 patients with Type 1 diabetes across three dose groups. The primary focus is on measuring C-peptide levels (a marker of insulin production) and HbA1c levels over a three-month period, compared to baseline values.

Tolimidone_Trial_Workflow cluster_T2D Phase 2b (Type 2 Diabetes) cluster_T1D Phase 2a (Type 1 Diabetes) Screening_T2D Screening: 433 T2DM patients on metformin, HbA1c >7.0% Randomization_T2D Randomization (1:1:1:1) Screening_T2D->Randomization_T2D Treatment_T2D 12-Week Treatment: - this compound (25mg) + Metformin - this compound (50mg) + Metformin - this compound (100mg) + Metformin - Placebo + Metformin Randomization_T2D->Treatment_T2D Endpoint_T2D Primary Endpoint: Change in HbA1c Treatment_T2D->Endpoint_T2D Screening_T1D Enrollment: 12 T1D patients Treatment_T1D 3-Month Treatment: 3 Dose Groups Screening_T1D->Treatment_T1D Endpoint_T1D Primary Endpoints: - Change in C-peptide - Change in HbA1c Treatment_T1D->Endpoint_T1D SGLT2i_CVOT_Workflow Screening Screening: - T2DM - High Cardiovascular Risk Randomization Randomization (1:1) Screening->Randomization Treatment Treatment: - SGLT-2 Inhibitor + Standard of Care - Placebo + Standard of Care Randomization->Treatment FollowUp Long-term Follow-up Treatment->FollowUp Endpoints Primary Endpoints: - MACE (CV Death, MI, Stroke) - CV Death or Hospitalization for HF FollowUp->Endpoints

References

A Comparative Guide to the Synergistic Potential of Tolimidone and DPP-IV Inhibitors in Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tolimidone, a novel Lyn kinase activator, and the established class of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors. While direct experimental data on the synergistic effects of their combination is not yet available in published literature, this document outlines the scientific rationale for their potential synergy based on their distinct and complementary mechanisms of action. It further provides standardized experimental protocols for assessing such synergistic interactions.

Overview of Mechanisms of Action

This compound and DPP-IV inhibitors regulate blood glucose through fundamentally different pathways. This distinction forms the basis for the hypothesis that their combined use could offer synergistic or additive therapeutic benefits in the management of diabetes.

This compound: A Lyn Kinase Activator

This compound is a clinical-stage, first-in-class, selective activator of Lyn kinase.[1][2] Its primary mechanism involves enhancing the insulin signaling pathway directly within target cells like those in the liver and adipose tissue.[1][3][4]

  • Action: this compound activates Lyn kinase, an enzyme that increases the phosphorylation of Insulin Receptor Substrate-1 (IRS-1).

  • Result: This amplification of the insulin signaling cascade leads to improved insulin sensitivity and more efficient glucose uptake and metabolism in peripheral tissues.

  • Additional Potential: Preclinical studies suggest this compound may also promote the survival and proliferation of pancreatic beta cells, the body's insulin-producing cells.

DPP-IV Inhibitors: Incretin Enhancers

DPP-IV inhibitors are a well-established class of oral antidiabetic agents. Their mechanism is centered on the incretin system, which is a key regulator of glucose homeostasis.

  • Action: These drugs block the action of the DPP-IV enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).

  • Result: By inhibiting DPP-IV, these drugs increase the circulating levels of active GLP-1 and GIP. This leads to glucose-dependent stimulation of insulin secretion, suppression of glucagon release, and a consequent lowering of blood glucose levels.

Data Presentation: Comparative Performance

As no head-to-head or combination trial data exists, this section summarizes the known characteristics and clinical findings for each drug class individually.

Table 1: Comparison of this compound and DPP-IV Inhibitors
FeatureThis compoundDPP-IV Inhibitors (e.g., Sitagliptin, Vildagliptin)
Drug Class Lyn Kinase ActivatorDipeptidyl Peptidase-4 (DPP-IV) Inhibitor
Primary Mechanism Amplifies insulin signaling via Lyn kinase activationPrevents incretin (GLP-1, GIP) degradation by inhibiting DPP-IV enzyme
Site of Action Intracellular (Insulin target tissues: liver, adipose)Systemic (Plasma) and on cell surfaces where DPP-IV is expressed
Effect on Insulin Increases insulin sensitivity (potentiates insulin action)Increases glucose-dependent insulin secretion
Effect on Glucagon Not a primary reported mechanismSuppresses glucagon secretion
Hypoglycemia Risk Low risk when used as monotherapyLow risk when used as monotherapy or with metformin
Weight Effect Evidence of weight reduction or neutrality in early studiesGenerally weight-neutral
Clinical Status Phase 2 development for Type 1 & 2 DiabetesWidely approved and marketed for Type 2 Diabetes
Table 2: Summary of Reported Efficacy Data
ParameterThis compound (from Phase 2a Study)DPP-IV Inhibitors (as a Class)
HbA1c Reduction Statistically and clinically significant improvements observedMonotherapy: Approx. 0.5% - 1.0% reduction
Fasting Plasma Glucose Statistically significant improvements observedSignificant reductions observed
Postprandial Glucose Significant improvements in Mixed Meal Tolerance Tests (MMTT)Significant reductions due to enhanced incretin effect

Visualizing the Pathways and Potential Synergy

The following diagrams illustrate the distinct mechanisms of action and a conceptual workflow for assessing their synergistic potential.

Caption: this compound's mechanism via Lyn kinase activation to amplify insulin signaling.

Caption: DPP-IV inhibitors increase active GLP-1 levels by blocking its degradation.

Synergy_Workflow cluster_preclinical Preclinical Assessment (In Vitro / In Vivo) cluster_analysis Synergy Analysis cluster_clinical Clinical Trial Validation A1 Step 1: Determine Dose-Response Curves for this compound & DPP-IV Inhibitor Individually A2 Step 2: Design Combination Study (e.g., Fixed-Ratio Ray Design) A1->A2 A3 Step 3: Measure Effect of Combinations (e.g., Glucose Uptake, Insulin Secretion) A2->A3 A4 Step 4: Analyze for Synergy (Isobologram or Combination Index) A3->A4 B1 Isobolographic Analysis A4->B1 B2 Combination Index (CI) Method (CI < 1 indicates synergy) A4->B2 C1 Step 5: Design Factorial Clinical Trial (Placebo, Drug A, Drug B, A+B) A4->C1 Proceed if Synergy is Found C2 Step 6: Evaluate Clinical Endpoints (ΔHbA1c, FPG, Safety) C1->C2 C3 Step 7: Statistical Analysis for Interaction C2->C3

References

A Comparative Safety Analysis of Tolimidone and Existing Antidiabetic Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the landscape of diabetes management evolves, a comprehensive understanding of the safety profiles of emerging therapies is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the safety and tolerability of Tolimidone (MLR-1023), a novel Lyn kinase activator, with established classes of antidiabetic medications, including metformin, sulfonylureas, SGLT2 inhibitors, GLP-1 receptor agonists, and DPP-4 inhibitors. This analysis is based on available clinical trial data and aims to provide a clear, data-driven perspective to inform future research and development.

Executive Summary

This compound, currently in Phase II clinical development, has demonstrated a favorable safety profile in early trials, characterized by a low incidence of hypoglycemia and generally mild adverse events.[1] This positions it as a potentially valuable addition to the therapeutic arsenal for type 2 diabetes. A comparative analysis with existing drug classes highlights distinct differences in their safety and tolerability profiles, which are crucial considerations in drug development and clinical practice.

Comparative Safety Profile

The following table summarizes the key safety findings for this compound and major classes of existing diabetes drugs, based on data from clinical trials.

Drug Class/Drug NameKey Adverse EventsIncidence of Severe HypoglycemiaCardiovascular EventsGastrointestinal Side EffectsOther Notable Side Effects
This compound (MLR-1023) Headache (4.2%), Somnolence (2.5%)[2]No meaningful risk reported[1]Data not yet available from dedicated cardiovascular outcome trials.Not reported as a common adverse event.[2]Generally well-tolerated with few drug-related discontinuations.[1]
Metformin Gastrointestinal (e.g., diarrhea, nausea)Rare when used as monotherapy.Generally considered to have cardiovascular benefits.Common, particularly at initiation of therapy.Lactic acidosis (rare but serious).
Sulfonylureas Hypoglycemia, weight gain.Higher risk compared to other oral agents.Some studies suggest a potential for increased cardiovascular risk with certain agents.Less common than with metformin.
SGLT2 Inhibitors Genital mycotic infections, urinary tract infections, diabetic ketoacidosis (rare).Low risk.Demonstrated cardiovascular and renal benefits in several large outcome trials.Low incidence.Increased risk of lower-limb amputations with canagliflozin observed in the CANVAS program.
GLP-1 Receptor Agonists Nausea, vomiting, diarrhea.Low risk.Demonstrated cardiovascular benefits in several large outcome trials.Common, particularly at the beginning of treatment.Pancreatitis (rare), gallbladder-related events.
DPP-4 Inhibitors Generally well-tolerated; nasopharyngitis, headache.Low risk.Generally neutral effect on cardiovascular outcomes.Low incidence.Pancreatitis (rare), joint pain.

Experimental Protocols

A summary of the methodologies for key clinical trials cited in this comparison is provided below.

This compound (MLR-1023) - Phase 2a Trial (NCT02317796)

This was a randomized, double-blind, placebo-controlled, multicenter Phase 2a proof-of-concept study. The trial enrolled 130 patients with type 2 diabetes who were on diet and exercise therapy. Participants were randomized to receive one of four treatments for 28 days: MLR-1023 100 mg once daily, 100 mg twice daily, 200 mg once daily, or placebo. The primary endpoint was the change in postprandial glucose area under the curve (AUC) following a mixed-meal tolerance test (MMTT). Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Metformin - UKPDS (United Kingdom Prospective Diabetes Study)

The UKPDS was a large-scale, multicenter, randomized, controlled trial in newly diagnosed type 2 diabetes patients. Overweight patients were randomly assigned to conventional therapy (primarily diet) or intensive therapy with metformin. The primary outcome was any diabetes-related endpoint, including death, myocardial infarction, stroke, and microvascular complications.

Sulfonylureas - ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation) Trial

The ADVANCE trial was a factorial, randomized, controlled trial involving 11,140 patients with type 2 diabetes at high risk for vascular events. Participants were assigned to a gliclazide (modified release)-based intensive glucose control strategy or standard glucose control. The primary endpoints were composites of major macrovascular and microvascular events.

SGLT2 Inhibitors - EMPA-REG OUTCOME and CANVAS Program

The EMPA-REG OUTCOME trial was a multicenter, randomized, double-blind, placebo-controlled trial that investigated the effect of empagliflozin on cardiovascular outcomes in over 7,000 patients with type 2 diabetes and established cardiovascular disease. The CANVAS Program, which integrated data from two trials (CANVAS and CANVAS-R), assessed the cardiovascular and renal outcomes of canagliflozin in over 10,000 patients with type 2 diabetes and high cardiovascular risk.

GLP-1 Receptor Agonists - LEADER and SUSTAIN-6 Trials

The LEADER trial was a multicenter, randomized, double-blind, placebo-controlled trial that evaluated the long-term effects of liraglutide on cardiovascular outcomes in over 9,000 patients with type 2 diabetes and high cardiovascular risk. The SUSTAIN-6 trial was a randomized, double-blind, placebo-controlled, pre-marketing cardiovascular outcomes trial that assessed the safety of semaglutide in over 3,000 patients with type 2 diabetes and high cardiovascular risk.

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound is a selective activator of Lyn kinase, a non-receptor tyrosine kinase that plays a crucial role in insulin signaling. By activating Lyn kinase, this compound enhances the phosphorylation of insulin receptor substrate 1 (IRS-1), leading to potentiation of the insulin signaling cascade. This mechanism of action is distinct from other existing classes of diabetes drugs.

Tolimidone_Mechanism cluster_cell Pancreatic β-cell / Insulin-Target Cell Insulin Insulin IR Insulin Receptor Insulin->IR Binds This compound This compound Lyn Lyn Kinase This compound->Lyn Activates IRS1 IRS-1 IR->IRS1 Phosphorylates Lyn->IRS1 Enhances Phosphorylation PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: this compound's mechanism of action via Lyn kinase activation.

Clinical Trial Workflow for a Phase 2a Safety and Efficacy Study

The following diagram illustrates a typical workflow for a Phase 2a clinical trial, similar to the design of the NCT02317796 study for this compound.

Clinical_Trial_Workflow cluster_workflow Phase 2a Clinical Trial Workflow cluster_arms Treatment Arms Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Drug_A This compound (Dose 1) Randomization->Drug_A Drug_B This compound (Dose 2) Randomization->Drug_B Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 28 days) Endpoint_Assessment Endpoint Assessment (e.g., MMTT, AEs, Labs) Treatment->Endpoint_Assessment Data_Analysis Data Analysis (Safety & Efficacy) Endpoint_Assessment->Data_Analysis Drug_A->Treatment Drug_B->Treatment Placebo->Treatment

Caption: A typical workflow for a Phase 2a clinical trial.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tolimidone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Tolimidone, a compound under investigation for various therapeutic applications. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

This compound: Chemical and Safety Data

A summary of key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂PubChem
Molecular Weight202.21 g/mol PubChem[1]
AppearanceWhite to Off-white Crystalline SolidFisher Scientific
Melting Point243 °C / 469.4 °FFisher Scientific[2]
SolubilityDMSO: 20.2 mg/mL, Ethanol: 4 mg/mLTargetMol[3]

Hazard Statement: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn when handling this compound.[4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential procedures for the safe disposal of this compound from a laboratory setting. The primary method of disposal is through an accredited hazardous waste management program.

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing boats, contaminated paper towels), in a designated, clearly labeled, and sealable hazardous waste container.

    • Ensure the container is compatible with the chemical to prevent any leaks or degradation of the container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled, and sealable hazardous waste container.

    • Do not mix this compound solutions with other solvent waste streams unless their compatibility has been verified to avoid unintended chemical reactions.

Labeling of Waste Containers

Proper labeling is crucial for the safe handling and disposal of hazardous waste. All containers holding this compound waste must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 41964-07-2

  • Associated hazard symbols (e.g., irritant, harmful)

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated.

  • Absorb Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled this compound.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Final Disposal Procedure

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your EHS office to schedule a pickup for your properly segregated and labeled this compound waste containers.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following workflow diagram has been created.

Tolimidone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management (If Applicable) cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_container Label Waste Container ('Hazardous Waste', 'this compound') segregate->label_container store Store Securely in a Designated Area label_container->store spill Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect and Label as Hazardous Waste absorb->collect_spill collect_spill->label_container contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By following these detailed procedures and utilizing the provided visual guide, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling Tolimidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operation, and disposal of Tolimidone, a selective Lyn kinase activator under investigation for metabolic diseases. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a substance classified with acute oral toxicity and causing skin and serious eye irritation, the following personal protective equipment is mandatory.[1]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields.[1]
Hand Protection Protective GlovesChemically resistant, powder-free gloves are recommended. Double gloving is advised when there is a potential for leaking or splashing.[2][3]
Body Protection Protective Gown/ClothingImpervious, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[1]
Respiratory Protection RespiratorA suitable respirator should be used, especially in areas without adequate exhaust ventilation.

General Handling Procedures:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Ensure a safety shower and eyewash station are readily accessible.

Emergency and Disposal Plans

Emergency Procedures:

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air and keep them at rest in a comfortable breathing position. If symptoms develop, seek medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill For minor spills, wear appropriate PPE, contain the spill with absorbent material, and clean the area. For major spills, evacuate the area and contact emergency response personnel.

Disposal Plan:

This compound and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused this compound Dispose of in a designated, labeled, and sealed container for hazardous chemical waste.
Contaminated Labware and PPE Place in a sealed, labeled hazardous waste container.
Empty Containers Triple rinse with a suitable solvent, collecting the rinsate for hazardous waste disposal. The empty container can then be disposed of according to institutional guidelines.

Mechanism of Action and Experimental Protocols

This compound is a selective activator of the non-receptor tyrosine kinase, Lyn, which plays a crucial role in the insulin signaling pathway. By allosterically activating Lyn kinase, this compound enhances the phosphorylation of insulin receptor substrate 1 (IRS-1), amplifying the downstream signaling cascade initiated by insulin binding. This mechanism of action is being explored for its therapeutic potential in type 1 and type 2 diabetes, as well as nonalcoholic steatohepatitis (NASH).

Below are key experimental protocols that have been instrumental in elucidating the function of this compound.

In Vitro Lyn Kinase Activation Assay

This assay is designed to determine the direct effect of this compound on the enzymatic activity of Lyn kinase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human Lyn kinase and a suitable peptide substrate are prepared in a kinase buffer.

  • Compound Incubation: this compound (at varying concentrations) is pre-incubated with the Lyn kinase and substrate mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Signal Detection: The phosphorylation of the substrate is measured, often using a luminescence-based assay that quantifies the amount of ATP remaining after the reaction.

  • Data Analysis: The increase in Lyn kinase activity is calculated relative to a vehicle control, and the EC50 (the concentration of this compound that produces 50% of the maximal response) is determined.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This experiment assesses the effect of this compound on glucose metabolism in a living organism.

Methodology:

  • Animal Acclimation and Fasting: Mice (e.g., db/db mice, a model for type 2 diabetes) are acclimated to the housing conditions and then fasted overnight.

  • Compound Administration: this compound or a vehicle control is administered orally to the mice.

  • Glucose Challenge: After a set period (e.g., 30 minutes), a bolus of glucose is administered orally.

  • Blood Glucose Monitoring: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion. A reduction in the AUC in the this compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Hyperinsulinemic-Euglycemic Clamp Study in Mice

This "gold standard" technique is used to quantify insulin sensitivity.

Methodology:

  • Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice, and the animals are allowed to recover.

  • Infusion Protocol: A continuous infusion of insulin is administered to raise plasma insulin to a high, constant level. Simultaneously, a variable infusion of glucose is given to "clamp" the blood glucose at a normal (euglycemic) level.

  • Compound Administration: this compound or a vehicle control is administered prior to the clamp procedure.

  • Glucose Infusion Rate (GIR): The rate of glucose infusion required to maintain euglycemia is monitored.

  • Data Analysis: A higher glucose infusion rate in the this compound-treated group compared to the vehicle group indicates that the animal is more sensitive to insulin, as more glucose is being taken up by the tissues.

Visualizations

Tolimidone_Mechanism_of_Action cluster_cell Cell Membrane Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates Insulin Insulin Insulin->Insulin_Receptor Binds This compound This compound Lyn_Kinase Lyn Kinase This compound->Lyn_Kinase Allosterically Activates Lyn_Kinase->IRS1 Enhances Phosphorylation IRS1_P p-IRS-1 IRS1->IRS1_P Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) IRS1_P->Downstream_Signaling Glucose_Uptake Increased Glucose Uptake Downstream_Signaling->Glucose_Uptake

Caption: this compound's mechanism of action in the insulin signaling pathway.

Experimental_Workflow_OGTT Start Start: Fasted Mice Administer_Compound Administer this compound or Vehicle Start->Administer_Compound Wait Wait (e.g., 30 min) Administer_Compound->Wait Glucose_Challenge Oral Glucose Challenge Wait->Glucose_Challenge Blood_Sampling Collect Blood Samples (0, 15, 30, 60, 90, 120 min) Glucose_Challenge->Blood_Sampling Measure_Glucose Measure Blood Glucose Blood_Sampling->Measure_Glucose Analyze_Data Calculate AUC and Compare Groups Measure_Glucose->Analyze_Data End End: Assess Glucose Tolerance Analyze_Data->End

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolimidone
Reactant of Route 2
Reactant of Route 2
Tolimidone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.